molecular formula C18H16O5 B191343 4',6,7-Trimethoxyisoflavone CAS No. 798-61-8

4',6,7-Trimethoxyisoflavone

Cat. No.: B191343
CAS No.: 798-61-8
M. Wt: 312.3 g/mol
InChI Key: YHXIOAVHEXKZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4',6,7-Trimethoxyisoflavone (TMF) is a trimethoxy-substituted isoflavone recognized for its significant potential in biomedical research, particularly in investigating fibrotic diseases and oxidative stress pathways. A prominent area of research for TMF is idiopathic pulmonary fibrosis (IPF). In vitro studies utilizing transforming growth factor (TGF)-β1 or bleomycin-induced models on human alveolar epithelial cells (A549) have demonstrated that TMF can ameliorate hallmarks of fibrosis by reducing the accumulation of extracellular matrix (ECM) proteins and hindering the epithelial-mesenchymal transition (EMT), a key process in fibrosis development . The compound's mechanism of action involves the disruption of both Smad and non-Smad TGF-β signaling cascades, which are central to fibrotic progression . Furthermore, TMF's antioxidant properties are of significant research interest. The methoxy substitutions on its core structure are associated with improved metabolic stability and intestinal absorption compared to their hydroxylated flavonoid counterparts, making TMF a valuable compound for probing structure-activity relationships in pharmacokinetic studies . This enhanced stability is a critical factor for in vitro and in vivo experimental outcomes. Researchers employ TMF to explore its effects on reactive oxygen species (ROS) and related pathways, as oxidative stress is implicated in a range of chronic diseases including fibrosis, cancer, and cardiovascular conditions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXIOAVHEXKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350937
Record name 4',6,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798-61-8
Record name 7-O-Methylafromosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=798-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4',6,7-Trimethoxyisoflavone: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',6,7-Trimethoxyisoflavone is a methoxy-substituted isoflavonoid of significant interest due to its potential pharmacological activities. Despite the rich natural diversity of isoflavones, extensive literature searches have not revealed any documented natural sources for the 4',6,7-trimethoxy substitution pattern. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical synthesis and reported biological effects. Detailed synthetic protocols, quantitative data, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

As of the latest available scientific literature, This compound has not been isolated from any natural source. While many other methoxylated isoflavones are found in a variety of plants, this specific isomer appears to be known primarily as a synthetic compound. Research into the phytochemical composition of numerous plant families, including those rich in other isoflavonoids like Fabaceae and Myristicaceae, has not yielded reports of its natural occurrence. Therefore, this guide will focus on the synthetic routes to obtain this compound for research and development purposes.

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for isoflavone synthesis, typically involving the construction of the chromone ring onto a deoxybenzoin precursor. A general and adaptable synthetic approach is outlined below.

General Synthetic Pathway

A plausible and commonly employed route for the synthesis of this compound involves the following key steps:

  • Preparation of the Deoxybenzoin Intermediate: This involves the Friedel-Crafts acylation or a similar reaction between a suitably substituted phenol (e.g., 3,4-dimethoxyphenol) and a substituted phenylacetic acid (e.g., 4-methoxyphenylacetic acid) or its derivative.

  • Ring Closure to Form the Isoflavone Core: The deoxybenzoin intermediate is then cyclized to form the isoflavone skeleton. A common method for this is the Vilsmeier-Haack reaction or similar formylation followed by cyclization.

The following diagram illustrates a logical workflow for the synthesis of this compound.

G cluster_0 Synthesis of this compound 2,4,5-Trihydroxyacetophenone 2,4,5-Trihydroxyacetophenone Selective_Methylation Selective Methylation (e.g., with Dimethyl Sulfate) 2,4,5-Trihydroxyacetophenone->Selective_Methylation 2-Hydroxy-4,5-dimethoxyacetophenone 2-Hydroxy-4,5-dimethoxyacetophenone Selective_Methylation->2-Hydroxy-4,5-dimethoxyacetophenone Base_Catalyzed_Condensation Base-Catalyzed Aldol Condensation 2-Hydroxy-4,5-dimethoxyacetophenone->Base_Catalyzed_Condensation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Base_Catalyzed_Condensation Chalcone_Intermediate Chalcone_Intermediate Base_Catalyzed_Condensation->Chalcone_Intermediate Oxidative_Cyclization Oxidative Cyclization (e.g., with TTN or I2/DMSO) Chalcone_Intermediate->Oxidative_Cyclization This compound This compound Oxidative_Cyclization->this compound

A plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on common isoflavone synthesis methodologies. Optimization of reaction conditions, solvents, and purification techniques would be necessary.

Step 1: Synthesis of 2'-Hydroxy-4',5'-dimethoxychalcone

  • Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-4,5-dimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.

  • Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 50% KOH) dropwise with constant stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

  • Isolation and Purification: The precipitated chalcone is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to this compound

  • Reaction Setup: Dissolve the purified 2'-hydroxy-4',5'-dimethoxychalcone (1 equivalent) in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add the oxidizing agent. A common reagent for this transformation is thallium(III) nitrate (TTN) in methanol or iodine in DMSO.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period of 2-24 hours, depending on the chosen reagent. Monitor the reaction by TLC.

  • Work-up: The work-up procedure will depend on the reagent used. For TTN, the reaction is often quenched, and the product extracted. For the iodine/DMSO method, the reaction mixture is typically poured into an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction.

  • Purification: The crude isoflavone is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Biological Activities and Signaling Pathways

While the natural occurrence of this compound is not documented, its biological activities have been a subject of investigation.

Promotion of Wound Healing

Recent studies have indicated that this compound may promote wound healing. This effect is reportedly mediated through the induction of NADPH oxidase 2 (NOX2), which in turn leads to collective cell migration and the activation of matrix metalloproteinases (MMPs).

The following diagram illustrates the proposed signaling pathway for the wound healing effects of this compound.

G cluster_1 Signaling Pathway of this compound in Wound Healing Trimethoxyisoflavone This compound NOX2 NOX2 Induction Trimethoxyisoflavone->NOX2 ROS Increased ROS Production NOX2->ROS MMP_Activation MMP Activation ROS->MMP_Activation Cell_Migration Collective Cell Migration MMP_Activation->Cell_Migration Wound_Healing Wound Healing Cell_Migration->Wound_Healing

Proposed signaling pathway for wound healing promotion.
Experimental Protocol: In Vitro Scratch Assay for Cell Migration

This protocol describes a standard method to assess the effect of this compound on cell migration.

  • Cell Culture: Plate a suitable cell line (e.g., keratinocytes or fibroblasts) in a multi-well plate and grow to confluence.

  • Scratch Creation: Create a uniform "scratch" or cell-free area in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.

  • Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region at each time point. A significant increase in the rate of closure in the treated groups compared to the control would indicate a pro-migratory effect.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Molecular Formula C18H16O5
Molecular Weight 312.32 g/mol
Appearance White to off-white solid
Melting Point 177-181 °C
Solubility Soluble in DMSO and methanol

Conclusion

This compound is a synthetic isoflavonoid with emerging biological activities, particularly in the context of wound healing. The absence of known natural sources for this compound underscores the importance of chemical synthesis to enable its further investigation. The protocols and data presented in this guide provide a foundational resource for researchers interested in exploring the therapeutic potential of this and other structurally related methoxyisoflavones. Future studies should focus on elucidating the detailed molecular mechanisms of its action and evaluating its efficacy and safety in preclinical models.

The Biosynthesis of 4',6,7-Trimethoxyisoflavone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavone with potential pharmacological activities. Its biosynthesis in plants involves a specialized branch of the well-established phenylpropanoid pathway, culminating in a series of hydroxylation and regiospecific O-methylation reactions. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, the enzymes involved, and their characteristics. This document also presents quantitative data on related enzymes and detailed experimental protocols to facilitate further research and metabolic engineering efforts aimed at producing this and other valuable isoflavonoids.

Introduction

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants. They are derived from the flavonoid pathway and are characterized by a 3-phenylchroman-4-one backbone. Methylated isoflavones, such as this compound, often exhibit enhanced bioavailability and biological activity compared to their hydroxylated counterparts, making them attractive targets for drug development. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering in plants or microbial systems.

The Core Biosynthetic Pathway of Isoflavones

The biosynthesis of isoflavones begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the general phenylpropanoid pathway. This central precursor then enters the flavonoid biosynthetic pathway.

From Phenylpropanoid Pathway to the Isoflavone Scaffold

The initial steps leading to the isoflavone core are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

  • Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming a 2-hydroxyisoflavanone intermediate.[1][2]

  • 2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the unstable 2-hydroxyisoflavanone to form the corresponding isoflavone, such as genistein (from naringenin) or daidzein (from liquiritigenin).[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed from the central isoflavone intermediate, daidzein (4',7-dihydroxyisoflavone), through a series of hydroxylation and O-methylation steps. The precise order of these modifications can vary depending on the substrate specificity of the enzymes present in a particular plant species. A plausible pathway is outlined below.

Hydroxylation at the 6-Position

The introduction of a hydroxyl group at the C-6 position of the A-ring is a critical step. This reaction is catalyzed by a Flavonoid 6-Hydroxylase (F6H) , a cytochrome P450 monooxygenase. In the biosynthesis of glycitein in soybean, F6H acts on the flavanone liquiritigenin before the aryl migration catalyzed by IFS.[3] However, it is also plausible that F6H can act on the isoflavone daidzein itself.

Sequential O-Methylation

Following the formation of 4',6,7-trihydroxyisoflavone, a series of regiospecific O-methylations occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .

  • 6-O-Methylation: An isoflavone 6-O-methyltransferase (I6OMT) would catalyze the transfer of a methyl group to the 6-hydroxyl group. The enzyme GmIOMT1 from soybean, which is involved in glycitein biosynthesis, is a cation-dependent OMT that methylates the 6-hydroxyl group of 6-hydroxydaidzein.[3][4]

  • 7-O-Methylation: An isoflavone 7-O-methyltransferase (I7OMT) methylates the 7-hydroxyl group. Several I7OMTs have been characterized from various legumes.[1][5][6]

  • 4'-O-Methylation: Finally, an isoflavone 4'-O-methyltransferase (I4'OMT) methylates the 4'-hydroxyl group on the B-ring to yield this compound.[5][7]

The following diagram illustrates the proposed biosynthetic pathway.

Biosynthesis of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid_core Core Isoflavonoid Pathway cluster_trimethoxyisoflavone Specific Pathway to this compound L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein Liquiritigenin Liquiritigenin Daidzein (4',7-dihydroxyisoflavone) Daidzein (4',7-dihydroxyisoflavone) 4',6,7-Trihydroxyisoflavone 4',6,7-Trihydroxyisoflavone Daidzein (4',7-dihydroxyisoflavone)->4',6,7-Trihydroxyisoflavone F6H 4',7-Dihydroxy-6-methoxyisoflavone 4',7-Dihydroxy-6-methoxyisoflavone 4',6,7-Trihydroxyisoflavone->4',7-Dihydroxy-6-methoxyisoflavone I6OMT 4'-Hydroxy-6,7-dimethoxyisoflavone 4'-Hydroxy-6,7-dimethoxyisoflavone 4',7-Dihydroxy-6-methoxyisoflavone->4'-Hydroxy-6,7-dimethoxyisoflavone I7OMT This compound This compound 4'-Hydroxy-6,7-dimethoxyisoflavone->this compound I4'OMT

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous enzymes acting on similar substrates provide valuable insights.

Enzyme FamilyEnzyme Name/SourceSubstrateProductKm (µM)kcat (s-1)Reference
Flavonoid 6-Hydroxylase F6H (Soybean)Liquiritigenin6-HydroxyliquiritigeninN/AN/A[3]
Isoflavone O-Methyltransferase GmIOMT1 (Soybean)6-HydroxydaidzeinGlyciteinN/AN/A[3][4]
Isoflavone O-Methyltransferase IOMT (Alfalfa)DaidzeinIsoformononetin (7-O-methyl daidzein)5.5 ± 0.50.04[5]
Isoflavone O-Methyltransferase HI4'OMT (Medicago truncatula)2,7,4'-Trihydroxyisoflavanone2-hydroxy-7-hydroxy-4'-methoxyisoflavanone3.0N/A[8]

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes

A combination of bioinformatics and transcriptomics is a powerful approach to identify candidate genes encoding the biosynthetic enzymes.

Gene Identification Workflow Plant Tissue Known to Produce this compound Plant Tissue Known to Produce this compound RNA Extraction RNA Extraction Plant Tissue Known to Produce this compound->RNA Extraction Transcriptome Sequencing (RNA-seq) Transcriptome Sequencing (RNA-seq) RNA Extraction->Transcriptome Sequencing (RNA-seq) De novo Assembly or Mapping to Reference Genome De novo Assembly or Mapping to Reference Genome Transcriptome Sequencing (RNA-seq)->De novo Assembly or Mapping to Reference Genome Identification of Putative OMT and P450 Genes Identification of Putative OMT and P450 Genes De novo Assembly or Mapping to Reference Genome->Identification of Putative OMT and P450 Genes Phylogenetic Analysis Phylogenetic Analysis Identification of Putative OMT and P450 Genes->Phylogenetic Analysis Selection of Candidate Genes Selection of Candidate Genes Phylogenetic Analysis->Selection of Candidate Genes Gene Cloning Gene Cloning Selection of Candidate Genes->Gene Cloning

Caption: Workflow for the identification of candidate biosynthetic genes.

Methodology:

  • RNA Extraction and Transcriptome Sequencing: Isolate total RNA from plant tissues known to produce this compound. Perform RNA sequencing (RNA-seq) to generate a comprehensive transcriptome dataset.

  • Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Identify putative O-methyltransferase (OMT) and cytochrome P450 (e.g., F6H) genes based on sequence homology to known flavonoid biosynthetic genes.

  • Phylogenetic Analysis: Construct phylogenetic trees to classify the candidate genes and predict their potential functions based on their relationship to characterized enzymes.

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR and clone them into appropriate vectors for functional characterization.

Heterologous Expression and Characterization of Enzymes

Candidate genes are expressed in a heterologous host to produce recombinant enzymes for in vitro characterization.

Methodology:

  • Heterologous Expression: Clone the candidate genes into expression vectors suitable for E. coli or yeast. Induce protein expression and purify the recombinant enzymes.

  • Enzyme Assays:

    • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., 4',6,7-trihydroxyisoflavone for an OMT), the co-substrate (S-adenosyl-L-methionine for OMTs, NADPH for P450s), and an appropriate buffer.

    • Incubation: Incubate the reaction at an optimal temperature for a defined period.

    • Product Analysis: Stop the reaction and extract the products. Analyze the reaction products using HPLC and LC-MS to identify and quantify the methylated or hydroxylated isoflavones.[9][10][11]

  • Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

Enzyme Characterization Workflow Cloned Candidate Gene Cloned Candidate Gene Heterologous Expression (e.g., E. coli, Yeast) Heterologous Expression (e.g., E. coli, Yeast) Cloned Candidate Gene->Heterologous Expression (e.g., E. coli, Yeast) Protein Purification Protein Purification Heterologous Expression (e.g., E. coli, Yeast)->Protein Purification In Vitro Enzyme Assay In Vitro Enzyme Assay Protein Purification->In Vitro Enzyme Assay Product Identification (HPLC, LC-MS) Product Identification (HPLC, LC-MS) In Vitro Enzyme Assay->Product Identification (HPLC, LC-MS) Enzyme Kinetics Analysis (Km, kcat) Enzyme Kinetics Analysis (Km, kcat) In Vitro Enzyme Assay->Enzyme Kinetics Analysis (Km, kcat) Substrate Specificity Determination Substrate Specificity Determination Product Identification (HPLC, LC-MS)->Substrate Specificity Determination

Caption: Workflow for the heterologous expression and characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in plants is a multi-step process involving the core isoflavonoid pathway followed by specific hydroxylation and O-methylation reactions. While the complete pathway has not been fully elucidated in a single plant species, the identification of key enzymes such as flavonoid 6-hydroxylases and various regiospecific isoflavone O-methyltransferases in model legumes provides a strong foundation for proposing a putative pathway. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific enzymes involved in the biosynthesis of this and other valuable methylated isoflavonoids, paving the way for their enhanced production through metabolic engineering.

References

4',6,7-Trimethoxyisoflavone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. These compounds are widely distributed in the plant kingdom and are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its putative signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [1]
Melting Point 177-181 °C[1]
Boiling Point Data not available (predicted)
Solubility Soluble in DMSO[2]
pKa Data not available (predicted)

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for sample grinding)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

  • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point (Micro Method)

For compounds available in small quantities, a micro boiling point determination method is suitable.

Apparatus:

  • Thiele tube or a small beaker with high-boiling mineral oil or silicone oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Clamp and stand

Procedure:

  • Place a few drops of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the assembly in a Thiele tube or beaker filled with a high-boiling liquid (e.g., mineral oil) so that the heat is transferred evenly.

  • Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

Solubility is a critical parameter for drug formulation and delivery. The following protocol describes a general method for determining the solubility of this compound in a given solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Tightly cap the vial and vortex to ensure the solid is well-dispersed.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After the incubation period, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Determination of pKa (UV-Vis Spectrophotometry)

The pKa is a measure of the acidity of a compound and is crucial for understanding its behavior at different pH values.

Apparatus:

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • A series of buffers with a range of known pH values

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of solutions by diluting the stock solution with buffers of different known pH values. The final concentration of the isoflavone should be constant across all solutions.

  • Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution.

  • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Plot the absorbance at a selected wavelength against the pH of the solutions.

  • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Signaling Pathway Involvement

This compound has been reported to promote wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and the activation of matrix metalloproteinases (MMPs).[2] The following diagrams illustrate the putative signaling pathways involved.

NOX2_Induction_Pathway cluster_membrane 4_6_7_TMI This compound Receptor Receptor 4_6_7_TMI->Receptor Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction NOX2_Complex NOX2 Complex Activation Signal_Transduction->NOX2_Complex ROS_Production Increased ROS Production NOX2_Complex->ROS_Production

Caption: Proposed pathway for NOX2 induction by this compound.

MMP_Activation_Pathway ROS_Production Increased ROS (from NOX2) MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) ROS_Production->MAPK_Pathway AP1_Activation AP-1 Activation MAPK_Pathway->AP1_Activation MMP_Gene_Expression Increased MMP Gene Expression AP1_Activation->MMP_Gene_Expression Pro_MMP Pro-MMPs MMP_Gene_Expression->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_Degradation Extracellular Matrix Degradation & Cell Migration Active_MMP->ECM_Degradation

Caption: Putative downstream signaling leading to MMP activation.

References

Spectroscopic and Mechanistic Insights into 4',6,7-Trimethoxyisoflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4',6,7-Trimethoxyisoflavone (CAS No. 798-61-8), a naturally occurring isoflavone with demonstrated biological activity. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a key signaling pathway associated with its wound-healing effects.

Spectroscopic Data

The structural elucidation of this compound is confirmed through detailed NMR and MS analysis. The data presented here is compiled from referenced scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.95s
H-57.49s
H-86.99s
H-2', H-6'7.43d8.7
H-3', H-5'6.95d8.7
4'-OCH₃3.84s
6-OCH₃3.94s
7-OCH₃3.92s

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Atom No.Chemical Shift (δ, ppm)
C-2152.7
C-3123.6
C-4175.0
C-4a115.1
C-5118.9
C-6149.3
C-7151.5
C-899.8
C-8a157.6
C-1'124.0
C-2', C-6'130.2
C-3', C-5'113.7
C-4'159.5
4'-OCH₃55.3
6-OCH₃56.4
7-OCH₃56.2
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI313.1071To be determined from fragmentation studies

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of isoflavones.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR: Standard one-dimensional ¹H NMR experiments are performed. Typical parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of isoflavones. This can be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).

  • Ionization: ESI is performed in positive ion mode to generate the protonated molecule [M+H]⁺.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For fragmentation analysis (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which aid in structural confirmation.

Signaling Pathway

Research has shown that this compound promotes the migration of human keratinocytes (HaCaT cells), a crucial process in wound healing. This effect is mediated through the activation of the NADPH oxidase 2 (NOX2) pathway, leading to the generation of reactive oxygen species (ROS) and subsequent activation of matrix metalloproteinases (MMPs).[2]

G TMF This compound NOX2 NOX2 Activation TMF->NOX2 Induces ROS ROS Generation NOX2->ROS MMP MMP Activation ROS->MMP Migration Keratinocyte Migration (Wound Healing) MMP->Migration Promotes

TMF-induced keratinocyte migration pathway.

Conclusion

This technical guide provides essential spectroscopic data and relevant experimental protocols for the characterization of this compound. The included information on its role in the NOX2 signaling pathway highlights its potential as a therapeutic agent in wound healing applications. This compilation serves as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.

References

4',6,7-Trimethoxyisoflavone: A Technical Guide to its Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a methoxylated derivative of genistein, this compound has garnered interest for its potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects. The presence of methoxy groups generally enhances metabolic stability and bioavailability compared to hydroxylated counterparts, making this compound and related compounds promising candidates for drug development.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. Due to the limited availability of studies on this specific isoflavone, data from structurally similar methoxyflavones and isoflavones are included to infer its potential biological activities.

Core Mechanisms of Action

The biological effects of this compound are attributed to its ability to modulate multiple cellular processes and signaling pathways. The primary mechanisms investigated include anti-inflammatory, anticancer, and neuroprotective activities, as well as enzyme inhibition.

Anti-inflammatory Effects

Polymethoxylated flavonoids are recognized for their potent anti-inflammatory properties.[3] They can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators. For instance, a structurally related compound, 5,6,7-trimethoxyflavone, has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[4] This inhibition is achieved by suppressing the activation of NF-κB, AP-1, and STAT1/3 transcription factors.[4] Similarly, 5,7,4'-trimethoxyflavanone has been demonstrated to reduce LPS-induced intestinal inflammation by inhibiting NF-κB activation and decreasing levels of TNF-α, IL-6, and IL-1β.[5]

Anticancer Activity

Methoxyflavones have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][6] The anticancer effects of these compounds are often mediated by their interaction with key signaling pathways that regulate cell survival and death. For example, some polymethoxyflavones have been found to induce apoptosis in cancer cells by modulating the expression of apoptotic markers like p53, Bcl-2, and Bax.[7] The PI3K/Akt/mTOR pathway, which is crucial for tumor cell development and survival, is a common target for these compounds.[8] Studies on 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone have shown that it can inhibit angiogenesis and induce apoptosis by downregulating the Akt/mTOR pathway.[8] Furthermore, some methoxyflavones can reverse multidrug resistance in cancer cells by inhibiting the activity of efflux pumps.[1]

Neuroprotective Potential

The neuroprotective effects of trimethoxyflavones are an area of growing research interest. These compounds may offer protection against neurotoxicity and neuroinflammation, which are implicated in neurodegenerative diseases.[7] For instance, 5,7,4'-trimethoxyflavone has been shown to exert neuroprotective effects in a mouse model of Alzheimer's disease by reducing levels of Aβ, IL-1β, IL-6, and TNF-α.[9][10] In silico studies and molecular docking have predicted that this compound can interact with key neurotransmitter receptors, such as serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and GABA receptors (GABRG2), suggesting a multi-target approach to its neuroprotective action.[9][10]

Enzyme Inhibition

This compound and its analogs have been investigated as inhibitors of various enzymes. A notable example is the inhibition of catechol-O-methyltransferase (COMT). 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone has been identified as a COMT inhibitor with an IC50 of 0.2 µg/mL.[11] Additionally, many methoxyflavones have been studied for their potential to inhibit other enzymes like cholinesterases and aromatase (CYP19A1), which are therapeutic targets for Alzheimer's disease and hormone-dependent breast cancer, respectively.[12]

Other Potential Bioactivities
  • Wound Healing: this compound has been reported to promote wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and activation of matrix metalloproteinases (MMPs).[11]

  • Estrogen Receptor Interaction: Due to its isoflavone structure, which is similar to that of phytoestrogens, this compound may interact with estrogen receptors, suggesting potential applications in hormone-related conditions.[13]

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The table below summarizes data for structurally related trimethoxyflavones and isoflavones to provide a comparative context for its potential bioactivity.

CompoundAssay/TargetCell Line/SystemIC50 ValueReference
3',8-Dihydroxy-4',6,7-trimethoxyisoflavoneCatechol-O-methyltransferaseN/A0.2 µg/mL[11]
5,6,7-TrimethoxyflavoneNitric Oxide (NO) ProductionRAW 264.713.5 µM[14]
5,3′,4′-Trihydroxy-6,7,8-trimethoxyflavoneCytotoxicityMCF-74.9 µM[14]
4′,5′-dihydroxy-5,7,3′-trimethoxyflavoneCytotoxicityHCC19548.58 µM[14]

Signaling Pathways and Visualizations

The biological activities of this compound are underpinned by its modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways potentially targeted by this compound based on evidence from structurally related molecules.

G Potential Anti-inflammatory Signaling Pathways of Trimethoxyisoflavones cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKK MAPKK (MEK) TLR4->MAPKK IKK IKK TLR4->IKK TMF This compound TMF->MAPKK TMF->IKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NO, PGE2 AP1->Cytokines transcription IkBa IκBα IKK->IkBa inhibits NFkB NF-κB IkBa->NFkB sequesters NFkB->Cytokines transcription

Caption: Potential Anti-inflammatory Signaling Pathways of Trimethoxyisoflavones.

G Potential Anticancer Signaling Pathway (PI3K/Akt/mTOR) GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K TMF This compound TMF->PI3K Akt Akt TMF->Akt PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Survival Angiogenesis mTOR->Proliferation

Caption: Potential Anticancer Signaling Pathway (PI3K/Akt/mTOR).

G General Experimental Workflow for Bioactivity Testing start Start: Compound (this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle protein_exp Protein Expression (Western Blot) mechanistic->protein_exp gene_exp Gene Expression (RT-PCR) mechanistic->gene_exp in_vivo In Vivo Studies (Animal Models) apoptosis->in_vivo cell_cycle->in_vivo protein_exp->in_vivo gene_exp->in_vivo conclusion Conclusion: Mechanism of Action in_vivo->conclusion

Caption: General Experimental Workflow for Bioactivity Testing.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the biological activities of compounds like this compound. These should be optimized based on the specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, test compound.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Materials: Annexin V-FITC Apoptosis Detection Kit, 1X Binding Buffer, Propidium Iodide (PI), Phosphate-Buffered Saline (PBS), flow cytometer.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

    • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Analysis: Analyze the stained cells by flow cytometry within one hour.[2]

Western Blot Analysis

This technique is used to detect specific proteins in a sample and evaluate changes in their expression levels.

  • Materials: SDS-PAGE gels, PVDF or nitrocellulose membranes, primary and secondary antibodies, lysis buffer, chemiluminescent substrate, imaging system.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins. Determine the protein concentration.

    • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB, Bcl-2) overnight at 4°C. Then, incubate with an HRP-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and capture the signal with an imaging system. Use a loading control (e.g., β-actin) to normalize protein levels.[14]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Materials: RAW 264.7 macrophages, LPS, Griess reagent, 96-well plate, microplate reader.

  • Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Determine the nitrite concentration and calculate the percentage of NO production inhibition to determine the IC50 value.[14]

References

An In-depth Technical Guide to the Biological Activity of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature contains limited specific data on the biological activity of 4',6,7-Trimethoxyisoflavone. This guide provides a comprehensive overview based on the available information for the compound and infers its potential biological activities by drawing comparisons with structurally related isoflavones and flavones. All data and mechanisms extrapolated from analogous compounds are clearly indicated.

Introduction

This compound is a naturally occurring isoflavonoid, a class of polyphenolic compounds found in various plants. Isoflavones are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The methoxylation of the isoflavone backbone, as seen in this compound, can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy.[1]

This technical guide serves as a resource for researchers and professionals, summarizing the known characteristics of this compound and exploring its putative biological activities based on the broader understanding of trimethoxy-substituted flavonoids. The document covers potential anticancer and anti-inflammatory properties, inferred mechanisms of action through key signaling pathways, and detailed experimental protocols for future in vitro and in vivo investigations.

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 798-61-8[2]
Molecular Formula C₁₈H₁₆O₅[2]
Molecular Weight 312.32 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 177-181°C[2]
Storage Room temperature[2]

Putative Biological Activities

While specific experimental data for this compound is scarce, its chemical structure suggests potential for a range of biological activities, primarily in the realms of anticancer and anti-inflammatory applications.[2] The presence and position of methoxy groups on the isoflavone scaffold are known to be critical determinants of their biological effects.[1][3]

Anticancer Potential: Many methoxy-substituted flavonoids have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] For instance, the substitution pattern of methoxy and hydroxyl groups plays a crucial role in determining cytotoxic efficacy.[1] It is plausible that this compound may exhibit similar properties, potentially through interaction with estrogen receptors, making it a candidate for investigation in hormone-related cancers.[2]

Anti-inflammatory Properties: Flavonoids are well-documented for their anti-inflammatory effects, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5] Methoxyflavones, in particular, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[6] Therefore, this compound is a promising candidate for investigation as an anti-inflammatory agent.

Other Potential Activities: Based on the activities of related compounds, this compound may also possess antioxidant and neuroprotective properties.[2][4] The methoxy groups can influence the antioxidant capacity, and many flavonoids have been shown to protect against oxidative stress-induced cellular damage.[1]

Quantitative Data from Structurally Related Compounds

Due to the lack of specific quantitative data for this compound, this section presents data from structurally similar trimethoxy-substituted flavones and isoflavones to provide a comparative context for its potential potency.

Table 1: Anticancer Activity of Structurally Related Methoxyflavones

CompoundCancer Cell LineAssayIC50 (µM)Reference
5,3′,4′-trihydroxy-6,7,8-TMF (Sideritoflavone)MCF-7 (Breast)Cytotoxicity4.9[3]
5,4′-dihydroxy-6,7,8-TMF (Xanthomicrol)HCT116 (Colon)Cell Viability~15-21[3]
5,7,4′-trihydroxy-6,8,3′-TMF (Sudachitin)HCT116 (Colon)Cell Viability56.23[3]
5,7,4′-trihydroxy-6,8,3′-TMF (Sudachitin)HT-29 (Colon)Cell Viability37.07[3]
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)Cell Growth3.92[3]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058 (Melanoma)Cell Growth8.18[3]
5,7-dihydroxy-4′-methoxyflavone (Acacetin)VariousCell Viability~25[3]

Table 2: Anti-inflammatory Activity of a Structurally Related Methoxyflavone

CompoundCell LineInducerAssayIC50 (µM)Reference
5,6,7-TrimethoxyflavoneRAW 264.7LPSNitric Oxide Production13.5[7]

Inferred Mechanisms of Action and Signaling Pathways

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. Based on studies of structurally similar compounds, this compound is likely to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation and cancer.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]

NF_kB_Pathway Inferred Inhibition of NF-κB Signaling by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes TMF This compound TMF->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids have been shown to modulate MAPK signaling, contributing to their anticancer effects.[4]

MAPK_Pathway Inferred Modulation of MAPK Signaling by this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation TMF This compound TMF->Raf Inhibits

Caption: Potential modulation of the MAPK signaling pathway.

Exemplary Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound. These protocols are based on standard methods used for analogous compounds.

General Experimental Workflow:

Experimental_Workflow General Workflow for In Vitro Bioactivity Screening start Start compound Prepare this compound Stock Solution start->compound cell_culture Cell Culture (e.g., Cancer cell line, Macrophages) compound->cell_culture treatment Treat Cells with Various Concentrations cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Biological Assay (e.g., MTT, NO assay) incubation->assay data_analysis Data Analysis (e.g., Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro screening.

5.1. Cell Viability (MTT) Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • This compound

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

5.2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (DMEM)

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Although direct experimental evidence for its biological activity is currently limited, the analysis of structurally related methoxy-substituted flavonoids provides a strong rationale for its investigation.

Future research should focus on a systematic evaluation of the biological activities of this compound. This should include:

  • In vitro screening: Comprehensive assessment of its cytotoxic effects against a broad panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

  • Anti-inflammatory assays: Detailed investigation of its effects on the production of various pro-inflammatory mediators and the expression of inflammatory enzymes.

  • Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Evaluation of its efficacy and safety in animal models of cancer and inflammation.

A thorough investigation of this compound will contribute to a better understanding of the structure-activity relationships of trimethoxyisoflavones and may lead to the development of new and effective therapeutic agents.

References

In Vitro Profile of 4',6,7-Trimethoxyisoflavone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro studies investigating the biological activities and mechanisms of action of 4',6,7-Trimethoxyisoflavone.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with specific in vitro studies, quantitative data, and detailed experimental protocols for this compound is limited. This guide, therefore, draws upon available information for structurally related methoxylated isoflavones and flavones to provide a foundational understanding of its potential biological activities and suggest experimental approaches for its investigation.

Introduction

This compound belongs to the isoflavonoid class of polyphenolic compounds, characterized by a 3-phenylchromen-4-one backbone. The presence and position of methoxy groups on the isoflavone scaffold are known to significantly influence the molecule's bioavailability, metabolic stability, and biological activity. Methoxylated flavonoids, in general, have garnered considerable interest in pharmacological research due to their diverse therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide aims to provide a detailed overview of the potential in vitro activities of this compound, based on the broader knowledge of related compounds, and to offer a framework for its systematic in vitro evaluation.

Potential Biological Activities and Mechanisms of Action

Based on studies of structurally similar methoxylated flavonoids, this compound is anticipated to exhibit a range of biological effects. The following sections outline these potential activities and the likely underlying signaling pathways.

Anti-Inflammatory Activity

Methoxylated flavonoids are recognized for their potent anti-inflammatory effects. The proposed mechanism for this compound would likely involve the modulation of key inflammatory signaling pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory mediators. This compound may suppress this cascade.

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates LPS LPS LPS->TLR4 TMI This compound TMI->IKK Inhibits TMI->MAPK_pathway Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation AP1 AP-1 MAPK_pathway->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Genes Induces Transcription AP1_nuc->Genes Induces Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Many methoxylated flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be mediated through the induction of apoptosis and inhibition of cell proliferation.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound may trigger apoptosis by modulating the expression of key regulatory proteins.

G TMI This compound p53 p53 TMI->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) TMI->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Cascade (Caspase-9, Caspase-3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes G cluster_workflow MTT Assay Workflow node1 Seed cancer cells in a 96-well plate node2 Incubate for 24h to allow attachment node1->node2 node3 Treat cells with varying concentrations of this compound node2->node3 node4 Incubate for 48-72h node3->node4 node5 Add MTT solution to each well node4->node5 node6 Incubate for 4h to allow formazan crystal formation node5->node6 node7 Solubilize formazan crystals with DMSO node6->node7 node8 Measure absorbance at 570 nm node7->node8 node9 Calculate cell viability and determine GI₅₀ node8->node9 G cluster_workflow Griess Assay Workflow node1 Seed RAW 264.7 macrophages in a 24-well plate node2 Incubate for 24h node1->node2 node3 Pre-treat cells with this compound for 1h node2->node3 node4 Stimulate cells with LPS (1 µg/mL) node3->node4 node5 Incubate for 24h node4->node5 node6 Collect cell culture supernatant node5->node6 node7 Mix supernatant with Griess reagent node6->node7 node8 Measure absorbance at 540 nm node7->node8 node9 Quantify nitrite concentration using a standard curve node8->node9

4',6,7-Trimethoxyisoflavone and its role in plant secondary metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4',6,7-Trimethoxyisoflavone and its Role in Plant Secondary Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring polymethoxylated isoflavone, a class of secondary metabolites found predominantly in the plant kingdom, particularly within the Leguminosae family.[1] As a phytoestrogen, its structure bears similarity to estrogen, allowing it to interact with estrogen receptors, which underpins much of the pharmacological interest in this compound.[1] Isoflavones are synthesized via a branch of the phenylpropanoid pathway and play crucial roles in plant physiology, including acting as defense compounds (phytoalexins) against pathogens and in symbiotic plant-microbe interactions.[2][3]

The addition of methoxy groups to the isoflavone backbone, as seen in this compound, often enhances metabolic stability and biological activity, increasing the lipophilicity of the molecule.[4] This modification can lead to improved bioavailability and efficacy, making polymethoxylated flavonoids like this one promising candidates for drug development.[1] Research has highlighted their potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][5]

This technical guide provides a comprehensive overview of the biosynthesis of this compound, its putative roles in plant secondary metabolism, and the signaling pathways it may influence. It includes a compilation of relevant quantitative data for related compounds, detailed experimental protocols for its study, and diagrams to illustrate key metabolic and signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-characterized isoflavonoid pathway. The pathway begins with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce key chalcone intermediates. From there, a legume-specific branch leads to the isoflavone core, which is subsequently modified by hydroxylation and a series of position-specific methylations.

The direct precursor to this compound is likely the isoflavone glycitein (7,4'-dihydroxy-6-methoxyisoflavone), which is notably found in soybeans (Glycine max).[2][6] The proposed pathway involves the following key enzymatic steps:

  • General Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA via the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

  • Flavanone Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized to the flavanone liquiritigenin (4',7-dihydroxyflavanone) by Chalcone Isomerase (CHI).

  • Glycitein Synthesis:

    • Hydroxylation: Liquiritigenin is hydroxylated at the 6-position by a cytochrome P450 enzyme, Flavonoid 6-hydroxylase (F6H) , to yield 6,7,4'-trihydroxyflavanone (6-hydroxyliquiritigenin).[3][6]

    • Isoflavone Backbone Formation: The 2-Aryl ring is migrated from position 2 to 3 by Isoflavone Synthase (IFS) , another critical cytochrome P450 enzyme, forming a 2-hydroxyisoflavanone intermediate.[7]

    • Dehydration: The intermediate is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form 6,4'-dihydroxy-7-hydroxyisoflavone (6-hydroxydaidzein).[3]

    • First Methylation: An Isoflavone O-methyltransferase (IOMT) catalyzes the methylation of the 6-hydroxyl group to produce glycitein (7,4'-dihydroxy-6-methoxyisoflavone).[7][8]

  • Final Methylation Steps:

    • Second Methylation: Glycitein is methylated at the 7-hydroxyl group by a specific Isoflavone 7-O-methyltransferase to yield 4'-hydroxy-6,7-dimethoxyisoflavone.[9]

    • Third Methylation: A final methylation at the 4'-hydroxyl group by an Isoflavone 4'-O-methyltransferase produces the final product, this compound.[10]

The precise order of the final two methylation steps may vary depending on enzyme substrate specificities in a given plant species.

Biosynthesis_of_4_6_7_Trimethoxyisoflavone cluster_phenylpropanoid General Phenylpropanoid & Flavanone Pathway cluster_glycitein Glycitein Biosynthesis cluster_final Final Methylation Steps L_Phe L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phe->p_Coumaroyl_CoA PAL, C4H, 4CL Liquiritigenin Liquiritigenin (4',7-dihydroxyflavanone) p_Coumaroyl_CoA->Liquiritigenin CHS, CHI Hydroxy_Liquiritigenin 6-Hydroxyliquiritigenin Liquiritigenin->Hydroxy_Liquiritigenin F6H Hydroxy_Daidzein 6-Hydroxydaidzein Hydroxy_Liquiritigenin->Hydroxy_Daidzein IFS, HID Glycitein Glycitein (7,4'-dihydroxy-6-methoxyisoflavone) Hydroxy_Daidzein->Glycitein IOMT (6-O-methylation) Intermediate 4'-hydroxy-6,7-dimethoxyisoflavone Glycitein->Intermediate Isoflavone 7-O-methyltransferase Final_Product This compound Intermediate->Final_Product Isoflavone 4'-O-methyltransferase

Putative biosynthetic pathway of this compound.

Role in Plant Secondary Metabolism

While the specific functions of this compound have not been extensively studied in planta, its roles can be inferred from the known functions of isoflavones and the impact of O-methylation.

  • Plant Defense (Phytoalexins): Isoflavonoids are renowned for their role as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.[2] The production of isoflavones like glycitein is induced by fungal elicitors.[8] The methoxy groups of this compound may enhance its antimicrobial potency and stability at the site of infection.

  • Signaling in Symbiosis: Isoflavones are critical signaling molecules in the establishment of nitrogen-fixing symbiosis between legumes and rhizobia bacteria. They are exuded from plant roots to attract rhizobia and induce the expression of bacterial nod genes, initiating nodule formation.

  • UV Protection: Flavonoids, in general, accumulate in epidermal tissues and protect plants from damaging UV-B radiation by absorbing high-energy wavelengths.

  • Allelopathy: Some secondary metabolites are released into the environment to inhibit the growth of competing plant species. Isoflavones can exert allelopathic effects, influencing the surrounding flora.[11]

  • Enhanced Bioactivity: O-methylation generally increases the lipophilicity of flavonoids. This can enhance their ability to cross biological membranes, potentially increasing their efficacy as defense compounds within plant tissues or as signaling molecules.[4]

Signaling Pathways

Regulation of Biosynthesis in Plants

The biosynthesis of isoflavones is tightly regulated by a complex network of signaling pathways that integrate developmental cues and environmental stresses. Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key signaling molecules in plant defense responses that often lead to the upregulation of secondary metabolite production.

Abiotic stresses (like UV light) or biotic stresses (like pathogen attack) trigger intracellular signaling cascades. These cascades lead to the synthesis of plant hormones like JA. The hormonal signals then activate specific transcription factors (e.g., MYB, bHLH, WRKY families), which bind to the promoter regions of biosynthetic genes (e.g., PAL, CHS, IFS), thereby inducing their expression and leading to the production of isoflavones.[6]

G stimuli Environmental Stimuli (e.g., Pathogen, UV Light) cascade Intracellular Signaling Cascade (ROS, Ca2+) stimuli->cascade hormones Plant Hormone Biosynthesis (e.g., Jasmonic Acid) cascade->hormones tf Activation of Transcription Factors (MYB, bHLH, etc.) hormones->tf gene_exp Target Gene Expression (PAL, CHS, IFS, OMTs) tf->gene_exp isoflavone This compound Biosynthesis gene_exp->isoflavone response Physiological Response (e.g., Defense) isoflavone->response

Regulation of isoflavone biosynthesis by stress signals.
Modulation of Mammalian Signaling Pathways

For drug development professionals, the interaction of flavonoids with mammalian signaling pathways is of primary interest. Structurally related methoxyflavones have demonstrated potent anti-inflammatory and anti-cancer activities by modulating key signaling cascades. For instance, 5,6,7-trimethoxyflavone has been shown to inhibit the production of pro-inflammatory mediators by down-regulating the NF-κB, AP-1, and STAT1/3 signaling pathways in macrophages.[12] These pathways are central to the inflammatory response and are often dysregulated in chronic diseases and cancer. It is plausible that this compound exerts similar effects.

G flavone This compound (Putative) nfkb_path NF-κB Pathway flavone->nfkb_path Inhibition ap1_path AP-1 Pathway flavone->ap1_path Inhibition stat_path STAT Pathway flavone->stat_path Inhibition inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_path->inflammation ap1_path->inflammation stat_path->inflammation

Inhibition of pro-inflammatory pathways by methoxyflavonoids.

Quantitative Data

CompoundPlant TissueConcentration Range (µg/g Dry Weight)Reference(s)
Daidzein & Glycosides Soybean Seed200 - 2,500[3][6]
Soybean Leaf50 - 700[13]
Genistein & Glycosides Soybean Seed250 - 3,000[3][6]
Soybean Leaf100 - 800[13]
Glycitein & Glycosides Soybean Seed50 - 500[3][6][14]
Soybean Hypocotyl100 - 1,200[7]

Note: Concentrations are highly dependent on the specific cultivar, environmental conditions, and developmental stage.

Experimental Protocols

The study of this compound involves its extraction from a plant matrix, purification, and quantification, followed by functional characterization.

Experimental_Workflow start Plant Material (Dried, Powdered) extraction Extraction (e.g., UAE with Methanol) start->extraction filtration Filtration & Concentration extraction->filtration purification Chromatographic Purification (e.g., Column, Prep-HPLC) filtration->purification analysis Analysis & Quantification (HPLC-UV, LC-MS) filtration->analysis Crude Extract purification->analysis Pure Fractions elucidation Structural Elucidation (NMR, HRMS) purification->elucidation bioassay Bioactivity Assays (e.g., Anti-inflammatory) analysis->bioassay

General experimental workflow for isoflavone analysis.
Protocol: Ultrasound-Assisted Extraction (UAE) of Isoflavones

This protocol describes an efficient method for extracting isoflavones from dried plant material.[6]

  • Preparation: Dry the plant material (e.g., leaves, seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder to maximize surface area.

  • Extraction: Weigh approximately 1.0 g of the powdered plant material into a 50 mL conical tube. Add 20 mL of 80% aqueous methanol.

  • Sonication: Vortex the mixture for 1 minute, then place the tube in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

  • Collection: Carefully decant the supernatant (the extract) into a clean collection tube. For exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of solvent, and the supernatants combined.

  • Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter into an HPLC vial for analysis.[6]

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a framework for the quantification of isoflavones using HPLC with UV detection.[6]

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV/Diode-Array Detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient might start at 15-20% B, increase to 60-70% B over 30 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to create a series of working standards with known concentrations (e.g., 1 to 100 µg/mL).

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.995.

    • Inject the prepared plant extracts.

    • Identify the peak for this compound based on retention time matching with the standard.

    • Calculate the concentration in the extract using the regression equation from the calibration curve.

Protocol: In Vitro O-Methyltransferase (OMT) Enzyme Assay

This protocol is for characterizing the activity of a candidate OMT enzyme involved in the biosynthesis.

  • Enzyme Source: Recombinant OMT protein expressed in E. coli or yeast and purified.

  • Reaction Mixture (Total volume ~50 µL):

    • 100 mM Tris-HCl buffer (pH 7.5).

    • 10 µM Isoflavone substrate (e.g., Glycitein or 4'-hydroxy-6,7-dimethoxyisoflavone).

    • 200 µM S-adenosyl-L-methionine (SAM) as the methyl donor.

    • 1-5 µg of purified recombinant OMT protein.

  • Reaction:

    • Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding the OMT protein.

    • Incubate at 30°C for 30-60 minutes.

  • Termination and Extraction:

    • Stop the reaction by adding 10 µL of 20% HCl.

    • Extract the products twice with 200 µL of ethyl acetate.

    • Vortex and centrifuge to separate the phases.

  • Analysis:

    • Pool the organic (ethyl acetate) layers and evaporate to dryness under a stream of nitrogen.

    • Re-dissolve the residue in 50 µL of methanol.

    • Analyze the product formation using HPLC or LC-MS by comparing with an authentic standard of the methylated product.

Conclusion

This compound stands as a compound of significant interest at the intersection of plant biochemistry and pharmacology. Its biosynthesis from the core isoflavonoid pathway, involving specific hydroxylation and a cascade of O-methylations, highlights the elegant metabolic engineering capabilities of plants. In its natural context, it likely contributes to plant defense and environmental interactions, roles that are enhanced by the stability and bioactivity conferred by its methoxy groups.

For researchers and drug developers, the potential of this molecule to modulate key mammalian signaling pathways, such as NF-κB, offers exciting therapeutic avenues. However, this guide also underscores a critical gap in the current body of knowledge: a lack of specific quantitative data on its natural abundance and a full elucidation of its physiological roles. The detailed protocols provided herein offer a robust framework for future research to address these questions, paving the way for a deeper understanding and potential exploitation of this promising natural product.

References

4',6,7-Trimethoxyisoflavone: A Technical Guide to an Emerging Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4',6,7-Trimethoxyisoflavone, a specific isoflavone of interest for its potential therapeutic applications. While dedicated research on this particular isomer is currently limited, this document collates the available information on its biological activity, potential natural sources, and general methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource to stimulate further investigation into this promising molecule.

Introduction and Historical Context

Isoflavones, a class of phytoestrogens, have garnered significant scientific interest since the 1990s for their potential roles in human health, including the prevention of hormone-dependent cancers and osteoporosis. The history of isoflavone research is rich, with early discoveries in the mid-20th century identifying these compounds in various plants, particularly legumes.

While the detailed discovery and history of this compound are not well-documented in publicly available literature, its chemical structure and classification as a trimethoxyisoflavone place it within this extensively studied family of natural products. The presence of methoxy groups is known to influence the bioavailability and biological activity of flavonoids. The specific substitution pattern of this compound suggests unique properties that warrant further exploration. One notable finding indicates its role in promoting wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and matrix metalloproteinase (MMP) activation[1]. Furthermore, its listing as an ingredient in Chinese herbal medicine suggests a potential history of use in traditional practices, although the specific plant sources are not explicitly identified in the available literature[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 798-61-8[2][3][4]
Molecular Formula C₁₈H₁₆O₅[3][4][5]
Molecular Weight 312.32 g/mol [5]
Melting Point 177-181°C[5]

Synthesis and Characterization

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoflavones, which could be applied to produce this compound. The key steps would involve the preparation of appropriately substituted precursors, followed by a coupling reaction and cyclization.

G cluster_0 Precursor Synthesis cluster_1 Deoxybenzoin Formation cluster_2 Isoflavone Cyclization cluster_3 Final Methylation A 2,4-Dihydroxy-5-methoxyacetophenone C Friedel-Crafts Acylation or similar reaction A->C B 4-Methoxybenzoyl chloride B->C D 2,4-Dihydroxy-5-methoxy-α-(4-methoxyphenyl)acetophenone (Deoxybenzoin intermediate) C->D E Ring closure with a formylating agent (e.g., N,N-Dimethylformamide dimethyl acetal) D->E F 7-Hydroxy-4',6-dimethoxyisoflavone E->F G Selective methylation of the 7-hydroxyl group (e.g., with dimethyl sulfate) F->G H This compound G->H

A generalized synthetic workflow for this compound.
Characterization

The structural elucidation and confirmation of synthesized or isolated this compound would rely on a combination of standard spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and a characteristic singlet for the C2-proton of the isoflavone core.
¹³C NMR Resonances for all 18 carbon atoms, including the carbonyl carbon (C4), olefinic carbons (C2 and C3), and carbons bearing methoxy groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₁₈H₁₆O₅. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the α,β-unsaturated ketone, aromatic rings, and C-O ether linkages.
Ultraviolet (UV) Spectroscopy Absorption maxima characteristic of the isoflavone chromophore.

Natural Occurrence and Isolation

While this compound is listed as a component of Chinese herbal medicine, specific plant sources have not been definitively identified in the available literature[2]. Phytochemical screening of various plants from families known to produce isoflavones, such as Fabaceae, could potentially lead to its discovery in nature.

General Isolation Workflow

The isolation of isoflavones from plant material typically involves extraction followed by chromatographic separation. The following diagram outlines a general workflow that could be employed for the isolation of this compound.

G A Plant Material (e.g., leaves, roots, stems) B Drying and Grinding A->B C Solvent Extraction (e.g., maceration, Soxhlet, ultrasound-assisted) with solvents like methanol or ethanol B->C D Crude Extract C->D E Solvent Partitioning (e.g., with hexane, ethyl acetate, butanol) to separate compounds by polarity D->E F Fraction enriched with isoflavones E->F G Column Chromatography (e.g., Silica gel, Sephadex) with a gradient of solvents F->G H Collected Fractions G->H I Thin Layer Chromatography (TLC) for fraction analysis H->I J Fractions containing the target compound I->J K Preparative High-Performance Liquid Chromatography (HPLC) for final purification J->K L Pure this compound K->L G A This compound B NOX2 Induction A->B C Increased Reactive Oxygen Species (ROS) Production B->C D Activation of Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) C->D E Collective Cell Migration D->E F Matrix Metalloproteinase (MMP) Activation D->F G Tissue Remodeling and Wound Healing E->G F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4',6,7-Trimethoxyisoflavone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoflavones are a class of naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. The substitution pattern of the isoflavone scaffold plays a crucial role in determining its biological efficacy. In particular, methoxylated isoflavones often exhibit enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts, making them attractive candidates for drug development.

This document provides detailed application notes and protocols for the synthesis of 4',6,7-trimethoxyisoflavone and its derivatives. It includes various synthetic strategies, comprehensive experimental procedures, and methods for evaluating their biological activities. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Synthetic Pathways for this compound Derivatives

The synthesis of this compound can be approached through several strategic routes. The most common methods involve the construction of the isoflavone core followed by methylation, or the use of appropriately substituted precursors to build the final molecule. Two primary and effective strategies are highlighted here:

  • Permethylation of a Readily Available Precursor: This is a straightforward approach that starts from a commercially available, naturally occurring isoflavone.

  • Suzuki-Miyaura Cross-Coupling Reaction: A versatile and modern method that allows for the convergent synthesis of a wide range of derivatives by coupling a chromone intermediate with a boronic acid.

Synthesis_Overview cluster_0 Synthetic Strategies Strategy_1 Permethylation Target This compound Derivatives Strategy_1->Target Direct Methylation Strategy_2 Suzuki-Miyaura Coupling Strategy_2->Target Convergent Synthesis

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound via Permethylation

This protocol describes the synthesis of this compound starting from Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), a commercially available isoflavone. This method involves the exhaustive methylation of the hydroxyl groups.

Permethylation_Workflow Start Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) Reagents Dimethyl Sulfate (DMS) Anhydrous K2CO3 Acetone Reaction Reflux Reagents->Reaction Workup Filtration Evaporation Purification Reaction->Workup Product This compound Workup->Product

Materials:

  • Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone)

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of Biochanin A (1.0 g, 3.52 mmol) in dry acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.43 g, 17.6 mmol).

  • Add dimethyl sulfate (1.0 mL, 10.56 mmol) dropwise to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature. 5

Application Notes and Protocols for the Quantification of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4',6,7-Trimethoxyisoflavone in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for flavonoid quantification.

Overview and Physicochemical Properties

This compound is a methoxylated isoflavone with the chemical formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol .[1] Its structure lends itself to analysis by various chromatographic and spectroscopic techniques. Understanding its quantitative presence in plant extracts, biological samples, or pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and assessing its therapeutic potential.

Analytical Methodologies

The primary methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

High-Performance Liquid Chromatography with DAD/UV-Vis Detection (HPLC-DAD/UV)

HPLC-DAD/UV is a robust and widely used technique for the quantification of flavonoids. The method separates the analyte from other components in a sample matrix based on its polarity, and quantification is achieved by measuring its absorbance at a specific wavelength.

The following table summarizes the typical performance characteristics of an HPLC-DAD/UV method for the analysis of methoxylated flavonoids, which can be expected for a validated this compound method.[2]

ParameterTypical Performance
Linearity Range 0.1 - 250 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.01 µg/mL
Limit of Quantification (LOQ) ~ 0.05 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 95 - 105%

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-5 min, 90% A; 5-13 min, 85% A; 13-40 min, 70% A; 40-50 min, 50% A; 50-60 min, 90% A for re-equilibration.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Flavones typically exhibit two major absorption bands. For quantification, a wavelength around 260 nm or 350 nm is often suitable.[4] The optimal wavelength should be determined by acquiring the UV spectrum of a this compound standard.

  • Injection Volume: 10 µL.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2][5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Sample Preparation (from Plant Extract):

    • Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.[5]

    • Add 20 mL of methanol.[5]

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.[5][6]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.[5]

    • Collect the supernatant. Repeat the extraction process twice more on the plant residue.[5][6]

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[5][6]

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the mobile phase.[5]

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[5]

c. Data Analysis and Quantification:

  • Inject the prepared standard solutions and the sample extract into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Confirm peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard from the DAD.[5][6]

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique utilizes the mass-to-charge ratio of the analyte and its fragments for identification and quantification.

The following table presents expected performance characteristics for an LC-MS/MS method for the analysis of flavonoids.

ParameterTypical Performance
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.1 ng/mL
Limit of Quantification (LOQ) < 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

a. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Similar to the HPLC-DAD/UV method, a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is commonly used.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: As per instrument recommendation (e.g., 150 °C).

    • Desolvation Temperature: As per instrument recommendation (e.g., 350 °C).

    • Gas Flows: Optimize for the specific instrument.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺ of this compound (m/z 313.1). Product ions for quantification and qualification need to be determined by infusing a standard solution and performing a product ion scan.

b. Preparation of Standard and Sample Solutions:

  • Standard Solutions: Prepare stock and working standard solutions as described for the HPLC method, but at lower concentrations suitable for LC-MS/MS analysis (e.g., in the ng/mL range).

  • Sample Preparation (from Biological Matrix, e.g., Plasma):

    • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

    • Add an internal standard solution if available.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex the mixture vigorously for 1 minute.[8]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[8]

    • Inject into the LC-MS/MS system.

Method Validation

For reliable and reproducible results, the analytical method should be validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:[3][9]

  • Specificity: The ability to assess the analyte in the presence of other components.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Standard Preparation sample Plant Material / Biological Matrix extraction Extraction (e.g., Ultrasonication with Methanol) sample->extraction centrifugation Centrifugation / Filtration extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_ms HPLC or LC-MS/MS Analysis reconstitution->hplc_ms data_acquisition Data Acquisition (Chromatogram / Spectrum) hplc_ms->data_acquisition calibration Calibration Curve Generation data_acquisition->calibration quantification Quantification of Analyte calibration->quantification ref_std Reference Standard stock_sol Stock Solution (1 mg/mL) ref_std->stock_sol working_std Working Standard Solutions stock_sol->working_std working_std->calibration cluster_sample_prep cluster_sample_prep cluster_standards cluster_standards

Caption: General experimental workflow for the quantification of this compound.

logical_relationship method_selection Choice of Analytical Method hplc HPLC-DAD/UV method_selection->hplc lcms LC-MS/MS method_selection->lcms robustness Robustness & Cost-Effectiveness hplc->robustness plant_extracts Application: Plant Extracts, Formulations hplc->plant_extracts sensitivity High Sensitivity & Selectivity lcms->sensitivity biological_matrices Application: Biological Matrices (Plasma, Urine) lcms->biological_matrices

Caption: Logical relationship for selecting an analytical method for this compound.

References

Application Note and Protocol for the HPLC-DAD-MS/MS Analysis of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a methoxylated isoflavone, a class of compounds that has garnered significant interest in pharmaceutical research due to its potential anti-inflammatory, antioxidant, and hormone-related cancer-protective properties. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, or formulated products, is crucial for research and development. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and tandem Mass Spectrometry (MS/MS). This method offers high sensitivity and selectivity for the identification and quantification of the target analyte.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 stationary phase is employed to separate compounds based on their hydrophobicity. The mobile phase consists of a gradient of an acidified aqueous solution and an organic solvent (typically acetonitrile or methanol) to ensure efficient elution. The Diode-Array Detector (DAD) provides spectral data for peak identification and purity assessment, while the tandem mass spectrometer (MS/MS) offers high selectivity and sensitivity for confirmation and quantification through specific precursor-to-product ion transitions.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC-DAD-MS/MS method for the analysis of this compound. These values are based on typical performance for the analysis of similar methoxylated flavonoids and should be confirmed during in-house method validation.[1][2][3]

ParameterTypical Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~ 0.5 ng/mL
Limit of Quantification (LOQ) ~ 1.5 ng/mL
Intra-day Precision (%RSD) < 3%
Inter-day Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Sample Matrix: e.g., Plant extract, plasma, etc.

Instrumentation

A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, Diode-Array Detector, and a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Sample Preparation (General Protocol for Plant Extract)
  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the plant residue two more times.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Method
ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
DAD Wavelength 200-400 nm, with specific monitoring at the λmax of this compound (expected around 260 nm and 330 nm based on similar isoflavones)
MS/MS Method
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon

Predicted MRM Transitions for this compound (MW: 312.32 g/mol )

The fragmentation of methoxyflavones typically involves the loss of methyl radicals (•CH₃) and carbon monoxide (CO).[4][5] The following are predicted transitions for quantification and confirmation.

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV) (Starting Point)
[M+H]⁺ 313.1 298.1[M+H - •CH₃]⁺20
[M+H]⁺ 313.1 283.1[M+H - 2*HCHO]⁺ or [M+H-CO-CH3]⁺25
[M+H]⁺ 313.1 270.1[M+H - •CH₃ - CO]⁺30

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of this compound.

Visualizations

G Experimental Workflow for HPLC-DAD-MS/MS Analysis sample_prep Sample Preparation (Extraction, Concentration, Reconstitution) filtration Filtration (0.22 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation dad_detection DAD Detection (UV-Vis Spectrum) separation->dad_detection ms_ionization ESI Ionization (Positive Mode) separation->ms_ionization data_acquisition Data Acquisition dad_detection->data_acquisition ms_ms_analysis MS/MS Analysis (MRM) ms_ionization->ms_ms_analysis ms_ms_analysis->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing reporting Reporting data_processing->reporting

References

Application Notes and Protocols for the Extraction of 4',6,7-Trimethoxyisoflavone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a methoxylated isoflavone, a class of compounds that has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. This document provides a comprehensive guide to the extraction, purification, and analysis of this compound from plant sources. While detailed protocols for this specific isoflavone are not extensively documented in publicly available literature, this guide consolidates established methodologies for structurally similar isoflavones to provide robust and detailed protocols for researchers. The primary plant sources identified as containing various methoxyisoflavones include species from the Pterodon and Virola genera.[1]

Data Presentation: A Comparative Overview

Table 1: Comparison of Extraction Methods for Methoxyflavones

Plant Material Target Compound Extraction Method Solvent Key Parameters Typical Yield
Kaempferia parviflora rhizomes Total Methoxyflavones Ultrasound-Assisted 95% Ethanol Time: 16 min, Solvent-to-Solid Ratio: 50 mL/g 327.25 mg/g of extract[2]
Kaempferia parviflora rhizomes Total Methoxyflavones Maceration 95% Ethanol Time: 7 days, Solvent-to-Solid Ratio: 10:1 (v/w) High relative yield[3]

| Sea Buckthorn Pomace | Total Flavonoids | Ultrasonic-Enzymatic | 48% Ethanol | Time: 28 min, Temp: 50°C, Solvent-to-Solid Ratio: 34:1 mL/g | 21.57 mg/g[4] |

Table 2: Typical Parameters for HPLC-DAD Analysis of Flavonoids

Parameter Typical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile or Methanol[5][6]
Gradient A time-dependent gradient from low to high organic phase (B)[5]
Flow Rate 1.0 mL/min[5]
Detection Wavelength Diode Array Detector scanning a range (e.g., 220-400 nm) to find λmax

| Column Temperature | 25-30°C |

Experimental Protocols

This section provides a detailed, multi-step protocol for the extraction and purification of this compound from plant material.

Part 1: Extraction

1.1. Plant Material Preparation

  • Drying: Air-dry or use a temperature-controlled oven (40-60°C) to dry the plant material (e.g., wood, bark, or leaves of Pterodon pubescens or Virola elongata) to a constant weight. This prevents enzymatic degradation of the target compounds.

  • Grinding: Grind the dried plant material into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for efficient extraction.

1.2. Protocol 1: Ultrasound-Assisted Extraction (UAE) UAE is a modern and efficient method for extracting bioactive compounds from plant matrices.

  • Setup: Weigh 20 g of the powdered plant material and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 400 mL of 80% ethanol (ethanol:water, 80:20 v/v) to achieve a solvent-to-solid ratio of 20:1 (v/w).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.[7]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

1.3. Protocol 2: Maceration (Alternative Method) Maceration is a simpler, though more time-consuming, extraction method.

  • Setup: Place 100 g of the powdered plant material into a large, airtight glass container.

  • Solvent Addition: Add 1 L of 95% ethanol to achieve a 1:10 (w/v) solid-to-solvent ratio.

  • Extraction: Seal the container and let it stand at room temperature for 7 days, with occasional agitation.

  • Filtration and Concentration: After the extraction period, filter the mixture and concentrate the filtrate as described in the UAE protocol.

Part 2: Purification

A multi-step purification process is necessary to isolate this compound with high purity.

2.1. Protocol 3: Liquid-Liquid Partitioning This step separates compounds based on their differential solubility in immiscible solvents.

  • Resuspend: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Partitioning: Transfer the solution to a separatory funnel and perform a sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes.

  • Fraction Collection: Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate. Isoflavones are expected to partition into the ethyl acetate phase.

  • Concentration: Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to yield a fraction enriched with isoflavones.

2.2. Protocol 4: Silica Gel Column Chromatography This is a crucial step for the separation of individual flavonoids.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in n-hexane and pack it into a glass column.[8]

  • Sample Loading: Dissolve the enriched ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).[9][10]

  • Fraction Collection and Monitoring: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparison with a standard, if available, or by subsequent analytical methods) and evaporate the solvent.

2.3. Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional Final Step) For achieving very high purity, preparative HPLC can be employed.

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile in water, often with 0.1% formic acid to improve peak shape.[8][11]

  • Scale-Up: Scale up the optimized analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.[12]

  • Sample Preparation: Dissolve the partially purified compound from column chromatography in the mobile phase and filter through a 0.45 µm filter.

  • Fraction Collection: Inject the sample and collect the fraction corresponding to the peak of this compound.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly purified compound.

Part 3: Analysis and Characterization

3.1. Protocol 6: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) This method is used for the quantification and purity assessment of the final product.

  • Instrumentation: Use an HPLC system equipped with a C18 column, pump, autosampler, and a DAD detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; followed by re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the wavelength of maximum absorbance (λmax) for isoflavones (typically between 250-270 nm) and acquire spectra from 200-400 nm to confirm peak identity.

  • Quantification: Prepare a calibration curve using a purified standard of this compound at several concentrations to quantify the amount in the sample.

3.2. Protocol 7: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is used for the definitive identification and structural confirmation of the compound.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Ionization: Use electrospray ionization (ESI) in positive mode.

  • MS/MS Analysis: In Multiple Reaction Monitoring (MRM) mode, select the precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound and identify its characteristic product ions. Typical MS parameters like capillary voltage and cone voltage would be set around 3.0 kV and 30 V, respectively, but require optimization.[13]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Pterodon or Virola sp.) drying Drying (40-60°C) plant_material->drying grinding Grinding (40-60 mesh) drying->grinding uae Ultrasound-Assisted Extraction (80% Ethanol, 50°C, 45 min) grinding->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partition Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) crude_extract->partition enriched_fraction Enriched Isoflavone Fraction partition->enriched_fraction column_chrom Silica Gel Column Chromatography (Hexane:EtOAc gradient) enriched_fraction->column_chrom pure_fractions Pure Fractions column_chrom->pure_fractions prep_hplc Preparative HPLC (Optional) (C18, MeOH:H2O) pure_fractions->prep_hplc final_product Purified this compound prep_hplc->final_product hplc_dad HPLC-DAD Analysis final_product->hplc_dad lc_ms LC-MS/MS Analysis final_product->lc_ms

Caption: General workflow for the extraction and purification of this compound.

Proposed Anti-inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. While the specific mechanism for this compound has not been elucidated, a proposed pathway based on related compounds is illustrated below.[14][15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB IkB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB Phosphorylation & Degradation TMF This compound TMF->IKK Inhibition DNA DNA NFkB_nuc->DNA Binds to Promoter ProInflam Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->ProInflam Gene Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 4',6,7-Trimethoxyisoflavone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a member of the isoflavone class of flavonoids, which are known for their diverse biological activities. The methoxy groups on the isoflavone backbone can influence its metabolic stability and bioactivity. While specific data on this compound is limited in publicly available literature, the known anticancer, anti-inflammatory, and antioxidant properties of structurally similar methoxyflavones provide a strong rationale for investigating its therapeutic potential.[1][2] This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound and includes example data from related compounds to serve as a reference.

Core Biological Activities and Relevant Assays

Based on the activities of other methoxylated flavonoids, the primary biological activities of this compound are likely to be in the areas of anticancer, anti-inflammatory, and antioxidant effects. The following cell-based assays are recommended for its evaluation.

1. Anticancer Activity

The anticancer potential of flavonoids is often attributed to their ability to inhibit cell proliferation and induce apoptosis.[2][3]

a. Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[4]

b. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[3][5]

2. Anti-inflammatory Activity

Many flavonoids exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[6][7]

a. Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production by macrophages.[6][8]

b. Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[6][9]

3. Antioxidant Activity

The antioxidant capacity of flavonoids is a key aspect of their protective effects against oxidative stress-related diseases.[8][10]

a. DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[11][12]

Data Presentation

The following tables summarize quantitative data for structurally similar methoxyflavones to provide a comparative context for the potential activity of this compound.

Table 1: Anticancer Activity of Related Methoxyflavones

CompoundCell LineAssayResult (IC₅₀)Reference
3,5,7-trihydroxy-6-methoxyflavoneSiHa (Cervix)MTT Assay150 µM[2]
5,7,4'-trimethoxyflavoneSCC-9 (Squamous Cell Carcinoma)Cell Viability5 µM[2]
5,6,7,4'-TetramethoxyflavanoneHeLa (Cervical)Apoptosis Rate (40 µM)20.54 ± 1.28%[5]

Table 2: Anti-inflammatory Activity of Related Methoxyflavones

CompoundCell LineInducerTargetResult (IC₅₀)
5,7,8-TrimethoxyflavoneRAW 264.7LPSNO Production39.1 µM[6]
LuteolinRAW 264.7LPSNO Production17.1 µM[6]
5,6,7-TrimethoxyflavoneRAW 264.7LPSNO and PGE2 ProductionInhibition Observed[13]

Table 3: Antioxidant Activity of Related Methoxyflavones

CompoundAssayResult (IC₅₀)Reference
7-hydroxy-5,6,4'-trimethoxyflavoneDPPH Radical Scavenging221 µg/ml[14]
3',4',5-trihydroxyflavoneDPPH Radical Scavenging-[12]

Experimental Protocols

1. Cell Viability (MTT) Assay Protocol

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium and add the medium containing the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[5]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Nitric Oxide (NO) Production Assay (Griess Test) Protocol

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS) to the wells.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.[6]

Visualizations

experimental_workflow cluster_invitro In Vitro Bioactivity Screening cluster_assays Cell-Based Assays cluster_data Data Analysis compound This compound treatment Cell Treatment compound->treatment antioxidant Antioxidant (DPPH Assay) compound->antioxidant cell_lines Cancer & Macrophage Cell Lines cell_lines->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis inflammation Anti-inflammatory (Griess, ELISA) treatment->inflammation ic50 IC50 Determination viability->ic50 pathway Mechanism of Action Studies apoptosis->pathway inflammation->ic50 antioxidant->ic50 anti_inflammatory_pathway cluster_pathway Proposed Anti-inflammatory Mechanism lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway nfkb_inhibition Inhibition nucleus Nucleus nfkb_pathway->nucleus NF-κB Translocation isoflavone This compound isoflavone->nfkb_pathway pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) nucleus->pro_inflammatory Gene Transcription

References

Animal Models for Studying the Effects of 4',6,7-Trimethoxyisoflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavonoid that holds promise for therapeutic applications due to its structural similarity to other polymethoxyflavones (PMFs) with known anti-inflammatory, neuroprotective, and anticancer properties. Although direct in vivo studies on this compound are currently limited, existing in vitro data and extensive research on related PMFs provide a strong foundation for designing and implementing preclinical animal studies. This document provides detailed application notes and protocols for investigating the biological effects of this compound in relevant animal models of inflammation, neuroinflammation, and cancer. The provided methodologies are based on established and validated experimental procedures for structurally analogous compounds.

Potential Therapeutic Applications and Relevant Animal Models

Based on the known biological activities of similar polymethoxyflavones, this compound is a candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Effects: Indicated by studies on similar flavonoids that reduce pro-inflammatory cytokines.[1] A suitable animal model is the lipopolysaccharide (LPS)-induced systemic inflammation or peritonitis model in mice.

  • Neuroprotective Effects: Suggested by the ability of related compounds to mitigate neuroinflammation.[2][3] The LPS-induced neuroinflammation model in mice is a well-established system to study these effects.

  • Anticancer Activity: Inferred from the cytotoxic and anti-proliferative effects of various methoxyflavones on different cancer cell lines.[4][5] The xenograft tumor model in immunodeficient mice is the standard for evaluating in vivo anticancer efficacy.

Data Presentation: Quantitative Efficacy of Structurally Similar Polymethoxyflavones

The following tables summarize quantitative data from in vivo studies of polymethoxyflavones with structural similarities to this compound. This data can serve as a reference for dose-range finding studies and for setting expectations for the potential efficacy of this compound.

Table 1: In Vivo Anti-inflammatory and Neuroprotective Effects of Related Polymethoxyflavones

CompoundAnimal ModelAdministration Route & DosageKey Findings
5,7,4'-TrimethoxyflavoneLPS-induced memory-impaired miceOral, 10, 20, 40 mg/kg for 21 daysSignificantly reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the hippocampus.[2][3]
5,6,7-TrimethoxyflavoneLPS-induced septic shock in miceIntraperitoneal (pretreatment)Increased survival rate and reduced serum levels of TNF-α, IL-1β, and IL-6.
HeptamethoxyflavoneLPS-induced inflammation in miceIntraperitoneal, 33 and 100 mg/kgExhibited anti-inflammatory activity.[6]
Tectorigenin (isoflavone)LPS-induced neuroinflammation in miceNot specifiedDecreased iNOS in the hippocampus and reduced serum TNF-α and IL-6.[3]

Table 2: In Vivo Anticancer Effects of Related Polymethoxyflavones

CompoundAnimal ModelAdministration Route & DosageKey Findings
5,6,7,4'-TetramethoxyflavoneHeLa xenograft in nude miceIntraperitoneal, 25, 50, 100 mg/kg for 15 daysSignificant reduction in tumor growth at 100 mg/kg.[7]
5-MethoxyflavanoneH1975 lung adenocarcinoma xenograft in nude miceIntraperitoneal, 100 mg/kgSuppressed tumor growth.[8]
NobiletinXenograft miceOralEffectively suppressed tumor formation and metastasis.

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This protocol is designed to evaluate the anti-inflammatory effects of this compound in a model of acute systemic inflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, or a mixture of DMSO, PEG400, and saline)

  • Positive control: Dexamethasone (e.g., 5 mg/kg)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Vehicle Control

    • LPS Control (Vehicle + LPS)

    • This compound (low, medium, high dose) + LPS

    • Positive Control + LPS

  • Compound Administration:

    • Prepare a homogenous suspension of this compound in the chosen vehicle.

    • Administer the compound or vehicle via oral gavage or intraperitoneal (i.p.) injection. A pretreatment period of 3-5 consecutive days is recommended.

  • Induction of Inflammation: One hour after the final compound administration, inject mice with LPS (e.g., 1 mg/kg, i.p.).

  • Sample Collection: 2-4 hours after LPS injection, collect blood via cardiac puncture.

  • Biochemical Analysis:

    • Separate serum and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits according to the manufacturer's instructions.

Experimental Workflow:

LPS_Inflammation_Workflow acclimatization Animal Acclimatization (1 week) grouping Randomize into Groups acclimatization->grouping pretreatment Pre-treatment with this compound or Vehicle (3-5 days) grouping->pretreatment lps_injection Induce Inflammation (LPS, 1 mg/kg, i.p.) pretreatment->lps_injection sample_collection Blood Collection (2-4h post-LPS) lps_injection->sample_collection analysis Measure Serum Cytokines (ELISA) sample_collection->analysis

Workflow for LPS-induced systemic inflammation model.
Protocol 2: LPS-Induced Neuroinflammation in Mice

This protocol assesses the neuroprotective effects of this compound against neuroinflammation.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Male C57BL/6 mice (8-10 weeks old)

  • Vehicle

  • Behavioral testing apparatus (e.g., Morris Water Maze, Open Field Test)

  • ELISA kits for inflammatory cytokines

  • Reagents for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Compound Administration: Administer this compound or vehicle daily via oral gavage for a period of 21 days.

  • Induction of Neuroinflammation: On days 18-21, inject mice with LPS (e.g., 0.25 mg/kg, i.p.) one hour after compound administration.

  • Behavioral Assessments:

    • Morris Water Maze (MWM): To assess spatial learning and memory.

    • Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and perfuse with saline. Collect brain tissue.

  • Biochemical and Histological Analysis:

    • Homogenize one hemisphere of the brain to measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.

    • Fix the other hemisphere for immunohistochemical analysis of microglial and astrocyte activation (Iba1 and GFAP staining).

Experimental Workflow:

Neuroinflammation_Workflow acclimatization Animal Acclimatization (1 week) drug_admin Daily Oral Administration of This compound or Vehicle (21 days) acclimatization->drug_admin lps_injection LPS Injection (Days 18-21) drug_admin->lps_injection behavioral_tests Behavioral Assessments (MWM, OFT) lps_injection->behavioral_tests euthanasia Euthanasia and Brain Tissue Collection behavioral_tests->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis

Workflow for LPS-induced neuroinflammation model.
Protocol 3: Xenograft Cancer Model in Nude Mice

This protocol is for evaluating the in vivo anticancer efficacy of this compound.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa for cervical cancer, H1975 for lung cancer)

  • Female BALB/c nude mice (4-6 weeks old)

  • Vehicle (e.g., 13.5% DMSO + 36.5% saline + 50% PEG400)[7]

  • Positive control (e.g., Cisplatin, 2 mg/kg)[7]

  • Matrigel

  • Digital calipers

Procedure:

  • Cell Culture and Preparation: Culture the selected cancer cell line to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[8]

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank.[7][8]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 3-4 days using digital calipers.

    • Calculate tumor volume: Volume = (Width² x Length) / 2.

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups.

  • Compound Administration:

    • Administer this compound (e.g., 25, 50, 100 mg/kg), vehicle, or positive control via i.p. injection daily for a specified period (e.g., 15 days).[7]

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise and weigh the tumors.

    • Tumor tissue can be used for further analysis (e.g., histology, western blotting).

Experimental Workflow:

Xenograft_Workflow cell_culture Cancer Cell Culture and Preparation implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth grouping Randomize into Treatment Groups tumor_growth->grouping treatment Daily Treatment Administration grouping->treatment endpoint Euthanasia, Tumor Excision, and Analysis treatment->endpoint

Workflow for xenograft cancer model.

Signaling Pathways

Polymethoxyflavones are known to modulate several key signaling pathways involved in inflammation, cell survival, and proliferation. The following diagrams illustrate these pathways, which are likely targets of this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including flavonoids, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB TMF This compound TMF->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and cell proliferation.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Cytokines Pro-inflammatory Gene Expression AP1->Cytokines TMF This compound TMF->MAPKK Inhibits

Inhibition of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is often observed in cancer.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation TMF This compound TMF->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

While further in vitro studies on this compound are warranted to elucidate its specific molecular targets and mechanisms of action, the protocols and data presented in this guide provide a robust framework for initiating in vivo investigations. By leveraging established animal models and drawing upon the wealth of knowledge from structurally related polymethoxyflavones, researchers can effectively evaluate the therapeutic potential of this compound for inflammatory, neurodegenerative, and oncological conditions. Careful dose-range finding studies and comprehensive pharmacokinetic/pharmacodynamic assessments will be crucial next steps in the preclinical development of this promising compound.

References

Application Notes and Protocols for 4',6,7-Trimethoxyisoflavone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4',6,7-Trimethoxyisoflavone is a member of the isoflavone class of compounds, which are known for their diverse biological activities. Isoflavones and related flavonoids, particularly those with methoxy groups, have garnered significant attention in oncological research for their potential as anticancer agents. Methoxylation can enhance metabolic stability and bioavailability, making these compounds promising candidates for drug development. While direct and extensive research specifically on this compound is limited, this document provides a comprehensive overview of its potential anticancer effects by drawing upon data from structurally similar polymethoxylated flavones and isoflavones. The core mechanisms of these compounds typically involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are often dysregulated in cancer.

These notes are intended for researchers, scientists, and drug development professionals to provide a framework for investigating the anticancer properties of this compound and related compounds.

Data Presentation: Efficacy in Cancer Cell Lines

The cytotoxic effects of methoxyflavones are dependent on the specific compound, cell line, and treatment duration. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of various structurally related methoxyflavones and isoflavones across a range of cancer cell lines. This data can serve as a reference for designing experiments and determining appropriate treatment concentrations.

Table 1: Cytotoxicity (IC50) of Methoxyflavones in Various Cancer Cell Lines

Compound Cancer Cell Line Cancer Type IC50 Value (µM) Treatment Duration (hours)
5,6,7,4'-Tetramethoxyflavone (TMF) NCI-60 Panel Various 28 Not Specified
5,6,7,4'-Tetramethoxyflavone (TMF) PC3 Prostate 17.2 48
5-hydroxy-6,7,8,4'-Tetramethoxyflavone PC3 Prostate 11.8 48
Sudachitin (5,7,4'-trihydroxy-6,8,3'-TMF) HT-29 Colorectal 37.07 48
Sudachitin (5,7,4'-trihydroxy-6,8,3'-TMF) HCT116 Colorectal 56.23 48
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF) MCF-7 Breast 4.9 72
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-TeMF) MCF-7 Breast 0.3 72
5,7-dihydroxy-3,6,4'-TMF A2058 Melanoma 3.92 72
6-methoxyflavone HeLa Cervical 62.24 Not Specified
5,7-dimethoxyflavone (5,7-DMF) HepG2 Liver 25 48
4'-Methoxyflavone HeLa Cervical 11.41 ± 1.04 Not Specified

| 4'-Methoxyflavone | SH-SY5Y | Neuroblastoma | 11.41 ± 1.04 | Not Specified |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Apoptosis Induction by Methoxyflavones

Compound Cell Line Cancer Type Concentration (µM) Apoptosis Rate (%) Reference
5,6,7,4'-Tetramethoxyflavanone HeLa Cervical 10 9.61 ± 1.76 [5]
5,6,7,4'-Tetramethoxyflavanone HeLa Cervical 20 14.86 ± 4.03 [5]

| 5,6,7,4'-Tetramethoxyflavanone | HeLa | Cervical | 40 | 20.54 ± 1.28 |[5] |

Table 3: Cell Cycle Arrest Induced by Methoxyflavones

Compound Cell Line Cancer Type Effect Mechanism Reference
5-Hydroxy-3',4',6,7-tetramethoxyflavone U87MG, T98G Glioblastoma G0/G1 Arrest Not specified [6]
6-Methoxyflavone HeLa Cervical S-phase Arrest Mediated by CCNA2/CDK2/p21CIP1 pathway [7]
5,7-dimethoxyflavone HepG2 Liver Sub-G1 Arrest Not specified [8]

| (S)-3-(3-fluoro-4- methoxybenzyl)-5,6,7-trimethoxychroman-4-one | Huh7 | Hepatocellular Carcinoma | G2/M Arrest | p21 up-regulation |[9] |

Signaling Pathways and Mechanisms of Action

Polymethoxylated flavonoids exert their anticancer effects by modulating multiple signaling pathways critical for cell survival, proliferation, and death.

Induction of Apoptosis

A primary mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway. Methoxyflavones can alter the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][11] This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates caspases (like caspase-3 and -9) that execute cell death.[11][12]

G TMF This compound (and related compounds) Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) TMF->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) TMF->Bax activates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by methoxyisoflavones.

Inhibition of Pro-Survival Signaling

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[10] Several studies have shown that methoxyflavones can inhibit this pathway, leading to decreased cancer cell growth and survival.[13][14]

G TMF This compound (and related compounds) Akt Akt TMF->Akt inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival signaling pathway.

Experimental Workflow

Investigating the anticancer effects of a novel compound follows a standardized workflow, from initial cytotoxicity screening to detailed mechanistic studies.

G Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment MTT Cell Viability Assay (e.g., MTT) Treatment->MTT FACS Flow Cytometry Analysis Treatment->FACS WB Western Blot Analysis Treatment->WB IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) FACS->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) FACS->CellCycleAssay ProteinData Analyze Protein Expression WB->ProteinData ApoptosisData Quantify Apoptosis ApoptosisAssay->ApoptosisData CellCycleData Analyze Cell Cycle Distribution CellCycleAssay->CellCycleData

Caption: General experimental workflow for investigating anticancer properties.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.[10][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization. Collect both adherent and floating cells to include the apoptotic population.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) indicates phosphatidylserine exposure on the outer membrane (early apoptosis), while PI fluorescence indicates loss of membrane integrity (late apoptosis/necrosis).

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compound on cell cycle progression.[4][12]

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after treatment.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet and add the cells dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. This fixes and permeabilizes the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This protocol allows for the detection and quantification of specific proteins involved in the signaling pathways affected by this compound (e.g., Bcl-2, Bax, p-Akt, total Akt, caspases).[12]

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imager

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine relative protein expression.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a member of the isoflavone class of flavonoids, compounds that are widely investigated for their potential therapeutic properties, including anti-inflammatory effects. While direct experimental data on this compound is limited in publicly available literature, the anti-inflammatory activities of structurally similar methoxylated flavonoids have been documented. These related compounds have been shown to modulate key inflammatory pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators.

These application notes provide a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of this compound. The protocols described are based on established assays used for analogous flavonoid compounds and are intended to serve as a foundational framework for investigation.

Data Presentation: Anti-inflammatory Activity of Structurally Related Flavonoids

The following tables summarize the quantitative data on the anti-inflammatory effects of various trimethoxyflavones. This data can be used as a reference for designing experiments and interpreting results for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by Trimethoxyflavones

CompoundCell LineInducerIC50 (µM)Reference
5,6,7-TrimethoxyflavoneRAW 264.7LPS13.5[1]
5,7,8-Trimethoxyflavone*RAW 264.7LPS39.1[2]
IndomethacinRAW 264.7LPS56.8[2]

*Note: Data for 5,7,8-Trimethoxyflavone is presented as a proxy due to the structural similarity.[2]

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators by Trimethoxyflavones

CompoundTargetCell LineInducerEffectReference
5,6,7-TrimethoxyflavonePGE2RAW 264.7LPSSignificant Inhibition[3]
5,6,7-TrimethoxyflavoneTNF-α, IL-1β, IL-6RAW 264.7LPSDose-dependent inhibition[3]
5,7,4'-TrimethoxyflavanoneTNF-α, IL-6, IL-1βRat intestine (in vivo)LPSSignificant reduction[4]
3,5,7-TrimethoxyflavoneTNF-α, IL-6HDFsTNF-αInhibition observed[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Experimental Workflow for Anti-inflammatory Activity cluster_0 In Vitro Assays cluster_1 Measurement of Inflammatory Mediators cluster_2 Mechanistic Studies cluster_3 Data Analysis cell_culture Cell Culture (e.g., RAW 264.7 macrophages) treatment Pre-treatment with This compound cell_culture->treatment stimulation Stimulation with LPS (Lipopolysaccharide) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant->no_assay pge2_assay PGE2 Assay (ELISA) supernatant->pge2_assay cytokine_assay Cytokine Assay (TNF-α, IL-6) (ELISA) supernatant->cytokine_assay western_blot Western Blot Analysis (NF-κB, MAPK proteins) cell_lysate->western_blot qpcr RT-qPCR (iNOS, COX-2, Cytokine mRNA) cell_lysate->qpcr data_analysis Calculate IC50 values and statistical significance no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis qpcr->data_analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

NF-kB and MAPK Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKKs MAPKKKs TLR4->MAPKKKs IKK IKK TLR4->IKK p38 p38 AP1 AP-1 p38->AP1 ERK ERK ERK->AP1 JNK JNK JNK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Pro_inflammatory_genes MAPKKs MAPKKs MAPKKs->p38 MAPKKs->ERK MAPKKs->JNK MAPKKKs->MAPKKs IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to nucleus NFkB_active->Pro_inflammatory_genes compound This compound compound->MAPKKs Inhibits compound->IKK Inhibits

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot/RT-qPCR).

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO, PGE2, and cytokine production).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[5][6]

  • Materials:

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite standard solution.

    • 96-well microplate reader.

  • Protocol:

    • After the treatment period, collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add an equal volume of Griess Reagent A to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add an equal volume of Griess Reagent B.

    • Incubate at room temperature for another 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Prostaglandin E2 (PGE2) Assay (ELISA)

This assay quantifies the concentration of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).[7][8][9]

  • Materials:

    • Commercially available PGE2 ELISA kit.

    • 96-well microplate reader.

  • Protocol:

    • Follow the cell culture and treatment protocol as described above.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a pre-coated plate.

      • Adding a fixed amount of HRP-conjugated PGE2.

      • Incubating to allow competitive binding.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate solution to develop color.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the PGE2 concentration based on the standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

This assay measures the levels of specific pro-inflammatory cytokines in the cell culture supernatant.[2][10]

  • Materials:

    • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • 96-well microplate reader.

  • Protocol:

    • Follow the cell culture and treatment protocol.

    • Collect the cell culture supernatant.

    • Perform the sandwich ELISA according to the manufacturer's protocol. This generally includes:

      • Incubating the supernatant in a well pre-coated with a capture antibody.

      • Washing and adding a detection antibody.

      • Washing and adding a streptavidin-HRP conjugate.

      • Adding a substrate to produce a colorimetric signal.

      • Stopping the reaction and measuring the absorbance.

    • Determine the cytokine concentrations from the respective standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways.[1]

  • Materials:

    • Primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • SDS-PAGE and Western blotting equipment.

    • Chemiluminescent substrate and imaging system.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β.[11]

  • Materials:

    • RNA extraction kit.

    • cDNA synthesis kit.

    • SYBR Green or TaqMan master mix.

    • Primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin).

    • Real-time PCR system.

  • Protocol:

    • After treatment, extract total RNA from the cells using a suitable kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform real-time PCR using the cDNA, primers, and master mix.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.

Conclusion

The provided application notes and protocols offer a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these assays, researchers can elucidate its potential mechanisms of action and generate valuable data for drug discovery and development. It is recommended to include appropriate positive controls (e.g., known anti-inflammatory drugs like dexamethasone or indomethacin) and negative controls in all experiments for valid comparisons.

References

Application Notes and Protocols for Assessing the Neuroprotective Effects of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific research on the neuroprotective effects of 4',6,7-Trimethoxyisoflavone is limited in publicly available literature. The following application notes and protocols are based on established methodologies for assessing the neuroprotective properties of structurally related isoflavones and methoxyflavones. These protocols provide a robust framework for the investigation of this compound's potential as a neuroprotective agent.

Introduction

Isoflavones, a class of polyphenolic compounds, have garnered significant interest for their potential neuroprotective effects.[1] Various members of this family, including genistein, daidzein, and other methoxylated derivatives, have demonstrated protective properties in models of neurodegenerative diseases.[1][2] These effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities, which are mediated through the modulation of key cellular signaling pathways.[1][3] this compound, as a methoxylated isoflavone, is a promising candidate for neuroprotective drug discovery. These notes provide detailed protocols for evaluating its efficacy in vitro.

Data Presentation: Neuroprotective Effects of Related Isoflavones

The following tables summarize quantitative data from studies on isoflavones and methoxyflavones with neuroprotective properties, offering a comparative baseline for evaluating this compound.

Table 1: In Vitro Neuroprotective Effects of Soy Isoflavones on PC12 Cells Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

ParameterControlOGD/R ModelSoy Isoflavone (560 µg/mL) + OGD/RReference
Cell Viability (%)10057.23 ± 2.8880.76 ± 4.43
Apoptosis Rate (%)5.3430.8520.00
Intracellular Ca²⁺ Reduction (%)--58.42[4]
LDH Release Reduction (%)--37.67
Caspase-3 Activity Reduction (%)--55.05
ROS Levels Reduction (%)--74.13

Table 2: Protective Effect of 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) against Aβ₂₅₋₃₅-Induced Neurotoxicity in N2a Cells

ParameterAβ₂₅₋₃₅ (25 µM)TTF (140 nM) + Aβ₂₅₋₃₅Reference
Cell Death (LDH assay, % of control)~500~104[5][6]
Cell Viability (Crystal violet, % of control)~45~98[5][6]
Intracellular ROS Reduction (%)-60[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the ability of this compound to protect neuronal cells from a toxic insult.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y, or N2a)

  • Cell culture medium and supplements

  • This compound

  • Neurotoxin (e.g., CoCl₂ for hypoxia, Amyloid-beta 25-35, or H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control group) and incubate for the designated time (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses the antioxidant capacity of this compound.

Materials:

  • Neuronal cell line

  • This compound

  • Neurotoxin to induce oxidative stress (e.g., H₂O₂)

  • 2',7'-dichlorofluorescein diacetate (DCFH-DA) dye

  • Black 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound and the neurotoxin as described in Protocol 1.

  • DCFH-DA Staining:

    • After treatment, wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess dye.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group. A decrease in fluorescence indicates a reduction in ROS levels.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol investigates the molecular mechanisms underlying the neuroprotective effects of this compound by examining key signaling proteins.

Materials:

  • Neuronal cell line

  • This compound

  • Neurotoxin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-p-p38, anti-p-ERK, anti-p-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control like β-actin.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis start Start seeding Seed Neuronal Cells (e.g., PC12, SH-SY5Y) start->seeding adhesion Allow Adhesion (24 hours) seeding->adhesion pretreatment Pre-treat with This compound adhesion->pretreatment toxin Induce Neurotoxicity (e.g., Aβ, H₂O₂, OGD/R) pretreatment->toxin viability Cell Viability Assay (MTT) toxin->viability ros ROS Measurement (DCFH-DA) toxin->ros apoptosis Apoptosis Assay (Flow Cytometry) toxin->apoptosis western Western Blot (Signaling Proteins) toxin->western end End viability->end ros->end apoptosis->end western->end

Caption: Experimental workflow for in vitro assessment of neuroprotective effects.

Nrf2_Keap1_Pathway cluster_stress Cellular Stress cluster_compound Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex stress->Keap1_Nrf2 induces dissociation isoflavone This compound isoflavone->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2_c Nrf2 Nrf2_c->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription neuroprotection Neuroprotection Genes->neuroprotection leads to

Caption: Proposed Nrf2/Keap1 signaling pathway for this compound.

MAPK_PI3K_pathways cluster_stimulus Stimulus cluster_intervention Intervention cluster_pathways Signaling Cascades cluster_mapk MAPK Pathways cluster_pi3k PI3K/Akt Pathway cluster_outcomes Cellular Outcomes stressor Neurotoxic Stressor (e.g., Aβ, Oxidative Stress) p38 p38 stressor->p38 JNK JNK stressor->JNK ERK ERK stressor->ERK PI3K PI3K stressor->PI3K isoflavone This compound isoflavone->p38 inhibits isoflavone->JNK inhibits isoflavone->ERK activates Akt Akt isoflavone->Akt activates apoptosis Apoptosis p38->apoptosis promotes JNK->apoptosis promotes survival Cell Survival ERK->survival promotes PI3K->Akt mTOR mTOR Akt->mTOR Akt->survival promotes mTOR->apoptosis can promote

Caption: Modulation of MAPK and PI3K/Akt pathways by isoflavones.

References

Application Notes and Protocols for 4',6,7-Trimethoxyisoflavone in Wound Healing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex and highly regulated biological process comprising four distinct, overlapping phases: hemostasis, inflammation, proliferation, and tissue remodeling.[1] Dysregulation in any of these phases can lead to chronic, non-healing wounds. Flavonoids, a class of plant secondary metabolites, have garnered significant interest for their therapeutic potential in promoting wound healing due to their antioxidant, anti-inflammatory, and cell-modulatory properties.

4',6,7-Trimethoxyisoflavone (TMF), a specific methoxylated isoflavone, has emerged as a promising candidate for wound healing research. Studies have indicated its potential to accelerate wound closure by promoting the migration of keratinocytes, a critical cell type for re-epithelialization.[2] This document provides a comprehensive overview of the current research, detailed experimental protocols for evaluating the efficacy of this compound in wound healing, and hypothesized signaling pathways based on existing evidence.

Mechanism of Action and Key Biological Effects

This compound has been shown to enhance the wound healing rate in human keratinocytes (HaCaT cells) in a dose-dependent manner. This effect is primarily attributed to the stimulation of cell migration rather than proliferation.[2] The underlying mechanism involves the activation of the NOX2 pathway, leading to the generation of reactive oxygen species (ROS). This, in turn, influences downstream signaling cascades, including the phosphorylation of AKT and ERK, and induces the expression of the cell-cell adhesion protein E-cadherin, which is crucial for collective cell migration.[2] Furthermore, TMF treatment has been associated with the activation of matrix metalloproteinases (MMPs) and a corresponding decrease in extracellular matrix proteins like collagen I and III.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on this compound and its effects relevant to wound healing.

Biological Effect Cell Line Concentration Range Observed Effect Assay Method Reference
Keratinocyte MigrationHaCaT1 - 10 µMDose-dependent increase in wound closure rateIn vitro Scratch Assay[2]
Keratinocyte ProliferationHaCaTNot specifiedNo significant effect on proliferation rateNot specified[2]
AKT PhosphorylationHaCaTNot specifiedTime-dependent increaseWestern Blot[2]
ERK PhosphorylationHaCaTNot specifiedTime-dependent increaseWestern Blot[2]
NOX2 Protein LevelsHaCaTNot specifiedIncreasedWestern Blot[2]
E-cadherin ExpressionHaCaTNot specifiedInducedWestern Blot[2]
Collagen I & III LevelsHaCaTNot specifiedSignificantly lower in the treatment groupWestern Blot[2]

Experimental Protocols

This section provides detailed protocols for a tiered approach to evaluating this compound for its wound healing potential, starting with fundamental in vitro assays and progressing to a more complex in vivo model.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro experiments.

Materials:

  • This compound (TMF)

  • Human Dermal Fibroblasts (HDF) or Human Keratinocytes (HaCaT)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HDF or HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]

  • Treatment: Prepare serial dilutions of TMF in cell culture medium. Replace the existing medium with the TMF-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for TMF dilution).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C.[4]

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: In Vitro Scratch (Wound Healing) Assay

Objective: To assess the effect of this compound on the migration of keratinocytes and fibroblasts.

Materials:

  • Confluent monolayer of HaCaT or HDF cells in 24-well plates

  • Sterile 200 µL pipette tip

  • Cell culture medium with and without TMF (at non-toxic concentrations)

  • Microscope with a camera

Procedure:

  • Create Scratch: Once cells reach confluence, create a linear "scratch" in the monolayer with a sterile pipette tip.[5]

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of TMF or vehicle control to the respective wells.

  • Imaging (Time 0): Immediately capture images of the scratch in each well.

  • Incubation and Monitoring: Incubate the plate and capture images of the same areas at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0.

Protocol 3: Anti-Inflammatory Activity Assay

Objective: To evaluate the potential of this compound to modulate the inflammatory response in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • TMF

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of TMF for 1 hour.[6]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6]

  • Supernatant Collection: Collect the cell culture supernatant for analysis.

  • Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[7]

  • Analysis: Compare the levels of NO, TNF-α, and IL-6 in TMF-treated groups to the LPS-stimulated control group.

Protocol 4: In Vitro Angiogenesis (Tube Formation) Assay

Objective: To assess the effect of this compound on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plate

  • TMF

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.[8]

  • Cell Seeding: Harvest HUVECs and resuspend them in medium containing various concentrations of TMF or vehicle control.

  • Incubation: Seed the HUVECs onto the gelled matrix. Incubate for 4-18 hours.[9]

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Analysis: Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.

Protocol 5: In Vivo Excisional Wound Healing Model

Objective: To evaluate the in vivo efficacy of topically applied this compound on wound closure and tissue regeneration.

Materials:

  • Laboratory animals (e.g., BALB/c mice or Wistar rats)

  • Anesthetic agents

  • Biopsy punch (e.g., 8 mm)

  • TMF formulated in a suitable vehicle (e.g., ointment base)

  • Digital caliper and camera

  • Histology reagents (formalin, paraffin, H&E stain, Masson's trichrome stain)

Procedure:

  • Wound Creation: Anesthetize the animal and shave the dorsal region. Create a full-thickness excisional wound using a biopsy punch.[10]

  • Treatment Groups: Divide animals into groups: Vehicle Control, TMF treatment group(s) at different concentrations, and a Positive Control (e.g., a commercial wound healing product).

  • Topical Application: Apply the respective treatments to the wounds daily.

  • Wound Area Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Measure the wound area using a digital caliper or image analysis software. Calculate the percentage of wound contraction.[1][11]

  • Histological Analysis: On selected days, euthanize a subset of animals from each group and excise the wound tissue. Fix the tissue in 10% formalin, embed in paraffin, and section. Stain sections with H&E to assess re-epithelialization, inflammation, and granulation tissue formation. Use Masson's trichrome stain to evaluate collagen deposition.[10]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways of this compound in wound healing and a general experimental workflow.

wound_healing_phases Injury Injury Hemostasis Hemostasis Injury->Hemostasis Immediate Inflammation Inflammation Hemostasis->Inflammation Hours to Days Proliferation Proliferation Inflammation->Proliferation Days to Weeks Remodeling Remodeling Proliferation->Remodeling Weeks to Months TMF_Signaling_Pathway cluster_membrane Cell Membrane TMF This compound NOX2 NOX2 TMF->NOX2 Activates ROS ROS NOX2->ROS Generates AKT AKT ROS->AKT Activates ERK ERK ROS->ERK Activates p_AKT p-AKT AKT->p_AKT p_ERK p-ERK ERK->p_ERK Migration Keratinocyte Migration p_AKT->Migration E_cadherin E-cadherin p_ERK->E_cadherin Induces MMPs MMPs p_ERK->MMPs Activates p_ERK->Migration E_cadherin->Migration Promotes collective migration MMPs->Migration Facilitates experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assays (MTT) Migration Scratch Assay Cytotoxicity->Migration Determine non-toxic dose Proliferation Proliferation Assays Migration->Proliferation Anti_Inflammatory Anti-inflammatory Assays (NO, Cytokines) Migration->Anti_Inflammatory Angiogenesis Tube Formation Assay Migration->Angiogenesis ECM Collagen & MMP Assays Migration->ECM Excisional_Model Excisional Wound Model ECM->Excisional_Model Promising in vitro results Wound_Closure Wound Closure Rate Excisional_Model->Wound_Closure Histology Histological Analysis Excisional_Model->Histology TMF This compound TMF->Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4',6,7-Trimethoxyisoflavone Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction yield of 4',6,7-Trimethoxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction yield of this compound?

A1: The extraction efficiency and yield of this compound are primarily influenced by the choice of extraction method, solvent polarity, temperature, extraction time, and the solvent-to-solid ratio. The physical state of the plant material, specifically particle size, also plays a crucial role.

Q2: Which solvent system is recommended for the extraction of this compound?

A2: For methoxyflavones like this compound, moderately polar solvents are generally effective. High-purity ethanol or methanol, often in aqueous mixtures (e.g., 70-95%), is a common choice.[1][2][3] The optimal solvent composition should be determined experimentally, as it can vary depending on the plant matrix. For instance, in the extraction of other methoxyflavones, 95% ethanol has been shown to be effective for maximizing the total methoxyflavone content.[1]

Q3: Can elevated temperatures be used to improve the extraction of this compound?

A3: While elevated temperatures can enhance extraction efficiency by increasing solvent penetration and compound solubility, they also pose a risk of degrading thermolabile compounds. For many flavonoids, temperatures in the range of 40-70°C are often optimal.[3][4] It is crucial to conduct stability studies to determine the thermal tolerance of this compound under your specific extraction conditions.

Q4: What are the advantages of using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) over traditional methods?

A4: Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields due to the efficient disruption of plant cell walls.[3][4] For example, UAE has been shown to be highly effective for extracting methoxyflavones from plant rhizomes.[1]

Q5: How can I minimize the degradation of this compound during extraction and storage?

A5: To minimize degradation, it is important to protect the compound from excessive heat, light, and extreme pH levels. Methoxyflavones have been shown to degrade over time, even when stored at -20°C.[5] For long-term storage, it is advisable to store the purified compound as a dry solid at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. During extraction, using moderate temperatures and protecting the extraction vessel from light are recommended practices.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the extraction of this compound.

Issue 1: Low Extraction Yield
Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the solvent may not be optimal. Test a range of solvents with varying polarities, such as different concentrations of aqueous ethanol or methanol (e.g., 50%, 70%, 95%).[3]
Inefficient Extraction Method Traditional methods like maceration may not be efficient. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve cell wall disruption and extraction efficiency.[3][4]
Suboptimal Extraction Parameters Incorrect temperature, time, or solvent-to-solid ratio can lead to incomplete extraction. Systematically optimize these parameters. For UAE, consider temperatures of 50-60°C and extraction times of 20-40 minutes. A higher solvent-to-solid ratio (e.g., 20:1 to 50:1 mL/g) can also enhance the yield.[1][3]
Inadequate Sample Preparation Large particle size of the plant material can limit solvent penetration. Ensure the plant material is dried and ground to a fine, uniform powder to maximize the surface area for extraction.[2]
Issue 2: Co-extraction of Impurities
Potential Cause Recommended Solution
Broad Solvent Specificity The chosen solvent may be co-extracting a wide range of compounds with similar polarities. Employ a multi-step purification process. After the initial extraction, perform liquid-liquid partitioning with immiscible solvents (e.g., hexane, ethyl acetate) to separate compounds based on their polarity. Further purification can be achieved using column chromatography.[3]
Complex Plant Matrix The source material naturally contains a high diversity of secondary metabolites. A preliminary clean-up of the crude extract is recommended. This can involve a pre-extraction with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.
Issue 3: Analyte Degradation
Potential Cause Recommended Solution
High Extraction Temperature Excessive heat can lead to the degradation of this compound. Optimize the extraction at lower temperatures and shorter durations. Perform stability tests at different temperatures to find the optimal balance between yield and stability.
Extended Extraction Time Prolonged exposure to the extraction conditions can cause degradation. Modern techniques like UAE and MAE allow for significantly shorter extraction times.[1]
Exposure to Light Flavonoids can be sensitive to photodegradation. Protect the extraction vessel from light by wrapping it in aluminum foil or using amber glassware.

Experimental Protocols

The following are detailed methodologies for key extraction techniques, which can be adapted and optimized for this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it in a 250 mL flask.

    • Add 250 mL of 95% ethanol (solvent-to-solid ratio of 50:1 mL/g).[1]

    • Place the flask in an ultrasonic bath.

    • Sonicate for approximately 16 minutes at a controlled temperature (e.g., 50°C).[1]

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small volume of fresh solvent.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Weigh 0.5 g of the powdered sample into a microwave extraction vessel.

    • Add 25 mL of 70% ethanol (solvent-to-solid ratio of 50:1 mL/g).

    • Seal the vessel and place it in the microwave reactor.

    • Set the extraction parameters: temperature at 60°C and time for 15 minutes.

  • Filtration and Concentration:

    • After the extraction program is complete and the vessel has cooled, filter the contents.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and concentrate using a rotary evaporator.

Data Presentation

The following tables summarize quantitative data from studies on the extraction of methoxyflavones, which can serve as a reference for optimizing the extraction of this compound.

Table 1: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora [1]

ParameterOptimized Condition for Total Methoxyflavone Content
Ethanol Concentration 95.00% v/v
Extraction Time 15.99 min
Solvent-to-Solid Ratio 50.00 mL/g
Resulting Yield 327.25 mg/g of extract

Table 2: Comparison of Extraction Methods for a Bioactive Flavonol [4]

Extraction MethodTemperature (°C)Time (min)Drug/Solvent Ratio (%)Flavonoid Content (mg/g)
Dynamic Maceration 251202.50.85
Ultrasound-Assisted 70253.51.20
Microwave-Assisted 70102.51.10

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification start Plant Material drying Drying start->drying grinding Grinding drying->grinding extraction_method Select Extraction Method (UAE / MAE) grinding->extraction_method uae Ultrasound-Assisted Extraction extraction_method->uae UAE mae Microwave-Assisted Extraction extraction_method->mae MAE filtration Filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract analysis Analysis (HPLC/LC-MS) crude_extract->analysis purification Purification (Column Chromatography) analysis->purification final_product Purified this compound purification->final_product

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Extraction Yield Detected check_solvent Is the solvent system optimal? start->check_solvent check_method Is the extraction method efficient? check_solvent->check_method Yes action_solvent Action: Test different solvents/ aqueous concentrations. check_solvent->action_solvent No check_params Are extraction parameters optimized? check_method->check_params Yes action_method Action: Switch to UAE or MAE. check_method->action_method No check_prep Is sample preparation adequate? check_params->check_prep Yes action_params Action: Optimize time, temperature, and solvent-to-solid ratio. check_params->action_params No action_prep Action: Ensure fine and uniform particle size. check_prep->action_prep No end Re-evaluate Yield check_prep->end Yes action_solvent->end action_method->end action_params->end action_prep->end

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Improving the Solubility of 4',6,7-Trimethoxyisoflavone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize 4',6,7-Trimethoxyisoflavone for in vitro assays. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound for in vitro experiments?

A1: this compound, like many isoflavones, is a hydrophobic molecule with low aqueous solubility. This poor solubility can lead to several experimental issues, including:

  • Precipitation in aqueous buffers and cell culture media: This results in an inaccurate and inconsistent final concentration of the compound in your assay.[1]

  • Inaccurate and unreliable experimental results: Undissolved particles can interfere with assay readings and lead to poor reproducibility.

  • Underestimation of biological activity: The true potency of the compound may be masked if it is not fully dissolved and available to interact with its biological target.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing concentrated stock solutions of this compound. It is crucial to use high-purity, anhydrous DMSO to maximize solubility. Ethanol can also be used, but the solubility is generally lower than in DMSO.

Q3: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to prevent this:

  • Optimize the final DMSO concentration: Aim for a final DMSO concentration that is high enough to maintain the solubility of your compound but low enough to avoid cellular toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[2]

  • Use a higher stock concentration: Preparing a more concentrated stock solution in DMSO allows for a smaller volume to be added to the aqueous medium, which can sometimes reduce precipitation.

  • Add the stock solution to the medium with vigorous mixing: Adding the stock solution dropwise into the vortex of the stirring or vortexing medium ensures rapid and uniform dispersion, preventing localized high concentrations that can trigger precipitation.[1]

  • Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Consider using solubility enhancers: Techniques like complexation with cyclodextrins can significantly increase the aqueous solubility of isoflavones.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A4: The tolerance to organic solvents varies between cell lines and depends on the duration of exposure. As a general guideline:

  • DMSO: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, with 0.1% being a widely recommended safe concentration for prolonged exposure.[2]

  • Ethanol: Similar to DMSO, a final concentration of 0.1% to 0.5% ethanol is generally considered safe for most cell lines in culture.[3] It is always recommended to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.

Troubleshooting Guide: Solubility Issues with this compound

Issue Potential Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume for the amount of compound. Low-quality or hydrated DMSO. Compound has degraded or is impure.Increase the volume of DMSO to lower the concentration. Use fresh, anhydrous, high-purity DMSO. Use sonication or gentle warming (37°C) to aid dissolution. Verify the purity of the compound.
Precipitation occurs immediately upon dilution in aqueous buffer or cell culture medium. The final concentration of the compound exceeds its aqueous solubility. "Solvent shock" from rapid dilution into an aqueous environment.Lower the final working concentration of the compound. Perform serial dilutions in the aqueous buffer rather than a single large dilution. Add the stock solution to the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid dispersion. Increase the final DMSO concentration, ensuring it remains within the non-toxic range for your cells (typically ≤ 0.5%).
Precipitation occurs over time during incubation at 37°C. The compound is unstable in the aqueous environment at 37°C. The pH of the medium changes over time due to cellular metabolism, affecting solubility. Interaction with components in the cell culture medium (e.g., serum proteins).Prepare fresh working solutions immediately before use. Consider using a solubility enhancer like cyclodextrins to form a more stable complex. Ensure the medium is well-buffered. If your experiment allows, consider reducing the serum concentration in the medium.
Inconsistent or non-reproducible biological activity. Incomplete dissolution of the stock solution. Precipitation of the compound in the assay wells, leading to variable effective concentrations.Visually inspect the stock solution to ensure it is clear before use. Prepare fresh dilutions for each experiment. Follow the recommendations above to prevent precipitation in the assay wells.

Data Presentation: Solubility of this compound

The quantitative solubility of this compound in various solvents is not extensively reported in the literature. The following table summarizes the available data and provides qualitative information for other common solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 11 - 50 mg/mLSonication or gentle warming may be required for complete dissolution. The discrepancy in reported values may be due to differences in experimental conditions or purity of the compound.
Ethanol SolubleQuantitative data is not readily available, but it is generally less soluble than in DMSO.
Phosphate-Buffered Saline (PBS, pH 7.4) Poorly solubleLike other isoflavones, it has very low solubility in aqueous buffers.
Water Practically insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution for subsequent dilution in in vitro assays.

Materials:

  • This compound (MW: 312.32 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 312.32 g/mol * (1000 mg / 1 g) = 3.12 mg

  • Weighing: Accurately weigh 3.12 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

  • Troubleshooting Dissolution: If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing.

  • Inspection and Storage: Visually inspect the solution to ensure it is clear and free of particulates. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for a Cell Viability Assay (e.g., MTT Assay)

Objective: To prepare serial dilutions of this compound in cell culture medium for treating cells in a 96-well plate format.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well dilution plate

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature and vortex briefly to ensure homogeneity.

  • Prepare Highest Concentration Working Solution: To prepare a 100 µM working solution with a final DMSO concentration of 0.5%, perform a 1:100 dilution of the 10 mM stock solution into the pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of medium. Vortex immediately and vigorously to prevent precipitation.

  • Serial Dilutions: Perform serial dilutions from the 100 µM working solution to obtain the desired final concentrations for your dose-response curve. For example, to make a 50 µM solution, mix 500 µL of the 100 µM solution with 500 µL of complete cell culture medium.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound (e.g., 0.5% DMSO in complete cell culture medium).

  • Cell Treatment: Add the prepared working solutions and the vehicle control to the appropriate wells of the 96-well plate containing your cells.

Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Objective: To increase the aqueous solubility of this compound by forming an inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in distilled water with stirring to create a concentrated solution (e.g., 20% w/v).

  • Prepare Isoflavone Solution: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic isoflavone solution dropwise to the stirring HP-β-CD solution.

  • Stirring and Solvent Evaporation: Continue stirring the mixture at room temperature for 24-48 hours, protected from light. This allows for complex formation and the evaporation of ethanol.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved isoflavone.

  • Lyophilization (Optional): For a stable powder, the filtrate can be frozen at -80°C and then lyophilized for 48 hours. The resulting powder is the inclusion complex, which should be readily soluble in aqueous buffers.

  • Solubility Assessment: Determine the concentration of this compound in the final solution or the reconstituted powder using a suitable analytical method (e.g., HPLC-UV) to confirm the increase in solubility.

Mandatory Visualizations

Experimental Workflow for Preparing this compound for In Vitro Assays

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO (e.g., 10 mM) prep1->prep2 prep3 Vortex/Sonicate/Warm (37°C) until fully dissolved prep2->prep3 prep4 Store at -20°C/-80°C in single-use aliquots prep3->prep4 dil2 Add DMSO Stock to Medium while vortexing (e.g., 1:100) prep4->dil2 dil1 Pre-warm Cell Culture Medium to 37°C dil1->dil2 dil3 Perform Serial Dilutions in Medium dil2->dil3 dil4 Prepare Vehicle Control (same final DMSO concentration) dil2->dil4 assay1 Add Working Solutions & Vehicle Control to Cells dil3->assay1 dil4->assay1 assay2 Incubate for Desired Time assay1->assay2 assay3 Perform Assay Readout (e.g., MTT, LDH) assay2->assay3

Caption: Workflow for preparing and using this compound in cell-based assays.

Troubleshooting Precipitation of this compound

G start Precipitation Observed in Cell Culture Medium cause1 Concentration too high? start->cause1 cause2 Solvent shock? cause1->cause2 No sol1 Lower final concentration cause1->sol1 Yes cause3 Poor stock solution? cause2->cause3 No sol2 Add stock to vortexing pre-warmed medium cause2->sol2 Yes sol3 Use fresh, anhydrous DMSO and ensure full dissolution cause3->sol3 Yes sol4 Consider solubility enhancers (e.g., cyclodextrins) cause3->sol4 Still an issue

Caption: A troubleshooting flowchart for addressing precipitation of the compound in media.

Potential Signaling Pathways Modulated by this compound

Based on studies of structurally similar flavonoids, this compound may exert its biological effects through the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

MAPK Signaling Pathway

MAPK_Pathway cluster_mapk MAPK Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MAP3K MAP3K (e.g., MEKK, ASK1) Receptor->MAP3K MAP2K MAP2K (e.g., MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Transcription_Factors->Cellular_Response Trimethoxyisoflavone This compound Trimethoxyisoflavone->p38_MAPK

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Cell_Response Trimethoxyisoflavone This compound Trimethoxyisoflavone->Akt inhibits phosphorylation

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

References

4',6,7-Trimethoxyisoflavone stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4',6,7-Trimethoxyisoflavone in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound, like other isoflavones, is primarily influenced by three main factors:

  • pH: Isoflavones are generally more stable in acidic to neutral conditions. Alkaline pH can lead to degradation.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at low temperatures.

  • Light: Exposure to ultraviolet (UV) and visible light can cause photodegradation. It is crucial to protect solutions from light.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of 11 mg/mL (35.22 mM) in DMSO; sonication may be required for complete dissolution[1]. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Q3: How should I store stock solutions of this compound?

To ensure the long-term stability of your this compound stock solutions, follow these guidelines:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.

  • Use amber-colored or foil-wrapped vials to protect the solution from light.

Q4: Can I prepare aqueous working solutions of this compound?

Directly dissolving this compound in aqueous buffers can be challenging due to its low aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer or cell culture medium immediately before use. Be mindful of the final organic solvent concentration in your experiment.

Q5: What are the potential degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of isoflavones can occur through hydrolysis of the ether linkages or oxidation of the flavonoid core, especially under harsh acidic, basic, or oxidative conditions. To identify potential degradation products, a forced degradation study coupled with analytical techniques like LC-MS is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solution Low aqueous solubility of this compound. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final working solution.Prepare a higher concentration stock solution in DMSO. When diluting into your aqueous buffer, ensure vigorous mixing. Do not exceed the solubility limit in the final solution. It may be necessary to slightly increase the percentage of the organic co-solvent, but always validate its compatibility with your experimental system.
Inconsistent Experimental Results Degradation of this compound in the working solution during the experiment. Repeated freeze-thaw cycles of the stock solution.Prepare fresh working solutions immediately before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Perform a stability study of the compound in your specific experimental buffer or medium under the conditions of your assay (e.g., 37°C, 5% CO₂).
Color Change of the Solution pH-dependent degradation or oxidation of the isoflavone.Measure the pH of your final working solution. If possible, maintain a slightly acidic to neutral pH. Protect the solution from light and minimize its exposure to air to reduce oxidation.
Loss of Biological Activity Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions from solid material. Ensure proper storage conditions for both solid compound and stock solutions (-20°C or -80°C, protected from light). Verify the purity of your compound using an appropriate analytical method like HPLC.

Quantitative Data Summary

Currently, specific quantitative data on the degradation kinetics of this compound under various stress conditions is limited in the public domain. Researchers are encouraged to perform stability studies under their specific experimental conditions. The following table provides a template for summarizing such data.

Table 1: Template for Summarizing Stability Data of this compound

Condition Solvent Temperature (°C) Time (hours) Remaining Compound (%) Half-life (t½) Degradation Rate Constant (k)
Acidic0.1 M HCl370, 2, 4, 8, 24Data to be determinedCalculatedCalculated
Basic0.1 M NaOH370, 2, 4, 8, 24Data to be determinedCalculatedCalculated
Oxidative3% H₂O₂370, 2, 4, 8, 24Data to be determinedCalculatedCalculated
PhotolyticPBS (pH 7.4)250, 2, 4, 8, 24Data to be determinedCalculatedCalculated
ThermalPBS (pH 7.4)500, 2, 4, 8, 24Data to be determinedCalculatedCalculated

Degradation of many isoflavones follows first-order kinetics[2].

Table 2: Solubility Profile of this compound

Solvent Solubility Reference
DMSO11 mg/mL (35.22 mM)[1]
EthanolData not available
MethanolData not available
WaterPractically insoluble

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in solution.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Reagents for stress conditions (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks, pipettes, and amber HPLC vials

2. Preparation of Stock and Working Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a stock solution of known concentration (e.g., 10 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or buffer) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at a specific temperature (e.g., 37°C or 60°C).

  • Basic Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at a specific temperature.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and incubate at a specific temperature.

  • Photostability: Expose the working solution in a quartz cuvette or a photostability chamber to a light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp) for a defined period. A dark control sample should be kept under the same conditions but protected from light.

  • Thermal Degradation: Incubate the working solution in a temperature-controlled oven or water bath.

4. Sample Collection and Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the samples into the HPLC system.

5. HPLC Conditions (Example):

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (isoflavones typically have strong absorbance between 250-370 nm).

  • Injection Volume: 10 µL

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Plot the natural logarithm of the concentration of the remaining compound versus time. If the plot is linear, the degradation follows first-order kinetics.

  • Calculate the degradation rate constant (k) from the slope of the line and the half-life (t½) using the equation t½ = 0.693/k.

Visualizations

Signaling Pathways

This compound and other methoxyisoflavones have been reported to modulate key cellular signaling pathways involved in inflammation and cell proliferation.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IkB-NFkB Complex IKK->IkB_NFkB phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation NFkB NFkB NFkB_n NFkB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases 4_6_7_TMI This compound 4_6_7_TMI->IKK inhibits Gene_Transcription Inflammatory Gene Transcription NFkB_n->Gene_Transcription activates

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n translocates 4_6_7_TMI This compound 4_6_7_TMI->Raf may inhibit 4_6_7_TMI->MEK may inhibit Transcription_Factors Transcription Factors (e.g., AP-1) ERK_n->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Differentiation Transcription_Factors->Cell_Proliferation

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

G Start Start Prep_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prep_Stock Prep_Working Prepare Working Solutions in Stress Media Prep_Stock->Prep_Working Incubate Incubate under Stress Conditions (pH, Temp, Light) Prep_Working->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Calculate Degradation Kinetics (k, t½) Analyze->Data End End Data->End

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: HPLC Analysis of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4',6,7-Trimethoxyisoflavone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during chromatographic analysis.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue in the analysis of isoflavones and can compromise resolution and accurate integration.[1] The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the methoxy and carbonyl groups of the isoflavone, causing peak tailing.[2]

    • Solution: Use a modern, end-capped C18 column. Alternatively, adding a small amount of a competitive base like triethylamine to the mobile phase can help block these active sites. Adjusting the mobile phase to a lower pH (around 2.5-3.5) can also suppress the ionization of silanol groups, minimizing these interactions.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination: Accumulation of strongly retained matrix components can create active sites that cause tailing.[1]

    • Solution: Use a guard column before your analytical column and replace it regularly. If you suspect column contamination, try flushing it with a strong solvent like isopropanol.

Q2: I am observing peak fronting for my analyte. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample and consider a smaller injection volume.

  • Column Overload: Similar to peak tailing, overloading the column with a highly concentrated sample can also sometimes manifest as peak fronting.

    • Solution: Dilute the sample and re-inject.

Issue 2: Inconsistent Retention Times

Q3: The retention time for this compound is shifting between injections. What should I investigate?

A3: Retention time instability can be caused by several factors related to the HPLC system and mobile phase preparation.

  • Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence of analyses.

    • Solution: Ensure a stable baseline by flushing the column with the mobile phase for at least 15-20 minutes, or longer for gradient methods, before injecting your first sample.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile solvent component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is fully dissolved and the pH is consistent.

  • Pump Malfunction: Fluctuations in pump pressure can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need replacement.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.

    • Solution: Use a column oven to maintain a constant temperature for the analytical column.

Issue 3: Baseline and Peak Anomalies

Q4: I am seeing "ghost peaks" in my chromatogram, especially during a blank run. What is their origin?

A4: Ghost peaks are extraneous peaks that do not come from the injected sample.[3] They can originate from several sources.

  • Mobile Phase Contamination: Impurities in the solvents, buffers, or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly during gradient runs.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all mobile phase components before use.

  • System Contamination: Carryover from a previous injection, especially a highly concentrated sample, can result in ghost peaks. Contaminants can also leach from system components like tubing or seals.

    • Solution: Implement a thorough wash cycle for the autosampler needle and injection port between runs. Regularly flush the entire HPLC system with a strong solvent.

  • Sample Preparation: Contaminants can be introduced from vials, caps, or pipettes used during sample preparation.

    • Solution: Use clean glassware and high-quality vials and caps. Run a "method blank" (an injection of the sample solvent that has been through the entire sample preparation process) to diagnose this issue.

Q5: My baseline is noisy and/or drifting. How can I improve it?

A5: A stable baseline is crucial for accurate quantification.

  • Noisy Baseline: This can be caused by air bubbles in the system, a failing detector lamp, or contaminated mobile phase.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any bubbles. If the noise is periodic, it may be related to the pump check valves. A consistently high level of noise may indicate an aging detector lamp that needs replacement.

  • Drifting Baseline: This is often seen in gradient elution and can be caused by impurities in the mobile phase or a lack of column equilibration. It can also be due to temperature fluctuations.

    • Solution: Use high-purity solvents and allow for sufficient column equilibration time between runs. A column oven will help maintain a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A reversed-phase HPLC method using a C18 column is a suitable starting point. A mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic or acetic acid) to improve peak shape, is commonly used for isoflavones. A gradient elution is often necessary to separate it from other components in a complex matrix.

Q2: How should I prepare a sample of this compound for HPLC analysis?

A2: The sample preparation will depend on the matrix. For a pure standard, dissolve it in a suitable solvent like methanol or acetonitrile to a known concentration. For plant extracts, an extraction with a solvent such as methanol or ethanol, followed by filtration through a 0.45 µm syringe filter, is a common procedure. It is recommended to dissolve the final sample in the initial mobile phase if possible.

Q3: What detection wavelength should I use for this compound?

A3: Isoflavones typically have strong UV absorbance. A diode-array detector (DAD) is useful for method development to determine the optimal wavelength. Based on the isoflavone structure, a wavelength in the range of 250-270 nm is likely to provide good sensitivity.

Q4: How can I confirm the identity of the peak corresponding to this compound?

A4: The most reliable method is to run an authentic reference standard of this compound under the same HPLC conditions and compare the retention time. If a DAD is used, the UV spectrum of the peak in the sample should also match that of the standard. For unambiguous identification, especially in complex matrices, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight.

Q5: My column backpressure is too high. What are the common causes?

A5: High backpressure is usually due to a blockage in the system. Check for blockages in the following order: guard column, analytical column inlet frit, tubing, and injector. Filtering your samples and mobile phase is the best preventative measure.

Data Presentation

The following tables provide an example of typical HPLC method parameters and expected performance characteristics for the analysis of this compound. These are based on methods for structurally similar methoxylated isoflavones and should be validated in your laboratory.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Solvent Methanol or initial mobile phase

Table 2: Typical Method Performance Characteristics

ParameterExpected Value
Retention Time ~ 15 - 18 min (highly dependent on exact conditions)
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.5 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 4%
Accuracy (Recovery) 96 - 104%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

Protocol 2: Sample Preparation from a Plant Extract

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Visualizations

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape Is it... retention_time Inconsistent Retention Time? start->retention_time baseline_issue Baseline Noise or Ghost Peaks? start->baseline_issue tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting sol_rt Check: - Column Equilibration - Mobile Phase Prep - Pump Function - Temperature retention_time->sol_rt Yes ghost_peaks Ghost Peaks baseline_issue->ghost_peaks Yes noisy_baseline Noisy/Drifting Baseline baseline_issue->noisy_baseline sol_tailing Check: - Secondary Interactions - Column Overload - Contamination tailing->sol_tailing sol_fronting Check: - Sample Solvent - Column Overload fronting->sol_fronting sol_ghost Check: - Mobile Phase Purity - System Carryover - Sample Prep Contamination ghost_peaks->sol_ghost sol_noise Check: - Degassing - Detector Lamp - Equilibration noisy_baseline->sol_noise

Caption: Troubleshooting workflow for common HPLC issues.

Experimental_Workflow prep Sample Preparation (Standard or Extract) hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject Sample hplc->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection (260 nm) separate->detect data Data Acquisition & Peak Integration detect->data quant Quantification (vs. Calibration Curve) data->quant

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: Synthesis of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome low-yield issues during the synthesis of 4',6,7-Trimethoxyisoflavone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Deoxybenzoin Route

  • Question: My synthesis of this compound via the deoxybenzoin route is resulting in a very low yield. What are the common causes and how can I optimize the reaction?

  • Answer: The deoxybenzoin route, while a classic method, can suffer from low yields due to several factors.[1] Harsh acidic conditions can lead to the degradation of starting materials or products, and the formation of side products is common.[1]

    Potential Causes and Solutions:

    • Incomplete Formation of Deoxybenzoin Intermediate: The initial Friedel-Crafts acylation or Hoesch reaction to form the deoxybenzoin can be low-yielding.

      • Optimization: Ensure anhydrous conditions and consider using a milder Lewis acid. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to side products.

    • Inefficient Cyclization: The cyclization of the deoxybenzoin to the isoflavone core is a critical step.

      • Optimization: A variety of cyclizing agents can be used. Common reagents include N,N-dimethylformamide (DMF) with a dehydrating agent like phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent. Experiment with different reagents and reaction temperatures to find the optimal conditions for your specific substrate.

    • Side Reactions: The formation of chromones or other isomeric byproducts can reduce the yield of the desired isoflavone.

      • Optimization: Careful control of reaction temperature and stoichiometry is crucial. Purification of the intermediate deoxybenzoin before cyclization can also improve the final yield by removing impurities that might interfere with the next step.

Issue 2: Inconsistent Yields with Oxidative Rearrangement of Chalcones

  • Question: I am using an oxidative rearrangement of a chalcone intermediate to synthesize this compound, but my yields are inconsistent and often low. Why is this happening and what can I do to improve it?

  • Answer: The oxidative rearrangement of 2'-hydroxychalcones using hypervalent iodine reagents is a popular method for isoflavone synthesis. However, it is known to sometimes provide inconsistent and low to moderate yields.[1] This is often due to the formation of undesired side products like flavones and benzofurans.[1]

    Potential Causes and Solutions:

    • Formation of Flavone Byproduct: A common side reaction is the dehydrogenation of the chalcone to form the corresponding flavone.

      • Optimization: The choice of solvent and oxidant is critical. Using reagents like thallium(III) nitrate (TTN) in methanol followed by acid-catalyzed ring closure has been shown to be effective for the synthesis of methoxylated isoflavones.[2] Careful control of the reaction stoichiometry and temperature can help minimize the formation of the flavone byproduct.

    • Formation of Benzofuran Byproducts: Rearrangement can sometimes lead to the formation of aurones or other benzofuran derivatives.

      • Optimization: The substitution pattern on the chalcone can influence the reaction pathway. For highly methoxylated systems, it is important to screen different hypervalent iodine reagents and reaction conditions to identify those that favor the desired 1,2-aryl migration leading to the isoflavone.

    • Incomplete Reaction: The reaction may not be going to completion, leaving unreacted chalcone.

      • Optimization: Monitor the reaction progress by TLC. If the reaction stalls, consider a slow, portion-wise addition of the oxidizing agent. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic routes to this compound and other isoflavones include:

  • The Deoxybenzoin Route: This classic method involves the reaction of a substituted phenol with a phenylacetic acid derivative to form a deoxybenzoin, which is then cyclized to the isoflavone.[1]

  • The Chalcone Route: This route involves the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde to form a 2'-hydroxychalcone, which then undergoes oxidative rearrangement to the isoflavone.[4]

  • Permethylation of Biochanin A: 4',5,7-Trimethoxyisoflavone can be synthesized by the permethylation of the naturally occurring isoflavone Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) using dimethyl sulfate and anhydrous potassium carbonate in acetone.[2] A similar strategy could be adapted.

  • Modern Cross-Coupling Methods: More recent methods with often higher yields include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings.[1] These methods offer a high degree of control and can be more efficient for complex isoflavones.

Q2: Are there any high-yield alternative methods to the classical routes?

A2: Yes, modern synthetic methods often provide higher and more consistent yields. For instance, the Pd-catalyzed Negishi cross-coupling of aryl iodides or bromides with C-3 zincated chromones has been reported to produce isoflavones in excellent yields (e.g., 95%).[1] Direct arylation of 2-hydroxyenaminoketones is another promising new method that avoids pre-functionalization steps.[1]

Q3: How can I purify the final this compound product effectively?

A3: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be determined experimentally.

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography is a standard technique. A mobile phase of hexane/ethyl acetate or dichloromethane/methanol in a gradient is often effective.[3]

  • Preparative HPLC: For achieving very high purity, reversed-phase High-Performance Liquid Chromatography (HPLC) can be employed.[3]

A4: The synthesis of the required starting materials can be a multi-step process. For example, 2-hydroxy-4,6-dimethoxyacetophenone can be prepared from phloroglucinol through a Friedel-Crafts acylation followed by partial methylation.[5] Exploring different synthetic routes that utilize more readily available starting materials is also a viable strategy.

Data Presentation

Table 1: Comparison of Yields for Different Isoflavone Synthesis Methods

Synthetic MethodKey ReagentsReported YieldReference
Deoxybenzoin RouteVariesLow to Moderate[1]
Oxidative Rearrangement of ChalconesHypervalent Iodine ReagentsModerate to High (can be inconsistent)[1]
Oxidative Rearrangement of ChalconesThallium(III) Nitrate (TTN)Good (e.g., 75%)[2]
Permethylation of Biochanin ADimethyl Sulfate, K₂CO₃High[2]
Negishi Cross-CouplingTMPZnCl·LiCl, Pd CatalystExcellent (e.g., 95%)[1]

Experimental Protocols

Protocol 1: Synthesis of 4',5,7-Trimethoxyisoflavone from Biochanin A[2]

This protocol describes the permethylation of a related dihydroxy-isoflavone, which can be adapted for similar starting materials.

  • Reaction Setup: Suspend Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) (1.0 eq) in acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (excess) and dimethyl sulfate (excess) to the suspension.

  • Reaction: Reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, filter off the potassium carbonate. Evaporate the acetone from the filtrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4',5,7-trimethoxyisoflavone.

Protocol 2: Synthesis of a Methoxy-substituted Isoflavone via Oxidative Rearrangement of a Chalcone[2]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol.

    • Add a solution of potassium hydroxide (excess) in water and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the chalcone.

    • Filter, wash with water, and dry the crude chalcone.

  • Oxidative Rearrangement:

    • Dissolve the synthesized chalcone (1.0 eq) in methanol.

    • Add thallium(III) nitrate trihydrate (TTN) (1.1 eq) and stir the mixture at room temperature.

    • After the reaction is complete, add dilute hydrochloric acid and reflux the mixture.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude isoflavone by column chromatography on silica gel.

Visualizations

G cluster_start Starting Materials cluster_route1 Deoxybenzoin Route cluster_route2 Chalcone Route Substituted Phenol Substituted Phenol Deoxybenzoin Formation Deoxybenzoin Formation Substituted Phenol->Deoxybenzoin Formation Phenylacetic Acid Derivative Phenylacetic Acid Derivative Phenylacetic Acid Derivative->Deoxybenzoin Formation 2'-Hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone Formation Chalcone Formation 2'-Hydroxyacetophenone->Chalcone Formation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Chalcone Formation Cyclization Cyclization Deoxybenzoin Formation->Cyclization Final Product This compound Cyclization->Final Product Oxidative Rearrangement Oxidative Rearrangement Chalcone Formation->Oxidative Rearrangement Oxidative Rearrangement->Final Product

Caption: General synthetic workflows for isoflavone synthesis.

G Start Low Yield of This compound Route Which Synthetic Route? Start->Route Deoxybenzoin Deoxybenzoin Route Route->Deoxybenzoin Deoxybenzoin Chalcone Chalcone Route Route->Chalcone Chalcone Check_Deoxy Check Intermediate Formation Deoxybenzoin->Check_Deoxy Check_Chalcone Check Chalcone Formation Chalcone->Check_Chalcone Optimize_Deoxy Optimize Friedel-Crafts/ Hoesch Reaction Check_Deoxy->Optimize_Deoxy Incomplete Check_Cyclization Check Cyclization Step Check_Deoxy->Check_Cyclization Complete Optimize_Cyclization Screen Cyclizing Reagents and Conditions Check_Cyclization->Optimize_Cyclization Inefficient Consider_Alternatives Consider Alternative Routes: - Cross-Coupling - Permethylation Check_Cyclization->Consider_Alternatives Optimized, Still Low Optimize_Chalcone Optimize Claisen-Schmidt Condensation Check_Chalcone->Optimize_Chalcone Incomplete Check_Rearrangement Check Oxidative Rearrangement Check_Chalcone->Check_Rearrangement Complete Optimize_Rearrangement Screen Oxidants, Solvents, and Temperature Check_Rearrangement->Optimize_Rearrangement Inefficient/ Side Products Check_Rearrangement->Consider_Alternatives Optimized, Still Low

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Minimizing degradation of 4',6,7-Trimethoxyisoflavone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 4',6,7-Trimethoxyisoflavone during extraction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity and yield of your target compound.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound

Low recovery of the target isoflavone is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Steps
Inefficient Extraction Optimize the solvent system. Mixtures of ethanol or methanol with water are commonly effective for isoflavones.[1] Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1] For exhaustive extraction, perform sequential extractions on the plant residue and combine the supernatants.
Degradation of Compound Temperature: Avoid excessive heat. If using thermal methods, maintain a moderate temperature (e.g., 40-60°C) and minimize exposure time.[2] Non-thermal methods like maceration or UAE are preferable. pH: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote degradation of flavonoids.[3] Light Exposure: Protect the extraction setup from direct light by using amber glassware or wrapping vessels in aluminum foil.[4] Oxidation: Degas solvents prior to use or conduct the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
Incomplete Cell Lysis Ensure the plant material is finely ground to a consistent particle size (e.g., 30-40 mesh) to maximize the surface area for solvent penetration.[5]
Improper Solvent-to-Solid Ratio Optimize the solvent volume. A common starting point is a 10:1 to 20:1 (v/w) solvent-to-solid ratio.[4]

Issue 2: Presence of Impurities in the Final Extract

Co-extraction of other compounds can interfere with downstream applications and quantification.

Potential CauseTroubleshooting Steps
Non-Selective Solvent Adjust the polarity of the solvent system to be more selective for this compound.
Lack of a Purification Step Crude extracts often require further purification. Employ techniques such as solid-phase extraction (SPE) or column chromatography to remove impurities. Macroporous resins can be particularly effective for purifying isoflavones.
Enzymatic Activity Deactivate enzymes in the plant material prior to extraction. This can be achieved by freeze-drying (lyophilizing) the fresh plant material or by a brief blanching step.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound during extraction?

A1: The primary factors leading to the degradation of isoflavones, including this compound, are elevated temperature, exposure to light (photodegradation), non-neutral pH (especially alkaline conditions), and oxidation.[3][6] The presence of active enzymes in the plant material can also lead to the conversion of isoflavone glycosides to their aglycone forms, which may have different stability profiles.[6]

Q2: What is the optimal temperature range for extracting this compound?

A2: While higher temperatures can increase extraction efficiency, they also accelerate degradation.[2] A moderate temperature range of 40-60°C is generally recommended for thermal extraction methods.[2] For sensitive compounds like isoflavones, non-thermal methods such as ultrasound-assisted extraction (UAE) at room temperature are often preferred.[1]

Q3: Which solvents are most suitable for extracting this compound?

A3: Ethanol and methanol, often in aqueous mixtures (e.g., 50-80%), are commonly used and effective solvents for extracting isoflavones.[1][2] The choice of solvent can impact the extraction efficiency and the profile of co-extracted compounds. Optimization of the solvent system is recommended for each specific plant matrix.

Q4: How can I prevent enzymatic degradation during extraction?

A4: To prevent enzymatic degradation, it is crucial to deactivate enzymes in the plant material before the extraction process. Effective methods include freeze-drying (lyophilization) of fresh plant material or blanching the material briefly in boiling water or steam.[6]

Q5: Is it necessary to protect the extraction from light?

A5: Yes, flavonoids are susceptible to photodegradation upon exposure to UV and visible light.[6] It is highly recommended to conduct the extraction in amber glassware or to shield the extraction apparatus from light to prevent degradation of the target compound.

Quantitative Data Presentation

The following tables summarize key parameters for isoflavone extraction, providing a basis for experimental design and optimization.

Table 1: Comparison of Extraction Methods for Flavonoids

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, potentially lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent.Efficient for exhaustive extraction.Can expose the compound to prolonged heat, risking degradation.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster, higher yields, less solvent consumption.[7]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast, high efficiency, reduced solvent usage.Potential for localized overheating, requires microwave-transparent vessels.

Table 2: Optimized Conditions for Isoflavone Extraction from Soy (for reference)

ParameterOptimized ValueReference
Extraction Method Ultrasound-Assisted Extraction[1][4]
Solvent 65.43% Ethanol[4]
Temperature 65.38 °C[4]
Extraction Time 2.51 hours[4]
Solvent-to-Solid Ratio 26.5:1 (mL/g)[2]

Note: These conditions were optimized for soy isoflavones and should be used as a starting point for the optimization of this compound extraction.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the efficient extraction of this compound from dried plant material using ultrasonication.

1. Sample Preparation:

  • Dry the plant material at 40-50°C to a constant weight.
  • Grind the dried material into a fine powder (e.g., 30-40 mesh).

2. Extraction:

  • Weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
  • Add 20 mL of 70% aqueous ethanol (solvent-to-solid ratio of 20:1).
  • Place the flask in an ultrasonic bath.
  • Sonicate for 30 minutes at a controlled temperature (e.g., 25-40°C).

3. Isolation and Concentration:

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
  • Carefully collect the supernatant.
  • For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent.
  • Combine the supernatants.
  • The solvent can be removed under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4. Storage:

  • Store the dried extract at -20°C in a desiccator, protected from light.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a framework for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient program should be optimized to achieve good separation.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: Monitor at the λmax of this compound (requires experimental determination, but typically around 260 nm for isoflavones).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
  • Sample Solution: Reconstitute a known amount of the dried extract from Protocol 1 in methanol. Filter through a 0.45 µm syringe filter into an HPLC vial.

3. Data Analysis and Quantification:

  • Inject the standard solutions and construct a calibration curve by plotting peak area against concentration.
  • Inject the sample solution.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the reference standard.
  • Quantify the amount of this compound in the sample using the calibration curve.[8]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding (30-40 mesh) drying->grinding extraction Ultrasound-Assisted Extraction (70% Ethanol, 30 min, 25-40°C) grinding->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant residue Residue centrifugation->residue combine Combine Supernatants supernatant->combine re_extraction Re-extract Residue (2x) residue->re_extraction re_extraction->centrifugation re_extraction->combine evaporation Rotary Evaporation (<45°C) combine->evaporation crude_extract Crude Extract evaporation->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc

Caption: Experimental workflow for the extraction and analysis of this compound.

Degradation_Factors degradation This compound Degradation temp High Temperature degradation->temp Accelerates reaction rates ph Alkaline pH degradation->ph Promotes hydrolysis/rearrangement light Light Exposure (UV/Vis) degradation->light Causes photodegradation oxygen Oxidation degradation->oxygen Leads to oxidative breakdown enzymes Enzymatic Activity degradation->enzymes Can alter isoflavone structure

Caption: Key factors contributing to the degradation of this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_temp High Temperature Used? check_extraction->check_temp check_ph pH Alkaline? check_temp->check_ph No solution_temp Reduce Temperature Use Non-thermal Method (UAE) check_temp->solution_temp Yes check_light Exposed to Light? check_ph->check_light No solution_ph Adjust to Neutral/ Slightly Acidic pH check_ph->solution_ph Yes check_solvent Inefficient Solvent? check_light->check_solvent No solution_light Use Amber Glassware/ Protect from Light check_light->solution_light Yes solution_solvent Optimize Solvent System (e.g., Ethanol/Water mixtures) check_solvent->solution_solvent Yes

Caption: Troubleshooting decision tree for addressing low extraction yield.

References

Column chromatography purification challenges for 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4',6,7-Trimethoxyisoflavone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of this compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₅[1]
Molecular Weight 312.32 g/mol [1]
Appearance White to light yellow crystalline powderInferred from similar compounds
Melting Point 177-181°C[1]
Solubility Soluble in DMSO, Methanol[1][2]
Storage Room temperature[1]

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography purification of this compound in a direct question-and-answer format.

Issue 1: Poor Separation from Impurities

  • Question: My this compound fraction is contaminated with closely-eluting impurities. How can I improve the resolution?

  • Answer: Poor resolution is a common challenge, especially with structurally similar impurities. Consider the following strategies:

    • Optimize the Mobile Phase: Systematically test different solvent systems using Thin Layer Chromatography (TLC) before scaling up to a column. For moderately polar compounds like methoxyisoflavones, gradients of n-hexane/ethyl acetate or dichloromethane/ethyl acetate are good starting points.[3] Aim for an Rf value of 0.2-0.3 for the target compound on TLC to ensure good separation on the column.

    • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute the this compound. A shallow gradient often improves the separation of closely eluting compounds.[4]

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase C18 silica can offer different selectivity, especially for separating compounds with minor differences in polarity.[5]

    • Sample Loading: Ensure the sample is loaded onto the column in a narrow band. Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. For poorly soluble samples, use the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel.

Issue 2: Peak Tailing

  • Question: The this compound peak is tailing, leading to broad fractions and poor purity. What is the cause and how can it be resolved?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or column overload.

    • Mobile Phase Modifier: Since isoflavones can have weak acidic properties, interactions with acidic silanol groups on the silica gel surface can cause tailing.[4] Adding a small amount (0.1-0.5%) of a modifier like acetic acid or formic acid to the mobile phase can suppress these interactions and significantly improve peak shape.[6]

    • Reduce Sample Load: Overloading the column can lead to peak distortion. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. Try reducing the amount of sample loaded onto the column.

    • Check Solvent Compatibility: Ensure the solvent used to dissolve the sample is not significantly stronger than the mobile phase, as this can cause band broadening and tailing.

Issue 3: Compound is not Eluting from the Column

  • Question: I am not able to recover my this compound from the column, even with a high polarity mobile phase. What should I do?

  • Answer: This issue can arise from several factors, from incorrect solvent selection to compound degradation.

    • Increase Solvent Polarity: If the compound has a very low Rf value even in 100% ethyl acetate, a more polar solvent system is required. Consider using a gradient that includes methanol, such as a dichloromethane/methanol or ethyl acetate/methanol system.

    • Assess Compound Stability: Flavonoids can sometimes degrade on acidic silica gel. To test for this, spot your crude mixture on a TLC plate, and then add a small amount of silica gel to a solution of your mixture. After some time, spot the solution again next to the original spot. If new spots appear or the original spot diminishes, your compound may be unstable on silica. In such cases, you can use a deactivated silica gel (by pre-washing the column with a solvent containing a small amount of triethylamine) or switch to a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I might encounter?

    • A1: Impurities can originate from the synthesis process or natural extraction.

      • Synthesis-related impurities: If synthesized via methods like the Allan-Robinson reaction, impurities could include unreacted starting materials (e.g., 2-hydroxy-4,6-dimethoxyacetophenone), intermediates (like chalcones), or byproducts from side reactions.[7]

      • Natural product-related impurities: If extracted from a natural source like Pterodon polygalaeflorus, other co-occurring isoflavonoids, triterpenoids, or phenolic compounds could be present.[8]

  • Q2: What is a good starting solvent system for TLC analysis of this compound?

    • A2: A good starting point is a mixture of a non-polar solvent like n-hexane or toluene and a more polar solvent like ethyl acetate.[9] Try solvent systems like hexane:ethyl acetate (e.g., in ratios from 9:1 to 1:1) or toluene:ethyl acetate:formic acid (e.g., 3:2:0.3).[9]

  • Q3: How can I visualize this compound on a TLC plate?

    • A3: this compound has a chromophore and should be visible under UV light (254 nm and 365 nm). Additionally, you can use staining reagents like a ceric sulfate or phosphomolybdic acid stain, followed by gentle heating, to visualize the spot.

  • Q4: Should I use isocratic or gradient elution for column chromatography?

    • A4: For purifying a crude mixture with components of varying polarities, gradient elution is generally superior.[4] It allows for the efficient removal of both highly non-polar and highly polar impurities, while providing better resolution for compounds of intermediate polarity like this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude synthetic or natural extract.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane:ethyl acetate in ratios of 4:1, 3:1, 2:1) to find a system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation (Slurry Packing Method):

    • Select a glass column of appropriate size (a silica gel to crude product mass ratio of 20:1 to 50:1 is recommended).

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% n-hexane or a 95:5 hexane:ethyl acetate mixture).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system determined from your TLC analysis.

    • Gradually increase the solvent polarity by adding increasing amounts of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 50% ethyl acetate in n-hexane.

    • Collect the eluent in fractions of a fixed volume (e.g., 10-20 mL) in test tubes.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Visualization of Potential Signaling Pathway

Based on the reported biological activities of structurally similar methoxyflavones, this compound may exert its effects through the modulation of key signaling pathways involved in cancer cell proliferation and inflammation, such as the MAPK and TNF signaling pathways.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TAK1 TAK1 TNFR->TAK1 MKK MKKs TAK1->MKK IKK IKK TAK1->IKK JNK JNK MKK->JNK p38 p38 MKK->p38 AP1 AP-1 JNK->AP1 p38->AP1 NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates TMF This compound TMF->TAK1 TMF->IKK Transcription Gene Transcription (Inflammation, Proliferation) AP1->Transcription NFkB_nuc->Transcription TNFa TNF-α TNFa->TNFR

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4',6,7-Trimethoxyisoflavone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can result in either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common signs that indicate the presence of matrix effects in my analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of peak areas between injections.[3]

  • Inaccurate and imprecise quantitative results.[2]

  • Non-linear calibration curves.

  • A significant difference in the signal intensity of a post-extraction spiked sample compared to a neat standard solution.[2][3]

  • Signal suppression or enhancement when performing post-column infusion experiments.[2][4]

Q3: Which biological matrices are most likely to cause significant matrix effects for this compound analysis?

A3: Complex biological matrices are highly prone to causing matrix effects. For the analysis of this compound, these include:

  • Plasma and Serum: Rich in proteins, phospholipids, and salts.[5][6]

  • Urine: Contains a high concentration of salts and urea.[7]

  • Tissue Homogenates: These are complex mixtures of lipids, proteins, and other cellular components.

Q4: How can I quantitatively assess the extent of matrix effects?

A4: The most common method is the post-extraction spike comparison.[2][3] This involves comparing the peak area of this compound in a neat solvent with the peak area of the same amount of the analyte spiked into a blank matrix extract that has already undergone the entire sample preparation procedure. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving matrix effects encountered during the LC-MS/MS analysis of this compound.

Problem: Inconsistent and irreproducible results for this compound quantification.

Step 1: Confirm the Presence of Matrix Effects

  • Action: Perform a post-extraction spike experiment as described in FAQ Q4.

  • Expected Outcome: A significant deviation from 100% in the matrix effect calculation confirms the presence of ion suppression or enhancement.

Step 2: Optimize Sample Preparation to Remove Interferences

  • Rationale: The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[4]

  • Recommended Strategies:

    • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids, which are major contributors to matrix effects.[5][8] Acetonitrile is generally more effective than methanol for precipitating proteins and removing some phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): A more selective technique that can provide a cleaner extract by partitioning this compound into an immiscible organic solvent.[3][4]

    • Solid-Phase Extraction (SPE): A highly effective and selective method for sample cleanup. Reversed-phase or mixed-mode cation exchange SPE can be particularly useful for removing interfering compounds.[3][8]

Step 3: Modify Chromatographic Conditions

  • Rationale: Adjusting the liquid chromatography method can help to separate this compound from co-eluting matrix components.[2][3]

  • Recommended Strategies:

    • Gradient Optimization: Modify the gradient slope to improve the resolution between the analyte and interfering peaks.

    • Column Chemistry: Consider using a different column with an alternative stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) to alter selectivity.

    • Mobile Phase Additives: The use of additives can sometimes influence the ionization efficiency and chromatographic retention, but care must be taken as they can also cause ion suppression.[2]

Step 4: Employ a Suitable Internal Standard

  • Rationale: An internal standard (IS) that experiences the same matrix effects as the analyte can compensate for signal variations.[3][4]

  • Recommended Strategy: The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound (e.g., d3-4',6,7-Trimethoxyisoflavone). If a SIL-IS is not available, a structurally similar compound that co-elutes with the analyte can be used, though this is less ideal.[2]

Step 5: Utilize Matrix-Matched Calibrants

  • Rationale: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[3][8]

  • Procedure: Obtain a blank matrix (e.g., plasma from an untreated animal) and prepare the calibration curve by spiking known concentrations of this compound into this matrix.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a matrix effect experiment for this compound in human plasma using different sample preparation techniques.

Sample Preparation MethodAnalyte Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Protein Precipitation (Acetonitrile)10150,00090,00060.0 (Suppression)
Liquid-Liquid Extraction (Ethyl Acetate)10150,000127,50085.0 (Suppression)
Solid-Phase Extraction (Reversed-Phase)10150,000145,50097.0 (Minimal Effect)

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Preparation of Neat Standard: Prepare a 10 ng/mL solution of this compound in the final mobile phase composition.

  • Preparation of Blank Matrix Extract: Process a blank human plasma sample (without the analyte) using the desired sample preparation method (PPT, LLE, or SPE).

  • Post-Extraction Spike: Spike the blank matrix extract with this compound to a final concentration of 10 ng/mL.

  • LC-MS/MS Analysis: Analyze both the neat standard and the post-extraction spiked sample under the same LC-MS/MS conditions.

  • Calculation: Calculate the matrix effect using the formula provided in FAQ Q4.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid in water).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Mitigation cluster_solutions Solutions start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt Simple, Fast lle Liquid-Liquid Extraction (LLE) start->lle More Selective spe Solid-Phase Extraction (SPE) start->spe Highly Selective lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Review: Inconsistent Results? lcms->data troubleshoot Troubleshoot Matrix Effects data->troubleshoot Yes optimize_prep Optimize Sample Prep troubleshoot->optimize_prep optimize_lc Optimize LC Method troubleshoot->optimize_lc use_is Use Stable Isotope-Labeled IS troubleshoot->use_is matrix_match Use Matrix-Matched Calibrants troubleshoot->matrix_match optimize_prep->spe optimize_lc->lcms use_is->lcms matrix_match->lcms

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS analysis.

Caption: A putative PI3K/Akt/mTOR signaling pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Experimental data specifically for enhancing the bioavailability of 4',6,7-Trimethoxyisoflavone is limited in publicly available literature. The following guidance is based on established principles for poorly soluble isoflavones, predictive models, and data from structurally similar compounds. Researchers should perform initial validation experiments to confirm these recommendations for their specific application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding this compound and the common challenges associated with its delivery.

Q1: What are the primary obstacles to achieving high oral bioavailability for this compound?

A1: The oral bioavailability of this compound is primarily limited by two factors inherent to its chemical structure:

  • Poor Aqueous Solubility: As a lipophilic molecule, it has low solubility in the aqueous environment of the gastrointestinal tract, which is a rate-limiting step for its absorption. It is soluble in organic solvents like DMSO, but not readily in water.[1]

  • Extensive First-Pass Metabolism: Like many flavonoids, it is susceptible to rapid metabolism by cytochrome P450 enzymes in the gut wall and liver. This metabolic process can chemically alter the compound before it reaches systemic circulation, reducing the concentration of the active parent drug.[2][3]

Q2: What are the most promising formulation strategies to overcome these bioavailability challenges?

A2: Several advanced formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The most common approaches include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions (droplet size < 100 nm) upon gentle agitation in an aqueous medium like gastrointestinal fluid.[4][5] This increases the surface area for drug release and can enhance absorption.[4]

  • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range significantly increases its surface-area-to-volume ratio.[6][7] This leads to a higher dissolution rate in the gastrointestinal tract.[6][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.

  • Cyclodextrin Complexation: Encapsulating the lipophilic isoflavone molecule within the hydrophobic core of a cyclodextrin can significantly improve its aqueous solubility.[2]

Q3: How do I select the best formulation strategy for my research?

A3: The choice of formulation depends on several factors, including the specific aims of your experiment, available equipment, and the desired pharmacokinetic profile.

  • For rapid absorption studies, SNEDDS are an excellent choice due to their spontaneous emulsification and ability to present the drug in a solubilized form.[5]

  • For achieving a higher drug load, nanoparticle formulations or solid dispersions might be more suitable.

  • For initial solubility screening, cyclodextrin complexation can be a straightforward method to assess the impact of improved solubility on cellular uptake in vitro.[2]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems researchers may encounter during formulation development.

Troubleshooting Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading The drug has poor solubility in the selected oil or surfactant system.Screen a wider range of oils (e.g., Capryol 90, medium-chain triglycerides) and surfactants (e.g., Kolliphor EL, Labrasol) to find a system with higher solubilizing capacity for the isoflavone.[8]
Formulation is Cloudy or Precipitates Upon Dilution The surfactant-cosurfactant ratio (Smix) is not optimal, leading to poor emulsification and drug precipitation. The system may be outside the stable nanoemulsion region.Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a clear and stable nanoemulsion.[8][9] Adjust the Smix ratio (e.g., 1:1, 2:1, 3:1) to improve interfacial fluidity.[5]
Inconsistent In Vivo Results The formulation may be unstable in the gastric environment or susceptible to enzymatic degradation. The high viscosity of some formulations can also lead to slow or incomplete dispersion.Evaluate the formulation's stability in simulated gastric and intestinal fluids. Consider using surfactants that are less susceptible to digestion. For high-viscosity systems, increasing the concentration of a co-solvent like Transcutol HP or PEG 400 can improve dispersibility.[5][8]
Troubleshooting Nanoparticle Formulations
Problem Potential Cause(s) Recommended Solution(s)
Particle Size is Too Large (>500 nm) Inefficient energy input during homogenization or sonication. Inappropriate concentration of stabilizer (e.g., PVA).Increase the sonication time or amplitude, or the homogenization speed. Optimize the concentration of the stabilizer; too little may not prevent particle aggregation, while too much can increase viscosity.
Low Encapsulation Efficiency The drug is diffusing out of the polymer matrix into the aqueous phase during the solvent evaporation step. This is more common for moderately lipophilic drugs.Increase the polymer concentration (e.g., PLGA) to create a denser matrix. Speed up the solvent evaporation process by using a rotary evaporator to "trap" the drug more effectively within the nanoparticles.
Poor Redispersibility After Lyophilization Irreversible aggregation of nanoparticles during the freezing or drying process.Add a cryoprotectant (e.g., 5-10% trehalose or sucrose) to the nanoparticle suspension before freeze-drying. This will form a protective glassy matrix around the particles, preventing them from fusing.[2]

Section 3: Experimental Protocols

Protocol 1: Preparation of a this compound SNEDDS

This protocol describes a general method for preparing a Self-Nanoemulsifying Drug Delivery System.

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac™ Lipophile WL 1349), surfactants (e.g., Kolliphor® EL, Labrasol®), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Select the oil, surfactant, and co-surfactant that show the highest solubility for the compound.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various ratios of surfactant to co-surfactant (Smix), for example, 1:1, 2:1, and 1:2 (w/w).[9]

    • For each Smix ratio, mix with the selected oil at different weight ratios (e.g., from 9:1 to 1:9).[9]

    • Titrate each mixture with water dropwise, vortexing continuously.[9]

    • Visually observe the mixture for transparency to identify the boundaries of the nanoemulsion region. Plot these points on a phase diagram to determine the optimal concentration ranges.[9]

  • Preparation of the Final Formulation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve a pre-weighed amount of this compound in the oil phase, gently heating if necessary.

    • Add the surfactant and co-surfactant to the oily mixture and vortex until a clear, homogenous solution is formed. This is the final SNEDDS pre-concentrate.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS pre-concentrate 100-fold with water and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Emulsification Time: Add 1 mL of the SNEDDS pre-concentrate to 500 mL of water at 37°C with gentle agitation. Record the time it takes for the formulation to form a clear nanoemulsion.[5]

Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation

This protocol is adapted from methods used for similar poorly soluble flavonoids.[2]

  • Organic Phase Preparation: Dissolve 20 mg of this compound and 100 mg of a polymer (e.g., PLGA) in 4 mL of an organic solvent like ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 1% w/v aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Emulsification: Add the organic phase dropwise to 10 mL of the aqueous phase while stirring at high speed (e.g., 1000 rpm). Immediately after, sonicate the mixture using a probe sonicator on an ice bath to form an oil-in-water (o/w) emulsion.[2]

  • Solvent Evaporation: Stir the resulting nanoemulsion at room temperature for 3-4 hours in a fume hood to allow the organic solvent to evaporate, which leads to the formation of solid nanoparticles.[2]

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water.

    • Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated drug.[2]

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder that can be easily weighed and reconstituted.[2]

Section 4: Data Presentation

The following table summarizes pharmacokinetic data from studies on a structurally similar compound, 5,7-Dimethoxyflavone (5,7-DMF), to provide a comparative baseline for what might be expected from this compound formulations.

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice (Oral Dose: 10 mg/kg) [10]

ParameterValue (Mean ± SD)
Cmax (Peak Plasma Concentration)1870 ± 1190 ng/mL
Tmax (Time to Peak Concentration)< 30 minutes
AUCt (Area Under the Curve)532 ± 165 h*ng/mL
t1/2 (Terminal Half-life)3.40 ± 2.80 h
Vd (Volume of Distribution)90.1 ± 62.0 L/kg
CL (Clearance)20.2 ± 7.5 L/h/kg

Note: This data is for a related compound and should be used for comparative purposes only.

Section 5: Mandatory Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Analysis A Compound Characterization (Solubility, LogP) B Excipient Screening (Oils, Surfactants, Polymers) A->B Guides Selection C Formulation Optimization (e.g., Ternary Phase Diagram for SNEDDS) B->C Identifies Candidates D Physicochemical Characterization (Particle Size, Drug Load, Zeta Potential) C->D Defines Ratios E In Vitro Dissolution Study (Simulated Gastric/Intestinal Fluid) D->E Proceed if specs are met F Cell Permeability Assay (e.g., Caco-2 Model) E->F Predicts Absorption H Animal Dosing (Oral Gavage) F->H Proceed if promising G Stability Assessment G->D Reformulate if unstable I Blood Sampling (Time Course) H->I J Bioanalytical Method (LC-MS/MS) I->J K Pharmacokinetic (PK) Modeling (Cmax, AUC, t1/2) J->K

Caption: General workflow for enhancing oral bioavailability.

G cluster_GI Gastrointestinal Tract cluster_Metabolism Pre-Systemic Metabolism Compound Oral Administration of This compound Dissolution Poor Aqueous Dissolution Compound->Dissolution Challenge 1: Low Solubility Permeation Membrane Permeation Dissolution->Permeation GutWall Gut Wall Metabolism (CYP Enzymes) Permeation->GutWall Liver Hepatic First-Pass Metabolism (Liver) GutWall->Liver Challenge 2: Metabolism Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Reduced Amount Excretion Excretion Liver->Excretion Systemic->Excretion

Caption: Key barriers limiting oral bioavailability.

References

Validation & Comparative

A Comparative Analysis of 4',6,7-Trimethoxyisoflavone and Other Isoflavones on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the biological activities of 4',6,7-Trimethoxyisoflavone against other notable isoflavones, such as genistein and daidzein. The focus is on their differential effects in key therapeutic areas including cancer, inflammation, and neuroprotection. This analysis is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for reproducibility and further investigation.

The substitution pattern of methoxy (-OCH₃) groups versus hydroxyl (-OH) groups on the isoflavone backbone is a critical determinant of their biological activity. Methoxylation can enhance metabolic stability and membrane permeability, potentially leading to improved bioavailability and greater potency.[1] Conversely, hydroxylated isoflavones are often potent direct radical scavengers due to the hydrogen-donating capability of their hydroxyl groups.[1]

Anticancer Activity

The anticancer potential of isoflavones is a subject of intense research. The presence and position of methoxy groups significantly influence their cytotoxic effects on various cancer cell lines.

Quantitative Comparison of Antiproliferative Activity (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-dihydroxy-3,6,4′-TMFA2058 melanoma3.92[2]
5,7,5′-trihydroxy-3,6,3′,4′-TeMFA2058 melanoma8.18[2]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMDA-MB-231 (breast)21.27[2]
NobiletinMDA-MB-231 (breast)>30[2]
4',5'-dihydroxy-5,7,3'-TMFHCC1954 (breast)8.58[3]
Galangin (3,5,7-Trihydroxyflavone)A2780/CP70 (ovarian)42.3[1]
Galangin (3,5,7-Trihydroxyflavone)OVCAR-3 (ovarian)34.5[1]

Note: TMF refers to Trimethoxyflavone, TeMF to Tetramethoxyflavone, and PeMF to Pentamethoxyflavone. Lower IC₅₀ values indicate greater potency.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., A2058 melanoma, MDA-MB-231 breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test isoflavones (e.g., this compound, genistein) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined.

Signaling Pathways in Anticancer Activity

The anticancer effects of isoflavones are mediated through the modulation of various intracellular signaling pathways that control cell proliferation, apoptosis, and inflammation.[1]

anticancer_pathway cluster_stimulus External Stimuli cluster_receptor Receptors cluster_pathway Signaling Cascade cluster_response Cellular Response Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Proliferation mTOR->Proliferation MAPK->Proliferation Isoflavones Isoflavones Isoflavones->Akt Inhibition Isoflavones->MAPK Inhibition

Modulation of PI3K/Akt and MAPK pathways by isoflavones.

Anti-inflammatory Activity

Isoflavones exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

CompoundAssayEffectConcentrationReference
GenisteiniNOS protein expression inhibitionDose-dependent-[4]
DaidzeiniNOS protein expression inhibitionDose-dependent-[4]
GenisteinNF-κB activation inhibitionYes-[4]
DaidzeinNF-κB activation inhibitionYes-[4]
GenisteinSTAT-1 activation inhibitionYes-[4]
DaidzeinSTAT-1 activation inhibitionYes-[4]

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of isoflavones for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve.

Western Blot for iNOS, NF-κB, and STAT-1

  • Cell Lysis: After treatment, cells are washed with PBS and lysed with RIPA buffer.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, p65 (a subunit of NF-κB), or STAT-1, followed by incubation with a secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Signaling Pathways in Anti-inflammatory Activity

anti_inflammatory_pathway cluster_pathway Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB | NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus STAT-1 STAT-1 STAT-1->Nucleus iNOS Gene iNOS Gene Nucleus->iNOS Gene Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Isoflavones Isoflavones Isoflavones->IKK Inhibition Isoflavones->STAT-1 Inhibition neuroprotection_pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 | Nrf2 Nrf2 Keap1->Nrf2 | Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nucleus->ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival Isoflavones Isoflavones Isoflavones->Keap1 Inhibition

References

Validating the Anticancer Mechanism of 4',6,7-Trimethoxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone (TMF) is a member of the isoflavone family, a class of polyphenolic compounds found in various plants. Isoflavones and their methoxylated derivatives have garnered significant interest in oncology for their potential anticancer properties. These compounds are known to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis (programmed cell death), and cell cycle regulation. This guide provides a comparative analysis of the potential anticancer mechanisms of TMF, drawing upon experimental data from structurally similar and well-studied methoxyflavones and isoflavones. Due to the limited publicly available data specifically for this compound, this document serves as a framework for validating its anticancer activity by comparing it with related compounds. The primary anticancer mechanisms explored include the induction of apoptosis and cell cycle arrest, with a focus on the modulation of the PI3K/Akt and MAPK signaling pathways.

Comparative Analysis of Cytotoxicity

Compound/AlternativeCancer Cell LineIC50 Value (µM)Treatment Duration (hours)Reference
Structurally Related Methoxyflavones
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast)4.972[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMFMCF-7 (Breast)3.7172[1]
5,7-dihydroxy-3,6,4′-TMFA2058 (Melanoma)3.9272[1]
5,6,7,4'-TetramethoxyflavoneHeLa (Cervical)GI50: 28Not Specified
Common Isoflavones (for comparison)
GenisteinV79 (Chinese Hamster Lung)~75Not Specified
DaidzeinHTC (Hepatoma)Non-cytotoxic up to 10 µM24[2]
Standard Chemotherapeutic (for context)
DoxorubicinHeLa (Cervical)1.91 µg/mLNot Specified
CisplatinHeLa (Cervical)28.96 µg/mLNot Specified[3]

Core Anticancer Mechanisms: A Comparative Overview

The anticancer activity of isoflavones and their methoxylated analogs is often attributed to their ability to induce apoptosis and disrupt the normal cell cycle in cancer cells. This is typically achieved by modulating key signaling pathways that regulate cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many flavonoids, including methoxyflavones, have been shown to trigger this process. For instance, 5,6,7,4'-Tetramethoxyflavone has been observed to induce both early and late apoptosis in HeLa cervical cancer cells in a dose-dependent manner. At a concentration of 40 μM, it increased the apoptotic rate to over 20%[4]. The induction of apoptosis is often mediated by the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like Caspase-3.

Quantitative Apoptosis Data for a Related Methoxyflavone

CompoundCell LineConcentration (µM)Apoptotic Rate (%)Reference
5,6,7,4'-TetramethoxyflavoneHeLa109.61 ± 1.76[4]
2014.86 ± 4.03[4]
4020.54 ± 1.28[4]
Induction of Cell Cycle Arrest

Cancer cells are characterized by uncontrolled proliferation, which is a result of a dysregulated cell cycle. Several isoflavones have demonstrated the ability to halt the cell cycle at specific phases, thereby preventing cancer cell division. For example, 7,3′,4′-Trihydroxyisoflavone has been shown to cause cell cycle arrest at the G1 phase in EGF-stimulated JB6 P+ cells[5]. This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Cell Cycle Data for a Related Isoflavone

CompoundCell LineConcentration (µM)Effect on Cell CyclePercentage of Cells in G1 PhaseReference
7,3′,4′-TrihydroxyisoflavoneJB6 P+10G1 Arrest75%[5]

Modulation of Key Signaling Pathways

The anticancer effects of many natural compounds are mediated through their interaction with critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK pathways are two of the most important cascades in this regard.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell division and resistance to apoptosis[6]. Several flavonoids have been shown to exert their anticancer effects by inhibiting this pathway. The inhibition of PI3K/Akt signaling can lead to a decrease in the phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis and inhibiting proliferation. While direct evidence for this compound is pending, it is a plausible mechanism of action based on data from related compounds[7][8].

DOT script for PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway TMF This compound PI3K PI3K TMF->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed inhibition of the PI3K/Akt pathway by TMF.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is a common feature of many cancers[9][10]. Some flavonoids have been shown to modulate the MAPK pathway, leading to either the induction of apoptosis or the inhibition of proliferation depending on the cellular context. For instance, hybrids of 5,6,7-trimethoxyflavone have been identified as inhibitors of p38-α MAPK[11].

DOT script for MAPK Signaling Pathway

MAPK_Pathway TMF This compound Raf Raf TMF->Raf Modulates MEK MEK TMF->MEK Modulates GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Potential modulation of the MAPK pathway by TMF.

Experimental Protocols

To validate the anticancer mechanisms of this compound, a series of in vitro experiments are necessary. Below are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound (TMF) stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of TMF (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

DOT script for Experimental Workflow

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with 4',6,7-TMF Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT Flow Flow Cytometry (Apoptosis & Cell Cycle) Incubation->Flow Western Western Blot (Protein Expression) Incubation->Western Analysis Data Analysis MTT->Analysis Flow->Analysis Western->Analysis

Caption: General workflow for in vitro anticancer assays.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with TMF.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Conclusion

While direct experimental evidence for the anticancer mechanisms of this compound is still emerging, the available data on structurally related methoxyflavones and isoflavones provide a strong rationale for its investigation as a potential anticancer agent. The likely mechanisms of action include the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways such as PI3K/Akt and MAPK. The experimental protocols provided in this guide offer a comprehensive framework for researchers to validate these potential mechanisms and to establish a clear profile of the anticancer activity of this compound. Further research is warranted to determine its specific efficacy and to compare its potency with existing anticancer agents.

References

A Comparative Guide to the Quantification of 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of phytochemical analysis and drug discovery, accurate and precise quantification of bioactive compounds is paramount. 4',6,7-Trimethoxyisoflavone, a naturally occurring isoflavone, has garnered significant interest for its potential therapeutic properties, including antimicrobial and antioxidant effects.[1] This guide provides a comprehensive cross-validation of common analytical methods for the quantification of this compound, offering researchers, scientists, and drug development professionals a comparative overview of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Method Performance

The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, accuracy, precision, and the complexity of the sample matrix. Below is a summary of the expected performance characteristics of each method for the quantification of this compound.

ParameterHPLC-UVUV-Vis SpectroscopyLC-MS/MS
**Linearity (R²) **> 0.999> 0.995> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL5 - 15 µg/mL0.05 - 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 2%< 5%< 3%
Specificity HighLow to ModerateVery High
Cost ModerateLowHigh
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following section outlines the experimental protocols for the quantification of this compound using HPLC-UV, UV-Vis Spectroscopy, and LC-MS.

Sample Preparation: A Generalized Workflow

A robust sample preparation protocol is the foundation of accurate quantification. For plant materials or biological matrices, a common workflow is as follows:

Sample Preparation Workflow cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Start Sample Weighing Solvent Addition of Extraction Solvent (e.g., Methanol/Ethanol) Start->Solvent Extraction Ultrasonic or Soxhlet Extraction Solvent->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Analysis Instrumental Analysis (HPLC, UV-Vis, LC-MS) Reconstitution->Analysis Method Selection Logic Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity & Specificity Required? (e.g., complex matrix, trace levels) Start->High_Sensitivity High_Throughput High Throughput & Moderate Cost Important? High_Sensitivity->High_Throughput No LC_MS Use LC-MS/MS High_Sensitivity->LC_MS Yes Simple_QC Simple QC of Pure Sample Needed? High_Throughput->Simple_QC No HPLC_UV Use HPLC-UV High_Throughput->HPLC_UV Yes Simple_QC->HPLC_UV No UV_Vis Use UV-Vis Spectroscopy Simple_QC->UV_Vis Yes

References

A Comparative Guide to the Bioactivity of Synthetic vs. Natural 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Purity vs. Synergy Dilemma

4',6,7-Trimethoxyisoflavone is a member of the isoflavonoid class of polyphenolic compounds, which are of significant interest for their potential therapeutic applications, including anti-inflammatory and anticancer properties.[1] This compound can be obtained through chemical synthesis or isolated from natural plant sources. The origin of the compound can significantly influence its biological efficacy due to differences in purity and the presence of co-occurring phytochemicals.

Natural this compound: In its natural state, this compound is part of a complex mixture of other plant-derived compounds. These accompanying molecules can lead to synergistic effects, where the combined biological activity is greater than the sum of the individual components, or antagonistic effects, where the activity is diminished.

Synthetic this compound: Chemical synthesis provides a method to obtain this compound at a high degree of purity, free from the confounding variables of other natural compounds.[2] This allows for a more precise evaluation of the intrinsic biological activity of the isoflavone itself.[2]

The choice between synthetic and natural this compound will ultimately depend on the specific research objectives. For studies requiring high purity and a clear understanding of the compound's intrinsic activity, the synthetic version is advantageous.[2] Conversely, for investigations into potential synergistic effects or for applications where a complex botanical mixture is desirable, natural extracts may be more suitable.[2]

Quantitative Data on the Bioactivity of Related Methoxyflavonoids

The following tables summarize the reported biological activities of methoxyflavonoids structurally similar to this compound. It is important to note that experimental conditions may vary between studies, and therefore, a direct comparison of absolute values should be made with caution. This data is presented to infer the potential bioactivities of this compound.

Table 1: Anti-inflammatory Activity of Related Methoxyflavonoids

CompoundCell LineAssayInducerIC50 (µM)
5,6,7-TrimethoxyflavoneRAW 264.7Nitric Oxide (NO) ProductionLPS13.5[3]
3,5,7-TrimethoxyflavoneMacrophagesNitric Oxide (NO) Production-Reduced NO production[3]

Table 2: Anticancer Activity of Related Methoxyflavones

CompoundCell LineAssayIC50 (µM)
5,3′,4′-Trihydroxy-6,7,8-TrimethoxyflavoneMCF-7 (Breast Cancer)Cytotoxicity4.9[3]
4′,5′-dihydroxy-5,7,3′-TrimethoxyflavoneHCC1954 (Breast Cancer)Cytotoxicity8.58[3]
3,5,7-trihydroxy-6-methoxyflavoneSiHa (Cervix)MTT Assay150[4]
5,7,4'-trimethoxyflavoneSCC-9 (Squamous Cell Carcinoma)Cell Viability5[4]

Key Signaling Pathways

Polymethoxylated flavones are known to modulate several signaling pathways that are often dysregulated in inflammatory diseases and cancer. Based on studies of related compounds, this compound is likely to exert its effects through pathways such as NF-κB and PI3K/Akt.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB (p65/p50) NFκB_active Active NF-κB NFκB_inactive->NFκB_active release DNA DNA NFκB_active->DNA translocates to Isoflavone This compound Isoflavone->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol describes a standard method for determining the anti-inflammatory effects of a test compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (synthetic or natural extract) for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control and determine the IC50 value.

Anticancer Activity: MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring mitochondrial activity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro screening of the biological activity of a test compound like this compound.

G Start Compound Procurement (Synthetic or Natural Extract) Preparation Stock Solution Preparation (e.g., in DMSO) Start->Preparation Primary_Screening Primary Bioactivity Screening (e.g., Cell Viability Assay) Preparation->Primary_Screening Dose_Response Dose-Response Studies (Determination of IC50) Primary_Screening->Dose_Response Secondary_Screening Secondary Assays (e.g., Anti-inflammatory, Apoptosis) Dose_Response->Secondary_Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR for Signaling Pathways) Secondary_Screening->Mechanism Data_Analysis Data Analysis and Interpretation Mechanism->Data_Analysis

References

The Pivotal Role of Methoxy Group Positioning: A Comparative Guide to the Structure-Activity Relationship of 4',6,7-Trimethoxyisoflavone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. This guide offers a comparative analysis of 4',6,7-trimethoxyisoflavone analogs, focusing on how subtle modifications to this isoflavone scaffold influence their anticancer and anti-inflammatory activities. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents.

The core structure of this compound, a naturally derived or synthetically accessible compound, presents a promising scaffold for drug discovery. The strategic placement of methoxy groups is known to enhance metabolic stability and cell permeability, thereby improving pharmacokinetic properties.[1][2] However, the biological activity of these analogs is critically dependent on the substitution pattern of both methoxy and hydroxyl groups on the isoflavone rings.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is profoundly influenced by the presence and position of hydroxyl and additional methoxy groups. These modifications can dramatically alter the compound's interaction with biological targets, leading to variations in their cytotoxic and anti-inflammatory effects.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potential of methoxy-substituted flavonoids as anticancer agents, capable of inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.[1][3] The substitution pattern on the isoflavone nucleus is a key determinant of their cytotoxic potency.

A critical observation is the significant role of hydroxyl groups. For instance, the presence of hydroxyl groups, particularly at the 5-position, has been shown to be crucial for the attracting activity of isoflavones to Aphanomyces euteiches zoospores, which has been correlated with estrogenic activity.[4] While methoxy groups contribute to lipophilicity and can enhance cell membrane transfer, an excess of methoxy groups on the B-ring has been associated with reduced cytotoxic activity against certain leukemia cells.[3]

The C6,7-dimethoxy substitution pattern, as seen in the core structure of interest, is considered a key contributor to potent cell death effects through increased lipophilicity and favorable hydrophobic interactions.[1] The following table summarizes the cytotoxic activity of various isoflavone and flavone analogs, illustrating the impact of different substitution patterns.

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
5,3'-dihydroxy-3,6,7,4'-tetramethoxyflavone (Casticin)5,3'-(OH)₂, 3,6,7,4'-(OCH₃)₄WEHI-3 (mouse leukemia)< 1.0[1]
5,4'-dihydroxy-6,7,8-trimethoxyflavone (Xanthomicrol)5,4'-(OH)₂, 6,7,8-(OCH₃)₃HCT116 (colon)~15 (at 42% viability reduction)[1]
5,3',4'-trihydroxy-6,7,8-trimethoxyflavone (Sideritoflavone)5,3',4'-(OH)₃, 6,7,8-(OCH₃)₃MCF-7 (breast)4.9[1]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone5,3'-(OH)₂, 3,6,7,8,4'-(OCH₃)₅MCF-7 (breast)3.71[1]
5,7-dihydroxy-3,6,4'-trimethoxyflavone5,7-(OH)₂, 3,6,4'-(OCH₃)₃A2058 (melanoma)3.92[1]
5,4'-dihydroxy-3,6,7,3'-tetramethoxyflavone (Chrysosplenetin)5,4'-(OH)₂, 3,6,7,3'-(OCH₃)₄MCF-7 (breast)0.3[1]
Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The substitution pattern of hydroxyl and methoxy groups plays a significant role in this activity.

For example, 3'- and 4'-hydroxyl groups on the B-ring of flavones have been shown to enhance anti-inflammatory properties, while a methoxy group at the C4' position can diminish this effect.[3] This highlights the delicate balance between lipophilicity imparted by methoxy groups and the hydrogen-bonding and radical-scavenging capabilities of hydroxyl groups.[5]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are protocols for key assays used to evaluate the biological activities of this compound analogs.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis of Isoflavone Analogs

The synthesis of this compound and its analogs can be achieved through various established methods. One common approach involves the oxidative rearrangement of a chalcone intermediate.[4]

General Procedure for Isoflavone Synthesis:

  • Chalcone Formation: A substituted 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde in the presence of a base (e.g., potassium hydroxide) to yield a chalcone.

  • Oxidative Rearrangement: The chalcone is then treated with an oxidizing agent, such as thallium(III) nitrate (TTN) in methanol, to induce oxidative rearrangement and subsequent acid-catalyzed ring closure to form the isoflavone core.[4]

  • Modification of Substituents: Functional groups on the isoflavone scaffold can be modified. For example, hydroxyl groups can be methylated using reagents like dimethyl sulfate and potassium carbonate in acetone to yield methoxy groups. Conversely, demethylation can be achieved using agents like aluminum chloride in benzene.[4]

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound analogs are mediated through their interaction with various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Anticancer Signaling Pathway

Many methoxyflavones exert their anticancer effects by modulating pathways that control cell cycle progression and apoptosis.

anticancer_pathway This compound Analog This compound Analog Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) This compound Analog->Pro-apoptotic Proteins (e.g., Bax) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) This compound Analog->Anti-apoptotic Proteins (e.g., Bcl-2) Caspase Activation Caspase Activation Pro-apoptotic Proteins (e.g., Bax)->Caspase Activation Anti-apoptotic Proteins (e.g., Bcl-2)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Modulation of apoptotic pathways by trimethoxyisoflavone analogs.

Experimental Workflow for Synthesis and Evaluation

The development of novel this compound analogs follows a structured workflow from chemical synthesis to biological evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Chalcone Synthesis Chalcone Synthesis Starting Materials->Chalcone Synthesis Isoflavone Formation Isoflavone Formation Chalcone Synthesis->Isoflavone Formation Purification & Characterization Purification & Characterization Isoflavone Formation->Purification & Characterization In vitro assays In vitro assays Purification & Characterization->In vitro assays Cell Viability (MTT) Cell Viability (MTT) In vitro assays->Cell Viability (MTT) Anti-inflammatory assays Anti-inflammatory assays In vitro assays->Anti-inflammatory assays SAR Analysis SAR Analysis Cell Viability (MTT)->SAR Analysis Anti-inflammatory assays->SAR Analysis

Caption: Workflow for synthesis and biological evaluation of analogs.

References

In Vivo Efficacy of 4',6,7-Trimethoxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of 4',6,7-Trimethoxyisoflavone, a naturally occurring isoflavone with significant therapeutic potential. Due to the limited availability of direct in vivo data for this specific compound, this document leverages experimental data from structurally and functionally similar polymethoxyflavonoids (PMFs) and isoflavones to provide a comparative framework for its potential applications in oncology, anti-inflammatory therapies, and neuroprotection.

Comparative Efficacy Analysis

The following tables summarize the in vivo efficacy of compounds structurally related to this compound in various disease models. This data provides a benchmark for predicting the potential therapeutic efficacy of this compound.

Table 1: Comparative In Vivo Anticancer Efficacy of Flavonoid Derivatives
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Alpinumisoflavone Breast Cancer (MCF-7 Xenograft)Nude Mice100 µM44.92 ± 1.79%[1]
Molecule 3 (Microtubule-Targeted) Cervical Cancer (HeLa Xenograft)Nude Mice10 mg/kg80% reduction after 12 days[2]
FBA-TPQ (Makaluvamine Analog) Breast Cancer (MCF-7 Xenograft)Nude Mice20 mg/kg/day, 3 days/week for 1 week~71.6% on day 18[3]
Paclitaxel (Standard of Care) Ovarian Cancer (SKOV3ip1 Orthotopic)Athymic Nude Mice25 mg/kg (oral), twice a weekNot specified[4]
Cisplatin (Standard of Care) Cervical Cancer (HeLa Xenograft)Nude Mice10 mg/kgSimilar to Molecule 3[2]
Table 2: Comparative In Vivo Anti-Inflammatory Efficacy of Flavonoids
CompoundInflammation ModelAnimal ModelDosing RegimenInhibition of Edema (%)Reference
Flavone Glycoside Carrageenan-induced paw edemaRat20 mg/kg (oral)Significant, exceeded indomethacin[5]
3',4',7,8-tetrahydroxy-3-methoxyflavone Carrageenan-induced paw edemaRatNot Specified67.09%[6]
Analogue (2c) (Flavanone derivative) TPA-induced mouse ear edemaMouseNot Specified98.62 ± 1.92%[7]
Indomethacin (Standard of Care) TPA-induced mouse ear edemaMouseNot Specified91.00%[7]
Table 3: Comparative In Vivo Neuroprotective Efficacy of Isoflavones
CompoundModelAnimal ModelDosing RegimenKey OutcomesReference
Soy Isoflavones Scopolamine-induced amnesiaICR Mice40 mg/kg (oral)Improved cognitive performance in Morris water maze; Enhanced cholinergic function[8]
Soy Isoflavones Chronic ethanol-induced dementiaMale ICR Mice10, 20, or 40 mg kg−1 (oral) for 4 weeksSignificantly improved cognitive performance in Morris water maze and passive avoidance tests[9]
Soy Isoflavone Cerebral ischemia–reperfusion injuryNot Specified100 mg/kg (intragastric) for 5 daysReduced cerebral infarction volume by 18.49% and brain edema by 10.42%[10]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the design and replication of studies for the validation of this compound.

Murine Xenograft Model for Anticancer Efficacy

This protocol is adapted from established methods for evaluating the antitumor effects of novel compounds.[11][12][13][14]

Objective: To assess the in vivo anticancer activity of this compound on the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., Nude, SCID), 4-6 weeks old.

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).

  • This compound, dissolved in a suitable vehicle (e.g., DMSO, saline).

  • Standard-of-care chemotherapeutic agent (e.g., Paclitaxel, Cisplatin).

  • Matrigel (optional, to enhance tumor formation).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1-5 × 10⁷ cells/mL. For some cell lines, mix the cell suspension 1:1 with Matrigel.

  • Tumor Inoculation: Subcutaneously inject 100–200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width)² x length/2.

  • Treatment Administration: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer treatments via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule.

  • Efficacy Evaluation: Continue monitoring tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity

This is a widely used and reproducible model for screening acute anti-inflammatory agents.[5]

Objective: To evaluate the ability of this compound to inhibit acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice.

  • This compound.

  • Carrageenan solution (1% w/v in saline).

  • Standard anti-inflammatory drug (e.g., Indomethacin).

  • Plethysmometer for measuring paw volume.

Procedure:

  • Animal Grouping and Fasting: Randomly divide animals into groups and fast them overnight before the experiment.

  • Compound Administration: Administer this compound, vehicle, or the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group in comparison to the control group.

Morris Water Maze for Neuroprotective Efficacy

This test is a standard for assessing spatial learning and memory in rodents.[8][9]

Objective: To determine if this compound can ameliorate cognitive deficits in a mouse model of neurodegeneration.

Materials:

  • Mice with induced cognitive impairment (e.g., via scopolamine or chronic ethanol).

  • This compound.

  • A circular water tank with a hidden platform.

  • Video tracking software.

Procedure:

  • Animal Model Induction: Induce cognitive deficits in mice according to the chosen model.

  • Treatment: Administer this compound or vehicle to the respective groups over a defined period.

  • Acquisition Phase: For several consecutive days, place each mouse in the water tank from different starting positions and allow it to find the hidden platform. Record the time taken (escape latency) and the path length.

  • Probe Trial: On the final day, remove the platform and allow each mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of isoflavones are often attributed to their interaction with key signaling pathways involved in cell proliferation, inflammation, and neuronal survival.

Anticancer_Signaling_Pathway This compound This compound Estrogen Receptor Estrogen Receptor This compound->Estrogen Receptor Inhibition PI3K/Akt Pathway PI3K/Akt Pathway This compound->PI3K/Akt Pathway Inhibition MAPK Pathway MAPK Pathway This compound->MAPK Pathway Inhibition Reduced Proliferation Reduced Proliferation Estrogen Receptor->Reduced Proliferation Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis PI3K/Akt Pathway->Reduced Proliferation Cell Cycle Arrest Cell Cycle Arrest MAPK Pathway->Cell Cycle Arrest MAPK Pathway->Reduced Proliferation Anti_Inflammatory_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway COX-2 COX-2 NF-κB Pathway->COX-2 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines This compound This compound This compound->NF-κB Pathway Inhibition This compound->COX-2 Inhibition Neuroprotective_Signaling_Pathway This compound This compound Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduction ERK/CREB/BDNF Pathway ERK/CREB/BDNF Pathway This compound->ERK/CREB/BDNF Pathway Activation Cholinergic System Cholinergic System This compound->Cholinergic System Enhancement Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival ERK/CREB/BDNF Pathway->Neuronal Survival Improved Cognition Improved Cognition Cholinergic System->Improved Cognition Neuronal Survival->Improved Cognition Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture inoculation Tumor Cell Inoculation cell_culture->inoculation animal_acclimatization Animal Acclimatization animal_acclimatization->inoculation tumor_monitoring Tumor Growth Monitoring inoculation->tumor_monitoring treatment Treatment Administration tumor_monitoring->treatment euthanasia Euthanasia & Tumor Excision treatment->euthanasia data_analysis Data Analysis (TGI) euthanasia->data_analysis Inflammation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_grouping Animal Grouping & Fasting compound_admin Compound Administration animal_grouping->compound_admin inflammation_induction Inflammation Induction (Carrageenan) compound_admin->inflammation_induction measurement Paw Volume Measurement inflammation_induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

References

A Comparative Analysis of 4',6,7-Trimethoxyisoflavone and Resveratrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the existing scientific literature reveals a significant disparity in the available experimental data between resveratrol, a widely studied polyphenol, and the less-characterized 4',6,7-Trimethoxyisoflavone. While resveratrol has been the subject of extensive research, providing a wealth of information on its antioxidant, anti-inflammatory, and anticancer properties, specific experimental data for this compound remains scarce. This guide aims to provide a comprehensive comparison based on the available evidence, highlighting the well-documented bioactivities of resveratrol and offering insights into the potential properties of this compound by examining structurally similar compounds.

Introduction

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has garnered considerable attention for its potential health benefits. In contrast, this compound belongs to the isoflavone class of flavonoids, characterized by a 3-phenylchromen-4-one backbone. While methoxylated flavonoids are known for their biological activities, specific data on the 4',6,7-trimethoxy substituted isoflavone is limited. This comparative study will synthesize the available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to aid researchers, scientists, and drug development professionals in understanding the current landscape of knowledge for these two compounds.

Antioxidant Activity: A Comparative Overview

Antioxidant activity is a cornerstone of the therapeutic potential of many natural compounds, as oxidative stress is implicated in numerous chronic diseases.

Resveratrol: A Potent Antioxidant

Resveratrol's antioxidant properties have been extensively documented through various in vitro assays. It effectively scavenges free radicals and protects against lipid peroxidation.

Antioxidant Assay Compound IC50 Value / Activity Reference
DPPH Radical ScavengingResveratrolEffective scavenging activity reported[1]
ABTS Radical ScavengingResveratrolEffective scavenging activity reported[1]
Lipid Peroxidation InhibitionResveratrol89.1% inhibition at 30 µg/mL[2]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of resveratrol can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of dilutions of resveratrol are also prepared in methanol.

  • Assay Procedure: A fixed volume of the DPPH solution is added to varying concentrations of resveratrol. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

This compound: Extrapolated Antioxidant Potential

Anti-inflammatory Effects: Mechanisms and Potency

Chronic inflammation is a key contributor to the pathogenesis of many diseases, including cancer and cardiovascular disorders.

Resveratrol: A Multi-Targeting Anti-inflammatory Agent

Resveratrol has been shown to exert potent anti-inflammatory effects by modulating several key signaling pathways.[3][4][5] It can inhibit the activity of pro-inflammatory enzymes like cyclooxygenases (COX) and suppress the production of inflammatory mediators.[4]

Assay/Target Compound Effect Cell Line/Model Reference
NF-κB ActivationResveratrolInhibitionMacrophages, Microglial cells[3]
COX-1/COX-2 ActivityResveratrolInhibitionIn vitro assays[4]
TNF-α, IL-6 ProductionResveratrolReductionMacrophages, Microglial cells[3]
NO and PGE2 ProductionResveratrolInhibitionPrimary microglia, Macrophages[3]

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with various concentrations of resveratrol for a specific duration (e.g., 1 hour).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and NO production.

  • NO Measurement: After a defined incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in resveratrol-treated cells to those in LPS-stimulated control cells. The IC50 value can then be determined.

Signaling Pathway: Resveratrol's Inhibition of the NF-κB Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Resveratrol Resveratrol Resveratrol->IKK Inhibition

Caption: Resveratrol inhibits the NF-κB signaling pathway.

This compound: Inferred Anti-inflammatory Properties

While direct evidence is lacking for this compound, studies on structurally related methoxyflavones suggest potential anti-inflammatory activity. For instance, 5,6,7-trimethoxyflavone has been shown to suppress the production of pro-inflammatory mediators like NO and PGE2 in LPS-induced macrophages by inhibiting iNOS and COX-2 expression.[6] It also attenuated the production of TNF-α, IL-1β, and IL-6 by suppressing the transcriptional activity of NF-κB and AP-1.[6] Another related compound, 4',6,7-trihydroxy-5-methoxyflavone, demonstrated anti-inflammatory effects in vivo by reducing leukocyte migration and the levels of pro-inflammatory cytokines TNF-α and IL-1β.[7] These findings suggest that this compound may possess similar anti-inflammatory properties, a hypothesis that warrants experimental verification.

Anticancer Activity: A Comparative Perspective

The potential of natural compounds to combat cancer is a significant area of research. Both resveratrol and various flavonoids have been investigated for their anticancer effects.

Resveratrol: A Promising Anticancer Agent

Resveratrol has demonstrated anticancer activity in numerous in vitro and in vivo studies, affecting all stages of carcinogenesis.[8] It can induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell types.[9][10]

Cancer Cell Line Compound IC50 Value Effect Reference
HepG2 (Hepatocellular Carcinoma)Resveratrol57.4 µMReduced cell viability[10]
PC-3 (Prostate Cancer)Resveratrol-Reduced cell growth, induced apoptosis[10]
C42B (Prostate Cancer)Resveratrol-Reduced cell growth, induced apoptosis[10]
Various Cancer CellsResveratrol-Cell cycle arrest at G0/G1 phase[9]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of resveratrol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathway: Resveratrol-Induced Apoptosis

G Resveratrol Resveratrol PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt Inhibition Bax Bax (Pro-apoptotic) Resveratrol->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activation Mitochondria Mitochondria Bcl2->Mitochondria Inhibition of Cytochrome c release Bax->Mitochondria Promotion of Cytochrome c release Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Resveratrol induces apoptosis via modulation of the PI3K/Akt pathway and Bcl-2 family proteins.

This compound: Anticancer Potential of Related Isoflavones

Specific cytotoxic data for this compound against cancer cell lines is not available in the reviewed literature. However, research on other isoflavones provides a basis for speculating on its potential anticancer activity. For instance, the related isoflavone 6,7,4'-trihydroxyisoflavone has been shown to inhibit the proliferation of HCT-116 human colon cancer cells by targeting CDK1 and CDK2. These findings suggest that isoflavones can interfere with cell cycle progression in cancer cells. The methoxy groups on the this compound molecule could enhance its lipophilicity and cellular uptake, potentially leading to significant biological effects. Further investigation is required to determine its specific cytotoxic profile and mechanisms of action against various cancer cell lines.

Conclusion and Future Directions

This comparative guide underscores the extensive body of research supporting the multifaceted biological activities of resveratrol, particularly its antioxidant, anti-inflammatory, and anticancer properties. The availability of quantitative data and detailed mechanistic studies makes it a compelling candidate for further drug development.

In stark contrast, this compound remains a largely unexplored compound. While the bioactivities of structurally similar methoxyflavones and isoflavones provide a rationale for investigating its potential, a significant data gap exists. There is a critical need for fundamental in vitro studies to characterize its antioxidant capacity, anti-inflammatory effects, and cytotoxic potential against a panel of cancer cell lines.

Future research should prioritize:

  • Quantitative analysis of the antioxidant activity of this compound using standardized assays (DPPH, ABTS, ORAC).

  • In vitro evaluation of its anti-inflammatory properties, including its effects on NO and PGE2 production, pro-inflammatory cytokine release, and key signaling pathways like NF-κB.

  • Comprehensive cytotoxicity screening of this compound against a diverse range of cancer cell lines to determine its IC50 values and identify potential cancer-specific activities.

  • Mechanistic studies to elucidate the molecular targets and signaling pathways modulated by this compound.

By addressing these knowledge gaps, the scientific community can ascertain whether this compound holds similar therapeutic promise to the well-established resveratrol and contribute to the discovery of new natural product-based therapeutic agents.

References

Validating the Anti-inflammatory Targets of 4',6,7-Trimethoxyisoflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-inflammatory properties of 4',6,7-Trimethoxyisoflavone against other alternatives, supported by experimental data from published literature. It is designed for researchers, scientists, and drug development professionals to evaluate its therapeutic potential by detailing its mechanism of action on key inflammatory signaling pathways.

Quantitative Performance Comparison

The anti-inflammatory efficacy of isoflavones and other flavonoids is often evaluated by their ability to inhibit the production of key inflammatory mediators. The half-maximal inhibitory concentration (IC50), representing the concentration required for 50% inhibition, is a standard metric for potency. A lower IC50 value indicates greater efficacy.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Compound Inducer IC50 (µM) Reference
5,7,8-Trimethoxyflavone* LPS 39.1 [1]
Luteolin LPS 17.1 [1]
Apigenin LPS >100 [1]
Indomethacin (Standard) LPS 56.8 [1]

*Note: Data for 5,7,8-Trimethoxyflavone is used as a proxy for this compound due to structural similarity as a polymethoxyflavone.

Table 2: Comparative Inhibition of Pro-inflammatory Enzymes and Cytokines

Compound Target Cell Line / Model Inducer Efficacy Reference
5,6,7-Trimethoxyflavone iNOS, COX-2 RAW 264.7 LPS Dose-dependent inhibition [2]
5,6,7-Trimethoxyflavone TNF-α, IL-1β, IL-6 RAW 264.7 LPS Significant inhibition [2]
5,7,4'-trimethoxyflavanone TNF-α, IL-6, IL-1β Rat intestine LPS Significant reduction in serum levels [3]
Genistein (Isoflavone) IL-6, TNF-α RAW 264.7 LPS Significant suppression [4]
Daidzein (Isoflavone) IL-6 MH7A Synovial Cells IL-1β Marked inhibition [5]
Quercetogetin COX-2, iNOS, TNF-α, IL-1β, IL-6 RAW 264.7 LPS Significant suppression [6]

| Celecoxib (Standard) | COX-2 | Enzyme Inhibition Assay | - | 0.42 µM (IC50) |[1] |

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of isoflavones are primarily mediated by modulating key signaling pathways that regulate the expression of pro-inflammatory genes.[4][7] Below are visualizations of these pathways and a typical experimental workflow for their validation.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays node_cells Cell Culture (e.g., RAW 264.7 Macrophages) node_induce Induce Inflammation (e.g., LPS, TNF-α) node_cells->node_induce node_treat Treat with this compound or Alternatives node_induce->node_treat node_no Nitric Oxide (NO) Production Assay (Griess) node_treat->node_no node_analysis Data Analysis (Quantify Inhibition, IC50) node_no->node_analysis node_cytokine Cytokine Measurement (TNF-α, IL-6 ELISA) node_cytokine->node_analysis node_protein Protein Expression (COX-2, iNOS Western Blot) node_protein->node_analysis node_pathway Signaling Pathway Analysis (NF-κB, MAPK, STAT) node_pathway->node_analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[6][7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[8][9]

Many flavonoids, including various trimethoxyflavones, exert their anti-inflammatory effects by inhibiting this pathway.[2][3][10] They can suppress the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation.[6]

G cluster_nfkb NF-κB Signaling Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB p65/p50-IκBα IKK->IkB Phosphorylates IκBα p65_p50 p65/p50 IkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation TMF This compound TMF->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: NF-κB signaling and inhibition by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family—comprising extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38—is another critical regulator of inflammation.[11] These kinases are activated by upstream kinases (like MEK) in response to inflammatory stimuli and phosphorylate various transcription factors, such as AP-1 (a dimer of c-Fos and c-Jun), which in turn upregulate inflammatory gene expression.[12] Studies show that flavonoids can suppress the phosphorylation of ERK, JNK, and p38, thereby mitigating the inflammatory response.[6][11]

G cluster_mapk MAPK Signaling Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Stimuli->Receptor MEK MEK Receptor->MEK ERK p-ERK MEK->ERK JNK p-JNK MEK->JNK p38 p-p38 MEK->p38 AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 JNK->AP1 p38->AP1 TMF This compound TMF->MEK Inhibits Phosphorylation TMF->ERK TMF->JNK TMF->p38 Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: MAPK signaling and inhibition by this compound.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[13][14] Cytokine binding to its receptor induces the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[15][16] Research indicates that 5,6,7-trimethoxyflavone can suppress the nuclear translocation of STAT1/3, suggesting that the JAK/STAT pathway is a viable target for related isoflavones.[2]

G cluster_jakstat JAK/STAT Signaling Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Dimer_nuc p-STAT Dimer Dimer->Dimer_nuc Nuclear Translocation TMF This compound TMF->JAK Inhibits TMF->Dimer Inhibits Genes Inflammatory Gene Expression Dimer_nuc->Genes

Caption: JAK/STAT signaling and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After 24 hours, they are pre-treated with various concentrations of this compound or comparator compounds for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus like LPS (1 µg/mL) for a specified duration (e.g., 24 hours).[1][6]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (NO2-), a stable product of NO metabolism in the cell culture supernatant.

  • Procedure: After cell treatment, collect 50-100 µL of culture supernatant.

  • Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a sodium nitrite standard curve.[1]

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant.

  • Procedure: Use commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6).

  • Follow the manufacturer's protocol, which typically involves adding culture supernatants to antibody-coated microplates, followed by detection antibodies and a substrate for colorimetric detection.

  • Measure absorbance and calculate cytokine concentrations based on a standard curve.[6]

Western Blot Analysis

This technique is used to measure the expression levels of key proteins in the inflammatory pathways (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p-IκBα, p-p65, p-ERK, p-STAT3).

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[11]

References

Cross-Species Comparison of 4',6,7-Trimethoxyisoflavone Metabolism: A Predictive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted metabolism of 4',6,7-Trimethoxyisoflavone across various species, including human, dog, monkey, mouse, and rat. Due to the limited availability of direct experimental data for this specific isoflavone, this comparison is based on published in vitro and in vivo studies of structurally similar methoxyflavones and other xenobiotics. The information presented herein is intended to serve as a predictive resource to support further research and drug development efforts.

Executive Summary

The metabolism of this compound is anticipated to primarily occur in the liver via Phase I and Phase II enzymatic reactions. Phase I metabolism is expected to involve O-demethylation and hydroxylation, predominantly catalyzed by Cytochrome P450 (CYP) enzymes. Subsequent Phase II metabolism will likely involve glucuronidation and sulfation of the Phase I metabolites, facilitated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Significant interspecies differences in both the rate and profile of metabolite formation are predicted, which can have implications for the compound's pharmacokinetics and pharmacodynamics across different preclinical models and in humans.

Predicted Metabolic Pathways

Based on the metabolism of other methoxylated flavonoids, the primary metabolic pathways for this compound are predicted to be O-demethylation at the 4', 6, or 7 positions, as well as potential hydroxylation on the aromatic rings. These reactions are expected to be followed by conjugation with glucuronic acid or sulfate.

Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent This compound M1 O-desmethyl Metabolite (M1) (e.g., 4'-hydroxy-6,7-dimethoxyisoflavone) parent->M1 O-demethylation M2 Hydroxylated Metabolite (M2) parent->M2 Hydroxylation M1_G M1-Glucuronide M1->M1_G Glucuronidation M1_S M1-Sulfate M1->M1_S Sulfation M2_G M2-Glucuronide M2->M2_G Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Comparative In Vitro Metabolic Stability

While specific data for this compound is unavailable, the following tables summarize the in vitro metabolic stability of structurally related compounds in liver microsomes and hepatocytes from different species. This data provides an estimate of the potential in vivo behavior of this compound. Significant species differences in metabolic rates are commonly observed.[1][2][3]

Table 1: Comparative Metabolic Stability of Fargesin in Hepatocytes

Speciest1/2 (min)CLint (mL/min/kg)
Human68.372.5
Dog204.046.7
Monkey46.2115.2
Mouse130.6125.4
Rat104.262.3
Data from a study on fargesin, a bioactive lignan, provides a reference for potential species differences in hepatic clearance.[1]

Table 2: Comparative Metabolic Stability of Beauvericin in Liver Microsomes and Hepatocytes

SpeciesLiver Microsomes (t1/2 > 120 min)Hepatocytes (% remaining at 90 min)
HumanStable40.9
RatStable39.8
MouseStable41.7
DogStable1.7
MonkeyStable10.5
Beauvericin, a mycotoxin, showed stability in liver microsomes across species but varied clearance in hepatocytes, highlighting the importance of the chosen in vitro system.[2]

Table 3: Intrinsic Clearance for Deoxypodophyllotoxin Metabolite (M2) Formation in Liver Microsomes

SpeciesRank Order of Intrinsic Clearance
Rat>
Monkey>
Mouse>
Human>
Dog
The formation of the most abundant metabolite of deoxypodophyllotoxin (DPT) varied significantly across species in liver microsomes.[3]

Key Metabolizing Enzymes

Phase I metabolism of methoxyflavonoids is predominantly mediated by Cytochrome P450 (CYP) enzymes.[1][3] Based on studies with similar compounds, the major CYP isoforms likely involved in the metabolism of this compound are:

  • CYP1A2, CYP2C9, CYP2C19, and CYP3A4: These isoforms are frequently implicated in the O-demethylation and hydroxylation of various xenobiotics, including flavonoids.[1][3] For instance, in humans, the formation of a major metabolite of deoxypodophyllotoxin was mainly attributed to CYP2C9 and CYP2C19, with minor involvement of CYP3A4.[3] The metabolism of fargesin involves multiple CYPs, with CYP2C9 and CYP3A4 playing significant roles.[1]

Phase II metabolism involves the conjugation of Phase I metabolites by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Several UGT isoforms (e.g., UGT1A3, UGT1A8, UGT1A10, UGT2B15, UGT2B17) and SULT isoforms (e.g., SULT1A1, SULT1A2, SULT1B1, SULT1C4, SULT1E1) have been shown to be involved in the conjugation of metabolites of structurally related compounds.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the cross-species comparison of drug metabolism.

In Vitro Metabolic Stability in Liver Microsomes

This assay is used to determine the intrinsic clearance of a compound.

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) from different species (human, rat, mouse, dog, monkey) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the parent compound is quantified using LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the t1/2 and microsomal protein concentration.

In Vitro Metabolism in Hepatocytes

This model provides a more complete metabolic picture as it contains both Phase I and Phase II enzymes and cofactors.

  • Cell Culture: Cryopreserved hepatocytes from different species are thawed and suspended in the appropriate incubation medium.

  • Incubation: The test compound (e.g., 1 µM) is added to the hepatocyte suspension (e.g., 0.5 x 106 cells/mL) and incubated at 37°C in a CO2 incubator.

  • Time Points: Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Processing: The reaction is terminated, and samples are processed as described for the microsomal assay.

  • Analysis and Data Analysis: The analysis and data interpretation are similar to the liver microsome assay.

Metabolite Identification and Profiling

This experiment aims to identify the metabolites formed.

  • Incubation: A higher concentration of the test compound (e.g., 10 µM) is incubated with liver microsomes or hepatocytes for a longer duration (e.g., 1-2 hours).

  • Sample Preparation: Samples are processed as described above.

  • Analysis: Samples are analyzed by high-resolution LC-MS/MS (e.g., UPLC-Q-TOF-MS) to detect and identify potential metabolites based on their accurate mass and fragmentation patterns.

Reaction Phenotyping with Recombinant CYP Enzymes

This assay identifies the specific CYP isoforms responsible for the metabolism of the compound.

  • Incubation: The test compound is incubated with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP3A4, etc.) in the presence of an NADPH-regenerating system.

  • Analysis: The formation of metabolites is monitored by LC-MS/MS.

  • Data Analysis: The activity of each CYP isoform in metabolizing the compound is determined by the rate of metabolite formation.

Experimental Workflow General Experimental Workflow for In Vitro Metabolism Studies cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (this compound) Incubation Incubate at 37°C with NADPH-regenerating system TestCompound->Incubation BiologicalMatrix Biological Matrix (Liver Microsomes or Hepatocytes from Human, Rat, Mouse, Dog, Monkey) BiologicalMatrix->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Termination Terminate Reaction (e.g., cold acetonitrile) Sampling->Termination Processing Sample Processing (Centrifugation) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Stability Metabolic Stability (t1/2, CLint) LCMS->Stability MetaboliteID Metabolite Identification LCMS->MetaboliteID Phenotyping Reaction Phenotyping LCMS->Phenotyping

Caption: A generalized workflow for in vitro metabolism experiments.

Conclusion

This guide provides a predictive cross-species comparison of this compound metabolism based on data from structurally related compounds. The primary metabolic pathways are expected to be O-demethylation and hydroxylation, followed by glucuronidation and sulfation, with significant species differences in metabolic rates and profiles. The provided experimental protocols and workflows offer a foundation for conducting direct studies on this compound to validate these predictions and further characterize its metabolic fate. Such studies are crucial for the rational design and development of this compound for therapeutic applications.

References

Benchmarking 4',6,7-Trimethoxyisoflavone: A Comparative Analysis Against Known Aromatase and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4',6,7-trimethoxyisoflavone against established inhibitors of the aromatase and phosphoinositide 3-kinase (PI3K) pathways, two critical targets in cancer therapy. Due to the limited publicly available data on the direct inhibitory activity of this compound, this analysis leverages cytotoxicity data from structurally related polymethoxyflavones (PMFs) to offer a preliminary benchmark. The information herein is intended to guide further research and drug discovery efforts.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC50 values) of trimethoxyflavone analogs compared to well-known aromatase and PI3K inhibitors across various cancer cell lines. It is important to note that direct cytotoxic data for this compound is not currently available in the cited literature. The data for 3,5,7-trimethoxyflavone and 5,7,4'-trimethoxyflavone are presented as a proxy for comparison.

Table 1: Cytotoxicity of Trimethoxyflavone Analogs in Breast Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
3,5,7-TrimethoxyflavoneMCF-7Breast Adenocarcinoma> 5072
5,7,4'-TrimethoxyflavoneMCF-7Breast Adenocarcinoma> 5072
5-hydroxy-3,7,4'-trimethoxyflavoneMCF-7Breast Adenocarcinoma33.19 ± 1.0272
5-hydroxy-7,4'-dimethoxyflavoneMCF-7Breast Adenocarcinoma24.12 ± 0.4572

Data for trimethoxyflavone analogs from a study on polymethoxyflavones isolated from Kaempferia parviflora[1][2].

Table 2: Cytotoxicity of Known Aromatase Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Incubation Time (h)
LetrozoleMCF-7aroBreast Cancer0.05 - 0.1Not Specified
LetrozoleT-47DaroBreast Cancer0.015 - 0.025Not Specified
AnastrozoleMCF-7Breast Adenocarcinoma> 67.9 (200 µg/mL)24
ExemestaneMCF-7aroBreast Cancer~10-1572 - 216

IC50 values for Letrozole[3], Anastrozole[4][5], and Exemestane[6]. Note: Anastrozole's IC50 is presented as a concentration that did not achieve 50% inhibition.

Table 3: Cytotoxicity of Known PI3K Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Incubation Time (h)
BKM120 (Buparlisib)HM-1Neuroendocrine Cervical Carcinoma~1-572
BEZ235 (Dactolisib)HM-1Neuroendocrine Cervical Carcinoma~0.01-0.172
NVP-BEZ235HCT116Colorectal Carcinoma0.5172
NVP-BEZ235HT29Colorectal Carcinoma0.4472

IC50 values for BKM120 and BEZ235 in HM-1 cells are estimated from graphical data[7]. IC50 values for NVP-BEZ235 from a study on colorectal carcinoma cell lines[8].

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the cytotoxic and inhibitory potential of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

a. Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (this compound) and known inhibitors

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and known inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Aromatase Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the aromatase enzyme.

a. Materials:

  • Recombinant human aromatase (CYP19A1)

  • Fluorogenic aromatase substrate

  • NADPH regenerating system

  • Test compound and a known aromatase inhibitor (e.g., Letrozole)

  • Assay buffer

  • 96-well black microplate

  • Microplate reader with fluorescence detection

b. Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Assay Reaction: In each well of the 96-well plate, add the aromatase enzyme, the test compound or control, and the NADPH regenerating system.

  • Initiation and Incubation: Initiate the reaction by adding the fluorogenic substrate. Incubate the plate at 37°C for a specified time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

PI3K Inhibition Assay (Kinase Activity Assay)

This assay determines the ability of a compound to inhibit the kinase activity of PI3K.

a. Materials:

  • Recombinant PI3K enzyme

  • PIP2 substrate

  • ATP

  • Kinase reaction buffer

  • Test compound and a known PI3K inhibitor (e.g., Wortmannin)

  • Detection reagents (e.g., antibody-based detection of PIP3)

  • 96-well assay plate

  • Microplate reader

b. Procedure:

  • Kinase Reaction: In a 96-well plate, combine the PI3K enzyme, the test compound or control, PIP2 substrate, and kinase reaction buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 37°C for a defined period to allow for the phosphorylation of PIP2 to PIP3.

  • Detection: Stop the reaction and detect the amount of PIP3 produced using a suitable method, such as an ELISA-based format where a PIP3-binding protein is coated on the plate.

  • Data Analysis: Calculate the percentage of PI3K inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PI3K_Inhibitor PI3K Inhibitors PI3K_Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the point of inhibition by PI3K inhibitors.

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Converts ER Estrogen Receptor (ER) Estrogens->ER Binds & Activates Gene_Expression Gene Expression & Cell Proliferation ER->Gene_Expression Aromatase_Inhibitors Aromatase Inhibitors (e.g., Letrozole) Aromatase_Inhibitors->Aromatase Inhibits

Caption: The aromatase pathway for estrogen synthesis and its inhibition.

Experimental_Workflow start Start cell_culture Seed Cancer Cells in 96-well plates start->cell_culture treatment Treat cells with This compound & Known Inhibitors cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Measure Absorbance & Calculate % Viability assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 comparison Compare IC50 values of Test vs. Known Inhibitors ic50->comparison end End comparison->end

Caption: A generalized experimental workflow for comparative cytotoxicity analysis.

References

Safety Operating Guide

Proper Disposal of 4',6,7-Trimethoxyisoflavone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4',6,7-Trimethoxyisoflavone, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). The compound is classified with specific hazard statements that dictate the required safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard StatementDescriptionGHS PictogramRequired PPE
H315Causes skin irritation.[1][2][3]Exclamation MarkProtective gloves (e.g., nitrile) and lab coat.
H319Causes serious eye irritation.[1][2][3]Exclamation MarkSafety glasses with side shields or goggles.
H335May cause respiratory irritation.[1][2][3]Exclamation MarkUse in a well-ventilated area or chemical fume hood.

Note: This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first step in safe disposal. Different forms of waste containing this compound must be collected separately.

  • Solid Waste: Collect unused or expired pure this compound powder.

  • Liquid Waste: Collect solutions containing this compound (e.g., from experiments, stock solutions). Segregate halogenated and non-halogenated solvent waste.

  • Contaminated Labware (Sharps): Collect items such as contaminated needles, syringes, or broken glass in a designated sharps container.

  • Contaminated Labware (Non-Sharps): Collect items like gloves, pipette tips, and weighing paper in a designated container for chemically contaminated solid waste.

Step 2: Waste Collection and Container Management

Use appropriate, clearly labeled containers for each waste stream.

  • Container Specifications:

    • Use containers made of a material compatible with the waste (e.g., HDPE or glass for solvents).

    • Ensure containers have a secure, leak-proof screw cap.

    • Do not fill containers beyond 90% capacity to allow for expansion.

  • Labeling:

    • Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound".

      • A list of all other components, including solvents and their approximate percentages.

      • The associated hazards (e.g., "Irritant").

      • The date the container was first used and the date it was filled.

Step 3: On-Site Storage (Satellite Accumulation Area)

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • SAA Requirements:

    • The SAA must be at or near the point of waste generation.

    • Store incompatible waste streams separately (e.g., acids from bases).

    • Use secondary containment (such as a chemical-resistant tray) for all liquid waste containers.

    • Keep waste containers closed at all times, except when adding waste.

Step 4: Disposal of Empty Containers

A container that held this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., methanol or ethanol).

    • Collect the rinseate (the solvent from rinsing) and dispose of it as hazardous liquid waste.

  • Final Disposal:

    • After triple rinsing, deface or remove the original label.

    • The clean, air-dried container can then be disposed of as regular non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.

Step 5: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full hazardous waste containers. Do not attempt to transport hazardous waste yourself.

Experimental Protocols Cited

This document is based on standard hazardous waste management protocols and does not cite specific experimental research on the disposal of this compound. The procedures outlined are derived from general laboratory safety guidelines and information contained within the substance's Safety Data Sheets (SDS).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 4',6,7-Trimethoxyisoflavone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4',6,7-Trimethoxyisoflavone. The following procedures are based on best practices for handling similar chemical compounds and are designed to ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

All manipulations of solid this compound, particularly weighing and transferring, should be performed within a certified chemical fume hood to control dust and minimize inhalation exposure.[1][5] Avoid the formation of dust and aerosols.[1][5] In case of accidental contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air.[2][4] If swallowed, rinse your mouth with water and seek medical attention.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar compounds.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against skin irritation.[1] Double-gloving provides an extra layer of protection against tears or punctures.[1][5]
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents eye irritation from airborne powder or splashes.[1][5] A face shield offers broader protection.[1]
Respiratory Protection NIOSH-approved N95 or P100 particulate respiratorAir-purifying respirator with organic vapor and particulate cartridgesProtects the respiratory system from irritation due to inhalation of the compound, especially when handling powders.[1][5]
Body Protection Flame-resistant lab coatChemical-resistant coverallsProtects skin and clothing from contamination.[1][5]

Experimental Protocols: Handling and Storage

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

  • Designate a specific area for handling this compound.

  • Verify that an eye-wash station and safety shower are accessible and operational.

Donning PPE:

  • Put on a lab coat or coveralls.

  • Don the appropriate respiratory protection.

  • Put on safety glasses or goggles, and if necessary, a face shield.

  • Finally, put on nitrile gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves if double-gloving.

Handling the Compound:

  • Perform all manipulations of solid this compound within a certified chemical fume hood.[1][5]

  • Use a spatula for handling the solid material to avoid creating airborne dust.[5]

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents for similar compounds include DMSO.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • For long-term stability, it is advisable to store the solid compound at -20°C or -80°C, protected from light.[5][6]

  • If stock solutions are prepared, they should be stored in airtight vials at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[5][6]

Disposal Plan

Proper disposal of this compound and its waste is essential for laboratory safety and environmental protection.

Waste Identification and Segregation:

  • Treat all this compound waste, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), as hazardous chemical waste.[7]

  • Segregate this waste from other chemical waste streams to prevent incompatible mixtures.[7]

Waste Collection and Labeling:

  • Collect waste in a designated, leak-proof container that is chemically compatible with the compound and any solvents used.[7]

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, list any other components, such as solvents, and their approximate concentrations.[7]

  • Keep the waste container securely closed except when adding waste.[7]

Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

  • The SAA should be under the control of laboratory personnel and have secondary containment to capture any potential leaks.[7]

Final Disposal:

  • Dispose of the hazardous waste through your institution's environmental health and safety office.

  • Incineration at a licensed facility is a common disposal method for this type of organic compound.[7]

  • Empty containers that held this compound should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. After rinsing, deface the label and dispose of the container as non-hazardous waste, following institutional guidelines.[7]

Workflow for Handling this compound

G A Preparation - Verify fume hood function - Clean workspace - Check safety equipment B Don PPE - Lab coat - Respirator - Goggles/Face shield - Double gloves A->B Proceed to C Handling in Fume Hood - Weigh solid - Prepare solutions B->C Proceed to D Storage - Tightly sealed container - Cool, dry, well-ventilated - Long-term: -20°C or -80°C C->D Store unused compound E Post-Handling - Decontaminate surfaces - Doff PPE correctly C->E After handling F Waste Disposal - Collect in labeled container - Segregate waste - Store in SAA E->F Dispose of waste G Hand Washing - Thoroughly wash hands with soap and water E->G Final step

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4',6,7-Trimethoxyisoflavone
Reactant of Route 2
Reactant of Route 2
4',6,7-Trimethoxyisoflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.